molecular formula C25H35N3O6 B8201730 Ivaltinostat formic

Ivaltinostat formic

Número de catálogo: B8201730
Peso molecular: 473.6 g/mol
Clave InChI: VEXVTHBGCTTXEI-DOELHFPHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ivaltinostat formic is a useful research compound. Its molecular formula is C25H35N3O6 and its molecular weight is 473.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(E)-N-[3-(dimethylamino)propyl]-N'-hydroxy-2-(naphthalen-1-yloxymethyl)oct-2-enediamide;formic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4.CH2O2/c1-27(2)17-9-16-25-24(29)20(11-4-3-5-15-23(28)26-30)18-31-22-14-8-12-19-10-6-7-13-21(19)22;2-1-3/h6-8,10-14,30H,3-5,9,15-18H2,1-2H3,(H,25,29)(H,26,28);1H,(H,2,3)/b20-11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXVTHBGCTTXEI-DOELHFPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=CCCCCC(=O)NO)COC1=CC=CC2=CC=CC=C21.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCNC(=O)/C(=C/CCCCC(=O)NO)/COC1=CC=CC2=CC=CC=C21.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ivaltinostat: A Technical Overview of its HDAC Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivaltinostat (B1672703) (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor that has shown promise in preclinical and clinical studies as a potential anti-cancer agent. As a hydroxamic acid-based HDAC inhibitor, its mechanism of action involves binding to the zinc-containing catalytic domain of HDAC enzymes, leading to their inhibition. This inhibition results in the accumulation of acetylated histones and other non-histone proteins, which in turn modulates gene expression and various cellular processes, ultimately leading to cell cycle arrest, apoptosis, and the suppression of tumor growth. This technical guide provides a comprehensive overview of the HDAC inhibition profile of Ivaltinostat, including its effects on various HDAC isoforms, its impact on cellular pathways, and detailed methodologies for key experimental procedures.

HDAC Inhibition Profile

Ivaltinostat is characterized as a pan-HDAC inhibitor, demonstrating activity against multiple HDAC isoforms. While a complete enzymatic inhibition profile with specific IC50 values across all HDAC isoforms is not extensively detailed in publicly available literature, preclinical studies have provided insights into its potent inhibitory activity against several key HDACs.

Enzymatic Inhibition Data

One study has reported that Ivaltinostat (referred to as CG-745 in the publication) exhibits a potent inhibitory effect on Class I and IIb HDACs, with activity at concentrations below 0.1 µM for HDAC1, HDAC2, HDAC3, and HDAC6.[1] The same study noted that the inhibitory concentration (IC50) of Ivaltinostat was approximately 10 times lower than that of other established HDAC inhibitors like entinostat, vorinostat, and resminostat, highlighting its significant potency.[1]

Table 1: Ivaltinostat (CG-745) Enzymatic Inhibition Data

HDAC IsoformInhibitory Concentration
HDAC1< 0.1 µM
HDAC2< 0.1 µM
HDAC3< 0.1 µM
HDAC6< 0.1 µM

Note: Data is derived from a single preclinical study and a complete inhibitory profile against all HDAC isoforms is not publicly available.

Cellular Anti-proliferative Activity

Ivaltinostat has demonstrated significant anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition vary depending on the cancer type and specific cell line.

Table 2: Ivaltinostat Cellular IC50 Values for Proliferation Inhibition

Cancer TypeCell LineIC50 (µM)Duration of Treatment (hours)
Prostate CancerLNCaPNot specified48
Prostate CancerDU145Not specified48
Prostate CancerPC3Not specified48
CholangiocarcinomaSNU-11960.6372
CholangiocarcinomaSNU-1196/GR0.9372
CholangiocarcinomaSNU-3081.8072
Pancreatic CancerBxPC32.472
Pancreatic CancerCfpac-110.772
Pancreatic CancerHPAC7.472
Non-Small Cell Lung CancerA549< 3Not specified
Non-Small Cell Lung CancerCalu6< 3Not specified
Non-Small Cell Lung CancerHOP92< 3Not specified
Non-Small Cell Lung CancerH522< 3Not specified

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Ivaltinostat is the inhibition of HDAC enzymes, which leads to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation status triggers a cascade of downstream events culminating in anti-tumor activity.

Induction of Histone and Non-Histone Protein Acetylation

Ivaltinostat treatment leads to the hyperacetylation of histone H3 and H4.[2] This is a direct consequence of HDAC inhibition and results in a more open chromatin structure, facilitating the transcription of previously silenced genes, including tumor suppressor genes. Beyond histones, Ivaltinostat also induces the acetylation of other proteins, such as tubulin.[3]

Activation of the p53 Signaling Pathway

A critical downstream effect of Ivaltinostat is the activation of the p53 tumor suppressor pathway.[4][5] By inhibiting HDACs, Ivaltinostat promotes the acetylation of p53.[4][5] Acetylated p53 is stabilized and activated, leading to the transcriptional upregulation of its target genes. One of the key p53 target genes activated by Ivaltinostat is CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.[3] The induction of p21 leads to cell cycle arrest, primarily at the G2/M phase.[3]

Furthermore, acetylated p53 can also directly induce apoptosis by promoting the expression of pro-apoptotic proteins such as BAX.[6] The activation of the p53 pathway is a central component of Ivaltinostat's anti-tumor efficacy.

Ivaltinostat_Signaling_Pathway Ivaltinostat Ivaltinostat (CG-200745) HDACs HDACs (e.g., HDAC1, 2, 3, 6) Ivaltinostat->HDACs Inhibition Acetylated_Histones Acetylated Histones p53_active p53 (acetylated, active) Histones Histones (H3, H4) HDACs->Histones Deacetylation p53_inactive p53 (inactive) HDACs->p53_inactive Deacetylation Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin p21 p21 (CDKN1A) Expression ↑ p53_active->p21 BAX BAX Expression ↑ p53_active->BAX Gene_Expression Tumor Suppressor Gene Expression ↑ Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis

Ivaltinostat's mechanism of action via HDAC inhibition.

Experimental Protocols

In Vitro HDAC Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of Ivaltinostat against purified HDAC enzymes.

Materials:

  • Purified recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Ivaltinostat (CG-745)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with a potent HDAC inhibitor like Trichostatin A to stop the reaction)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of Ivaltinostat in the assay buffer.

  • In a 96-well black microplate, add the diluted Ivaltinostat solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the purified HDAC enzyme to each well (except the negative control).

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution to each well.

  • Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of HDAC inhibition for each Ivaltinostat concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Ivaltinostat concentration and fitting the data to a dose-response curve.

HDAC_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Ivaltinostat Start->Prepare_Reagents Plate_Setup Add Ivaltinostat, Controls, and HDAC Enzyme to Plate Prepare_Reagents->Plate_Setup Add_Substrate Add Fluorogenic HDAC Substrate Plate_Setup->Add_Substrate Incubate_1 Incubate at 37°C Add_Substrate->Incubate_1 Add_Developer Add Developer Solution (Stop Reaction) Incubate_1->Add_Developer Incubate_2 Incubate at 37°C Add_Developer->Incubate_2 Measure_Fluorescence Measure Fluorescence Incubate_2->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Value Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for in vitro HDAC inhibition assay.
Western Blot Analysis of Histone Acetylation

This protocol outlines the procedure for assessing the effect of Ivaltinostat on histone acetylation levels in cultured cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Ivaltinostat

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of Ivaltinostat for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis and Protein Extraction: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer. Collect the cell lysates and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels to determine the fold-change in acetylation upon Ivaltinostat treatment.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture and Ivaltinostat Treatment Start->Cell_Culture Protein_Extraction Cell Lysis and Protein Extraction Cell_Culture->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-acetyl-H3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition and Analysis Detection->Analysis End End Analysis->End

Workflow for Western blot analysis of histone acetylation.

Conclusion

Ivaltinostat is a potent pan-HDAC inhibitor with significant anti-cancer activity demonstrated in a variety of preclinical models. Its mechanism of action is centered on the inhibition of HDAC enzymes, leading to the hyperacetylation of histones and non-histone proteins. This epigenetic modulation reactivates the p53 tumor suppressor pathway, resulting in cell cycle arrest and apoptosis. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working with this promising therapeutic agent. Further investigation to fully elucidate its inhibitory profile against all HDAC isoforms will be beneficial for its continued clinical development.

References

Ivaltinostat Formic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivaltinostat (B1672703), also known as CG-200745, is a potent, orally active pan-histone deacetylase (HDAC) inhibitor.[1] It belongs to the hydroxamic acid class of HDAC inhibitors, which chelate the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity. The formic acid salt of Ivaltinostat is a formulation developed to enhance the compound's solubility and stability for research and clinical applications. This guide provides a comprehensive overview of Ivaltinostat formic acid, including its mechanism of action, effects on key signaling pathways, experimental protocols, and a summary of its preclinical and clinical data.

Chemical Properties and Formulation

This compound acid possesses improved physicochemical properties compared to the free base, facilitating its use in various experimental and clinical settings.

Formulation for In Vivo Studies:

For preclinical in vivo administration, this compound acid can be formulated in various vehicles. A common formulation involves dissolving the compound in a mixture of Dimethyl Sulfoxide (B87167) (DMSO) and a solubilizing agent such as PEG300, Tween-80, or corn oil, diluted in saline.[2] For intravenous administration in clinical trials, it is formulated for infusion.[3]

Mechanism of Action

Ivaltinostat exerts its anti-cancer effects through the inhibition of multiple HDAC enzymes. HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histones and other proteins. By inhibiting HDACs, Ivaltinostat leads to the hyperacetylation of these proteins, which in turn alters gene expression and affects various cellular processes.[1]

The primary mechanisms through which Ivaltinostat induces anti-tumor effects include:

  • Induction of p53-Dependent Apoptosis: Ivaltinostat promotes the accumulation and acetylation of the p53 tumor suppressor protein. Acetylated p53 is activated, leading to the transcriptional upregulation of its target genes, including the cyclin-dependent kinase inhibitor p21 (Waf1/Cip1) and the E3 ubiquitin-protein ligase MDM2.[1][4] The activation of this pathway results in cell cycle arrest and apoptosis.

  • Modulation of the Hippo Signaling Pathway: Ivaltinostat has been shown to induce anti-tumor effects through the regulation of microRNAs that target the Hippo signaling pathway.[5] This pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer.

  • Inhibition of Tubulin Deacetylation: In addition to histones, Ivaltinostat also inhibits the deacetylation of other proteins, such as tubulin.[1] The acetylation status of tubulin is known to affect microtubule stability and function, which can impact cell division and intracellular transport.

Signaling Pathways

p53 Signaling Pathway

Ivaltinostat's role as an HDAC inhibitor directly impacts the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis in response to cellular stress. By preventing the deacetylation of p53, Ivaltinostat enhances its stability and transcriptional activity.

p53_pathway cluster_nucleus Nucleus Ivaltinostat This compound HDAC HDACs Ivaltinostat->HDAC Inhibits p53 p53 HDAC->p53 Deacetylates p53_acetyl Acetylated p53 (Active) MDM2 MDM2 p53_acetyl->MDM2 Upregulates Transcription p21 p21 p53_acetyl->p21 Upregulates Transcription Apoptosis Apoptosis p53_acetyl->Apoptosis p53->p53_acetyl Acetylation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Ivaltinostat-mediated inhibition of HDACs leads to p53 acetylation and activation.

Hippo Signaling Pathway

Ivaltinostat also influences the Hippo signaling pathway, which plays a crucial role in controlling cell proliferation and organ size. The downstream effector of this pathway, the transcriptional co-activator with PDZ-binding motif (TAZ), is implicated in oncogenesis.

hippo_pathway cluster_nucleus Nucleus Ivaltinostat This compound HDAC HDACs Ivaltinostat->HDAC Inhibits TAZ TAZ (Transcriptional Co-activator) HDAC->TAZ Affects Stability/ Expression TEAD TEAD TAZ->TEAD Binds to TargetGenes Target Gene Expression (e.g., CTGF, Cyr61) TEAD->TargetGenes Promotes Transcription CellProliferation Cell Proliferation TargetGenes->CellProliferation

Caption: Ivaltinostat's inhibition of HDACs can modulate TAZ levels, affecting cell proliferation.

Quantitative Data

In Vitro Efficacy

Ivaltinostat has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
SNU-1196Cholangiocarcinoma0.6372[1]
SNU-1196/GRCholangiocarcinoma0.9372[1]
SNU-308Cholangiocarcinoma1.8072[1]
LNCaP, DU145, PC3Prostate CancerNot specified48[1]
Calu6Lung CancerNot specified48[1]
Clinical Trial Data

A phase I/II clinical trial investigated Ivaltinostat in combination with gemcitabine (B846) and erlotinib (B232) for advanced pancreatic ductal adenocarcinoma (PDAC).

ParameterValueReference
Maximum Tolerated Dose (MTD)250 mg/m²[5]
Objective Response Rate (ORR)25.0%[5]
Disease Control Rate (DCR)93.8%[5]
Median Overall Survival (OS)8.6 months (95% CI: 5.3-11.2)[5]
Median Progression-Free Survival (PFS)5.3 months (95% CI: 3.7-5.8)[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of Ivaltinostat on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound acid

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound acid in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations. Add the diluted compound to the wells and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

cell_viability_workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with Ivaltinostat (various concentrations) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Add solubilization buffer E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 value G->H

Caption: Workflow for determining cell viability after Ivaltinostat treatment using an MTT assay.

Western Blotting for Protein Expression and Acetylation

This protocol outlines the general steps for analyzing changes in protein expression (e.g., p53, p21, MDM2, TAZ) and acetylation (e.g., acetylated-p53) following Ivaltinostat treatment.

Materials:

  • Cancer cell line of interest

  • This compound acid

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the proteins of interest and their acetylated forms)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with Ivaltinostat for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

western_blot_workflow cluster_workflow Western Blot Workflow A 1. Cell treatment and lysis B 2. Protein quantification A->B C 3. SDS-PAGE B->C D 4. Protein transfer to membrane C->D E 5. Blocking D->E F 6. Primary antibody incubation E->F G 7. Secondary antibody incubation F->G H 8. Chemiluminescent detection G->H I 9. Data analysis H->I

Caption: General workflow for analyzing protein expression and modification by Western blot.

Conclusion

This compound acid is a promising pan-HDAC inhibitor with demonstrated anti-cancer activity in preclinical models and early-phase clinical trials. Its mechanism of action, involving the activation of the p53 pathway and modulation of the Hippo pathway, provides a strong rationale for its further development as a therapeutic agent. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with this compound. Further investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from Ivaltinostat treatment.

References

Ivaltinostat (CG-200745): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivaltinostat (B1672703), also known as CG-200745, is a potent, orally active, pan-histone deacetylase (HDAC) inhibitor that has shown significant promise in preclinical and clinical studies for the treatment of various solid tumors, particularly pancreatic cancer. As a hydroxamate-based inhibitor, its primary mechanism of action involves binding to the zinc-containing catalytic domain of HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Ivaltinostat, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and experimental workflows.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.

Ivaltinostat, with the chemical name (E)-N1-(3-(dimethylamino)propyl)-N8-hydroxy-2-((naphthalene-1-yloxy)methyl)oct-2-enediamide, is a novel pan-HDAC inhibitor developed by CrystalGenomics.[1] It has demonstrated potent anti-tumor activity in a range of cancer cell lines and animal models, and is currently undergoing clinical evaluation, primarily for pancreatic ductal adenocarcinoma (PDAC).[2][3][4]

Discovery and Synthesis

While a detailed, step-by-step synthesis protocol for Ivaltinostat is proprietary, its chemical structure suggests a multi-step organic synthesis process likely involving the coupling of three key fragments: a naphthalene-1-yloxy methyl group, an oct-2-enediamide backbone, and a 3-(dimethylamino)propyl amine moiety, culminating in the formation of the hydroxamic acid. The synthesis of similar hydroxamate-based HDAC inhibitors often involves standard peptide coupling reactions and the final conversion of an ester or other carboxylic acid derivative to the hydroxamic acid using hydroxylamine.

Mechanism of Action

Ivaltinostat exerts its anti-cancer effects through the inhibition of multiple HDAC enzymes, leading to a cascade of downstream cellular events.

HDAC Inhibition

As a pan-HDAC inhibitor, Ivaltinostat targets multiple HDAC isoforms. In vitro enzyme assays have demonstrated its potent inhibitory activity against HDACs 1, 2, 3, and 6 at concentrations below 0.1 μM.[5] Its inhibitory potency is approximately 10 times lower (more potent) than other HDAC inhibitors like entinostat, vorinostat, and resminostat.[5]

Signaling Pathways

The inhibition of HDACs by Ivaltinostat leads to the hyperacetylation of histone and non-histone proteins, thereby modulating key signaling pathways involved in cancer progression.

  • p53 Acetylation and Activation: Ivaltinostat treatment increases the acetylation of the tumor suppressor protein p53 at lysine residues K320, K373, and K382.[6] This acetylation enhances p53 stability and promotes its transcriptional activity, leading to the upregulation of its target genes, including the cell cycle inhibitor p21 (Waf1/Cip1) and the E3 ubiquitin ligase MDM2.[6][7] The acetylation of p53 at K382 appears to be particularly crucial for Ivaltinostat-induced p53 transactivation and subsequent clonogenic cell death.[6]

  • Hippo Signaling Pathway: In cholangiocarcinoma cells, Ivaltinostat has been shown to target the Hippo signaling pathway by inducing the expression of specific microRNAs, such as miR-509-3p.[8] This leads to the downregulation of downstream effectors of the Hippo pathway, including YAP and TEAD4, which are involved in cell proliferation and survival.[8]

  • Apoptosis Induction: Ivaltinostat induces apoptosis through both p53-dependent and -independent mechanisms. It upregulates the expression of pro-apoptotic proteins such as BAX, PARP, and cleaved caspase-3, while also activating caspases-8 and -9.[2][7]

  • Cell Cycle Arrest: By upregulating p21, Ivaltinostat induces cell cycle arrest, primarily at the G2/M phase in some cancer cell lines.[7]

Below is a Graphviz diagram illustrating the signaling pathway of Ivaltinostat.

Ivaltinostat_Signaling_Pathway Ivaltinostat Ivaltinostat HDACs HDACs (1, 2, 3, 6) Ivaltinostat->HDACs Inhibits Acetylation Increased Acetylation Hippo Hippo Pathway (via miRNAs) Ivaltinostat->Hippo Modulates Histones Histones HDACs->Histones Deacetylates p53 p53 HDACs->p53 Deacetylates p21 p21 (Waf1/Cip1) Expression p53->p21 Activates MDM2 MDM2 Expression p53->MDM2 Activates Apoptosis Apoptosis p53->Apoptosis Induces Acetylation->Histones Promotes Acetylation->p53 Promotes CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest Induces TumorSuppression Tumor Suppression YAP_TEAD4 YAP/TEAD4 Downregulation Hippo->YAP_TEAD4 Leads to

Caption: Ivaltinostat's mechanism of action involves HDAC inhibition, leading to increased acetylation of histones and p53, which in turn activates downstream pathways resulting in cell cycle arrest, apoptosis, and tumor suppression.

Preclinical Development

In Vitro Studies

Ivaltinostat has demonstrated potent anti-proliferative activity against a variety of cancer cell lines.

Table 1: In Vitro Activity of Ivaltinostat in Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)Exposure TimeReference
SNU-1196Cholangiocarcinoma0.6372 hours[7]
SNU-1196/GRGemcitabine-Resistant Cholangiocarcinoma0.9372 hours[7]
SNU-308Cholangiocarcinoma1.8072 hours[7]
BxPC3Pancreatic Cancer2.4Not Specified[9]
Capan-1Pancreatic CancerNot SpecifiedNot Specified
HPACPancreatic Cancer7.4Not Specified[9]
LNCaPProstate CancerNot Specified48 hours[7]
DU145Prostate CancerNot Specified48 hours[7]
PC3Prostate CancerNot Specified48 hours[7]
Calu6Lung CancerNot Specified (40% proliferation reduction at 10 μM)48 hours[7]
In Vivo Studies

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of Ivaltinostat. In a cholangiocarcinoma xenograft model using SNU-1196 and gemcitabine-resistant SNU-1196/GR cells, Ivaltinostat treatment significantly decreased tumor volume and weight.[8] Similarly, in a pancreatic cancer model, the combination of Ivaltinostat with gemcitabine (B846) and erlotinib (B232) reduced tumor size by up to 50%.[2]

Clinical Development

Ivaltinostat has been evaluated in several clinical trials, primarily in patients with advanced solid tumors, with a significant focus on pancreatic cancer.

Phase I/II Study in Pancreatic Adenocarcinoma (NCT01382228)

A Phase I/II study evaluated the safety and efficacy of Ivaltinostat in combination with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma.[4][10]

Table 2: Pharmacokinetic Parameters of Ivaltinostat in Pancreatic Cancer Patients

Dose Level (mg/m²)Cmax (ng/mL)Tmax (hr)AUC0-24h (h·ng/mL)t1/2 (hr)
187.59553Not Reported282647.3
2508062Not Reported351435.7
312.512782Not Reported654316.6

Data from a Phase I/II study of Ivaltinostat with gemcitabine and erlotinib.[10]

Table 3: Efficacy Results from Phase II Study of Ivaltinostat in Pancreatic Cancer

EndpointValue95% Confidence Interval
Objective Response Rate (ORR)25.0%Not Reported
Disease Control Rate (DCR)93.8%Not Reported
Median Overall Survival (OS)8.6 months5.3 - 11.2 months
Median Progression-Free Survival (PFS)5.3 months3.7 - 5.8 months

Data for patients evaluated for response (n=16) in the Phase II portion of the study.[10]

The maximum tolerated dose (MTD) of Ivaltinostat in this combination regimen was determined to be 250 mg/m².[10]

Phase 1b/2 Study in Metastatic Pancreatic Adenocarcinoma (NCT05249101)

A more recent Phase 1b/2 study is evaluating Ivaltinostat in combination with capecitabine (B1668275) as a maintenance therapy for patients with metastatic pancreatic adenocarcinoma whose disease has not progressed on first-line fluoropyrimidine-based chemotherapy.[3] The recommended Phase 2 dose (RP2D) of Ivaltinostat in this combination was established at 250 mg/m².[3]

Experimental Protocols

HDAC Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the in vitro HDAC inhibitory activity of a compound like Ivaltinostat.

Objective: To measure the IC50 of Ivaltinostat against specific HDAC isoforms.

Materials:

  • Purified recombinant HDAC enzymes (e.g., HDAC1, 2, 3, 6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

  • Ivaltinostat (serially diluted in DMSO)

  • Black 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of Ivaltinostat in assay buffer.

  • In a black 96-well plate, add the diluted Ivaltinostat, purified HDAC enzyme, and assay buffer.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at 37°C for 15-30 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

  • Calculate the percent inhibition for each Ivaltinostat concentration and determine the IC50 value using a suitable software.

Workflow Diagram:

HDAC_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Ival_prep Prepare Ivaltinostat Serial Dilutions Plate_setup Add Reagents to 96-well Plate Ival_prep->Plate_setup Enzyme_prep Prepare HDAC Enzyme Solution Enzyme_prep->Plate_setup Substrate_prep Prepare Substrate Solution Substrate_prep->Plate_setup Incubation1 Incubate at 37°C Plate_setup->Incubation1 Development Add Developer and Incubate Incubation1->Development Measurement Measure Fluorescence Development->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for a fluorometric HDAC inhibition assay to determine the IC50 of Ivaltinostat.

Cell Viability Assay (MTT)

This protocol outlines a general method for assessing the effect of Ivaltinostat on cancer cell viability.

Objective: To determine the IC50 of Ivaltinostat in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Ivaltinostat (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Ivaltinostat in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of Ivaltinostat. Include a vehicle control (DMSO).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow Diagram:

MTT_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_assay_proc MTT Assay Procedure cluster_data_analysis Data Analysis Seed_cells Seed Cells in 96-well Plate Treat_cells Treat with Ivaltinostat (Serial Dilutions) Seed_cells->Treat_cells Incubate_cells Incubate for 48-72 hours Treat_cells->Incubate_cells Add_MTT Add MTT Reagent Incubate_cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_absorbance Measure Absorbance (570 nm) Solubilize->Read_absorbance Calculate_viability Calculate % Viability Read_absorbance->Calculate_viability Determine_IC50 Determine IC50 Calculate_viability->Determine_IC50

Caption: Workflow for assessing cell viability using the MTT assay after treatment with Ivaltinostat.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Ivaltinostat in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of Ivaltinostat alone or in combination with other agents.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Ivaltinostat formulation for in vivo administration (e.g., in a suitable vehicle)

  • Other chemotherapeutic agents (if applicable)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells) in PBS or a mixture of PBS and Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, Ivaltinostat alone, combination therapy).

  • Administer the treatments according to the planned schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume (e.g., Volume = (Length x Width²) / 2).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Workflow Diagram:

Xenograft_Model_Workflow cluster_tumor_establishment Tumor Establishment cluster_treatment_monitoring Treatment and Monitoring cluster_endpoint_analysis Endpoint Analysis Inject_cells Inject Cancer Cells Subcutaneously Tumor_growth Allow Tumors to Grow to Palpable Size Inject_cells->Tumor_growth Randomize Randomize Mice into Treatment Groups Tumor_growth->Randomize Administer_treatment Administer Treatments (Ivaltinostat +/- other agents) Randomize->Administer_treatment Measure_tumors Measure Tumor Volume and Body Weight Regularly Administer_treatment->Measure_tumors Repeatedly Euthanize Euthanize Mice at Study Endpoint Measure_tumors->Euthanize At endpoint Excise_tumors Excise and Analyze Tumors Euthanize->Excise_tumors

Caption: Workflow for an in vivo xenograft model to evaluate the anti-tumor efficacy of Ivaltinostat.

Conclusion

Ivaltinostat (CG-200745) is a promising pan-HDAC inhibitor with a well-defined mechanism of action that involves the epigenetic reprogramming of cancer cells. Its potent in vitro and in vivo anti-tumor activities, particularly in combination with standard-of-care chemotherapies, have provided a strong rationale for its clinical development. The ongoing clinical trials in pancreatic cancer will be crucial in establishing its therapeutic role in this challenging disease. This technical guide provides a foundational understanding of the discovery and development of Ivaltinostat for researchers and drug development professionals, highlighting the key data and methodologies that have shaped its trajectory as a potential anti-cancer therapeutic. Further research into its detailed synthesis and the nuances of its interactions with various HDAC isoforms will continue to refine our understanding and application of this novel therapeutic agent.

References

Ivaltinostat: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivaltinostat (also known as CG-200745) is a potent, orally active, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical and clinical studies. As a hydroxamic acid-containing compound, it chelates the zinc ion in the active site of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the biological activity of Ivaltinostat, including its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and a visual representation of its effects on critical signaling pathways.

Mechanism of Action

Ivaltinostat exerts its anti-cancer effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, Ivaltinostat promotes histone hyperacetylation, which in turn leads to a more relaxed chromatin state, facilitating the transcription of genes, including tumor suppressor genes that are often silenced in cancer.

Beyond histones, Ivaltinostat's inhibitory action also affects non-histone proteins, such as tubulin and the tumor suppressor p53. The hyperacetylation of these proteins can disrupt microtubule function and enhance p53's transcriptional activity, respectively, contributing to the overall anti-neoplastic effects of the drug.

Quantitative Biological Data

While Ivaltinostat is characterized as a pan-HDAC inhibitor, specific IC50 or Ki values against individual HDAC isoforms are not extensively available in publicly accessible literature. The available quantitative data primarily focuses on its anti-proliferative and cytotoxic effects in various cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of Ivaltinostat

Cell LineCancer TypeAssayEndpointValue (µM)Exposure Time
SNU-1196CholangiocarcinomaProliferation AssayIC500.6372 hours
SNU-1196/GRGemcitabine-Resistant CholangiocarcinomaProliferation AssayIC500.9372 hours
SNU-308CholangiocarcinomaProliferation AssayIC501.8072 hours
LNCaPProstate CancerGrowth Inhibition Assay--48 hours
DU145Prostate CancerGrowth Inhibition Assay--48 hours
PC3Prostate CancerGrowth Inhibition Assay--48 hours
Calu6Non-Small Cell Lung CancerProliferation AssayInhibition~60% at 10 µM48 hours

Table 2: Clinical Efficacy of Ivaltinostat in Combination Therapies

Trial PhaseCancer TypeCombinationNObjective Response Rate (ORR)Disease Control Rate (DCR)Median Overall Survival (OS)Median Progression-Free Survival (PFS)
Phase 1b/2Metastatic Pancreatic AdenocarcinomaIvaltinostat + Capecitabine28-65% (Stable Disease or No Evidence of Disease)--
Phase 1/2Locally Advanced or Metastatic Pancreatic AdenocarcinomaIvaltinostat + Gemcitabine + Erlotinib16 (evaluable)25.0%93.8%10.8 months5.8 months

Signaling Pathways

Ivaltinostat's biological activity is mediated through its influence on key signaling pathways that regulate cell survival, proliferation, and apoptosis.

p53 Signaling Pathway

Ivaltinostat treatment leads to the accumulation of the tumor suppressor protein p53. This is achieved through the inhibition of HDACs, which results in the acetylation of p53. Acetylated p53 is more stable and transcriptionally active, leading to the upregulation of its target genes, including the cell cycle inhibitor p21 (Waf1/Cip1) and the E3 ubiquitin ligase MDM2, which is involved in a negative feedback loop with p53. The net effect is an enhancement of p53-mediated tumor suppression.

p53_pathway Ivaltinostat Ivaltinostat HDAC HDACs Ivaltinostat->HDAC Inhibition p53 p53 HDAC->p53 Deacetylation p53_acetylated Acetylated p53 (Stabilized & Activated) p53->p53_acetylated Acetylation p21 p21 (Waf1/Cip1) p53_acetylated->p21 Transcriptional Activation MDM2 MDM2 p53_acetylated->MDM2 Transcriptional Activation Apoptosis Apoptosis p53_acetylated->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Ivaltinostat-mediated p53 pathway activation.

Hippo Signaling Pathway

Emerging evidence suggests that Ivaltinostat can also modulate the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. While the precise molecular interactions are still under investigation, it is proposed that HDAC inhibition by Ivaltinostat can lead to the activation of the Hippo pathway, resulting in the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ. This prevents their nuclear translocation and subsequent activation of pro-proliferative and anti-apoptotic genes.

hippo_pathway Ivaltinostat Ivaltinostat HDACs HDACs Ivaltinostat->HDACs Inhibition Hippo_Core_Kinases Hippo Core Kinases (MST1/2, LATS1/2) HDACs->Hippo_Core_Kinases Modulation (Proposed) YAP_TAZ YAP/TAZ Hippo_Core_Kinases->YAP_TAZ Phosphorylation YAP_TAZ_p Phosphorylated YAP/TAZ YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD Nuclear Translocation & Binding Cytoplasmic_Sequestration Cytoplasmic Sequestration YAP_TAZ_p->Cytoplasmic_Sequestration YAP_TAZ_p->TEAD Inhibition of Nuclear Translocation Gene_Expression Pro-proliferative & Anti-apoptotic Gene Expression TEAD->Gene_Expression Activation

Caption: Proposed modulation of the Hippo pathway by Ivaltinostat.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of Ivaltinostat. Specific parameters may need to be optimized for different cell lines and experimental conditions.

HDAC Inhibition Assay (In Vitro)

This protocol describes a general method for measuring the inhibition of HDAC activity in a cell-free system.

Materials:

  • Recombinant human HDAC enzymes

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • Ivaltinostat

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of Ivaltinostat in assay buffer.

  • In a 96-well plate, add the HDAC enzyme, assay buffer, and Ivaltinostat (or vehicle control).

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percentage of HDAC inhibition for each concentration of Ivaltinostat and determine the IC50 value.

hdac_assay_workflow start Start prep_reagents Prepare Reagents (HDAC Enzyme, Substrate, Ivaltinostat Dilutions) start->prep_reagents plate_setup Plate Setup (Enzyme, Buffer, Ivaltinostat) prep_reagents->plate_setup add_substrate Add Substrate plate_setup->add_substrate incubation1 Incubate at 37°C add_substrate->incubation1 add_developer Add Developer incubation1->add_developer incubation2 Incubate at RT add_developer->incubation2 read_fluorescence Read Fluorescence incubation2->read_fluorescence analyze_data Analyze Data (Calculate % Inhibition, IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro HDAC inhibition assay.

Cell Viability Assay (MTT/MTS)

This protocol outlines a colorimetric method to assess the effect of Ivaltinostat on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Ivaltinostat

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Ivaltinostat (or vehicle control) in fresh medium.

  • Incubate the cells for the desired exposure time (e.g., 48 or 72 hours).

  • Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Histone Acetylation

This protocol describes the detection of changes in histone acetylation levels in cells treated with Ivaltinostat.

Materials:

  • Cancer cell line of interest

  • Ivaltinostat

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Ivaltinostat (or vehicle control) for the desired time.

  • Lyse the cells and extract total protein.

  • Quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.

Conclusion

Ivaltinostat is a promising pan-HDAC inhibitor with a multi-faceted mechanism of action that involves the epigenetic reprogramming of cancer cells through the modulation of key signaling pathways like p53 and Hippo. The in vitro and clinical data demonstrate its potential as a therapeutic agent, particularly in combination with other anti-cancer drugs. Further research into its isoform specificity and the intricate details of its signaling effects will undoubtedly provide a more complete understanding of its biological activity and pave the way for its optimized clinical application.

Ivaltinostat (CG-200745): A Technical Guide to Target Validation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivaltinostat (B1672703) (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical and clinical studies. This technical guide provides an in-depth overview of the target validation studies for Ivaltinostat, focusing on its mechanism of action, effects on key signaling pathways, and summaries of preclinical and clinical data. Detailed experimental protocols and visual representations of the underlying molecular interactions are included to support further research and drug development efforts.

Core Mechanism of Action: Pan-HDAC Inhibition

Ivaltinostat functions as a pan-HDAC inhibitor, targeting multiple HDAC enzymes that are crucial for the epigenetic regulation of gene expression. By inhibiting HDACs, Ivaltinostat leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the altered expression of genes involved in critical cellular processes such as cell cycle progression, apoptosis, and differentiation.[1] A key molecular feature of Ivaltinostat is its hydroxamic acid moiety, which chelates the zinc ion in the catalytic pocket of HDAC enzymes, thereby blocking their deacetylase activity.[2]

One of the primary targets of Ivaltinostat's action is the tumor suppressor protein p53. Ivaltinostat enhances the acetylation of p53, leading to its accumulation and subsequent transactivation of target genes like p21(Waf1/Cip1) and MDM2.[2] This activation of the p53 pathway is a critical component of Ivaltinostat-induced cell cycle arrest and apoptosis.

Target Validation Experiments and Protocols

In Vitro HDAC Inhibition Assay

Objective: To quantify the inhibitory activity of Ivaltinostat against HDAC enzymes.

Methodology: A common method involves a colorimetric or fluorometric assay using a synthetic acetylated substrate.

Experimental Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Dilute the HDAC enzyme (e.g., recombinant human HDAC1) and the acetylated substrate (e.g., Boc-Lys(Ac)-AMC) in the reaction buffer. Prepare a serial dilution of Ivaltinostat.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, Ivaltinostat at various concentrations, and the HDAC enzyme. Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiation and Incubation: Initiate the reaction by adding the acetylated substrate. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Add a developer solution (e.g., containing trypsin and a chromophore or fluorophore) to stop the reaction and generate a signal.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each Ivaltinostat concentration and determine the IC50 value.

Apoptosis Assays

Objective: To assess the induction of apoptosis in cancer cells following treatment with Ivaltinostat.

Methodology: Western blotting is used to detect the expression levels of key proteins involved in the apoptotic cascade.

Experimental Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., prostate cancer cell lines LNCaP, DU145, or PC3) in culture plates and treat with various concentrations of Ivaltinostat for specified durations (e.g., 24 or 48 hours).[2]

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis-related proteins such as cleaved Caspase-3, -8, -9, and PARP. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Methodology: Flow cytometry with Annexin V and Propidium (B1200493) Iodide (PI) staining is used to quantify the percentage of apoptotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with Ivaltinostat as described for the Western blot protocol.

  • Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Objective: To determine the effect of Ivaltinostat on cell cycle progression.

Methodology: Flow cytometry analysis of DNA content using propidium iodide (PI) staining.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells (e.g., Calu6 non-small cell lung cancer cells) with Ivaltinostat (e.g., 3 μM) for various time points (e.g., 1-24 hours).[2]

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.

Clonogenic Survival Assay

Objective: To assess the long-term effect of Ivaltinostat on the reproductive viability of cancer cells.

Methodology: This assay measures the ability of a single cell to grow into a colony.

Experimental Protocol:

  • Cell Seeding: Seed a low density of cancer cells (e.g., RKO colon carcinoma cells) in culture plates.[3]

  • Treatment: Treat the cells with various concentrations of Ivaltinostat for a specified period.

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for a period of 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.

Signaling Pathways Modulated by Ivaltinostat

p53 Pathway

As a key mechanism of action, Ivaltinostat induces the acetylation of p53, leading to its activation and the subsequent transcription of target genes that promote cell cycle arrest and apoptosis.[2]

p53_pathway Ivaltinostat Ivaltinostat HDAC HDAC Ivaltinostat->HDAC inhibits p53 p53 HDAC->p53 deacetylates p53_acetylated Acetylated p53 p21 p21 (Waf1/Cip1) p53_acetylated->p21 upregulates MDM2 MDM2 p53_acetylated->MDM2 upregulates Apoptosis Apoptosis p53_acetylated->Apoptosis induces p53->p53_acetylated acetylation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces

Ivaltinostat's effect on the p53 pathway.
PI3K/Akt/mTOR Pathway

HDAC inhibitors have been shown to modulate the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell proliferation and survival. Inhibition of HDACs can lead to the downregulation of key components of this pathway.[4][5]

PI3K_Akt_mTOR_pathway Ivaltinostat Ivaltinostat HDAC HDAC Ivaltinostat->HDAC inhibits PI3K PI3K HDAC->PI3K regulates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation promotes Survival Cell Survival mTOR->Survival promotes

Ivaltinostat's potential impact on the PI3K/Akt/mTOR pathway.
Androgen Receptor (AR) Signaling Pathway

In prostate cancer, HDAC inhibitors can suppress androgen receptor (AR) signaling by downregulating AR expression and inhibiting its transcriptional activity.[6][7]

AR_pathway Ivaltinostat Ivaltinostat HDAC HDAC Ivaltinostat->HDAC inhibits AR Androgen Receptor (AR) HDAC->AR regulates expression & activity AR_Target_Genes AR Target Genes (e.g., PSA) AR->AR_Target_Genes activates transcription ProstateCancerGrowth Prostate Cancer Cell Growth AR_Target_Genes->ProstateCancerGrowth promotes

Ivaltinostat's inhibitory effect on the Androgen Receptor pathway.
Hippo Signaling Pathway

Ivaltinostat has been shown to induce anti-tumor effects by targeting the Hippo pathway, leading to the downregulation of its downstream effectors YAP and TEAD4.[8]

Hippo_pathway Ivaltinostat Ivaltinostat miRNAs Upregulation of specific miRNAs Ivaltinostat->miRNAs YAP YAP miRNAs->YAP downregulates TEAD4 TEAD4 YAP->TEAD4 co-activates TargetGenes Target Gene Expression TEAD4->TargetGenes promotes CellProliferation Cell Proliferation TargetGenes->CellProliferation

Ivaltinostat's modulation of the Hippo signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Ivaltinostat.

Table 1: In Vitro IC50 Values of Ivaltinostat in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
BxPC3Pancreatic Cancer2.4[9]
Cfpac-1Pancreatic Cancer10.7[9]
HPACPancreatic Cancer7.4[9]
SNU-1196Cholangiocarcinoma0.63[2]
SNU-1196/GRCholangiocarcinoma0.93[2]
SNU-308Cholangiocarcinoma1.80[2]
Table 2: Summary of Clinical Trial Results for Ivaltinostat
Trial IdentifierPhaseCancer TypeCombination TherapyKey OutcomesReference
NCT05249101Phase 1bMetastatic Pancreatic AdenocarcinomaCapecitabineRecommended Phase 2 Dose (RP2D): 250 mg/m². 65% of patients had stable disease or no evidence of disease. Median OS: 9.6 months; Median PFS: 3.3 months.[10][11][10]
Phase I/IIPhase I/IIUntreated Locally Advanced or Metastatic Pancreatic AdenocarcinomaGemcitabine (B846) and Erlotinib (B232)MTD: 250 mg/m². ORR: 25.0%; DCR: 93.8%. Median OS: 8.6 months; Median PFS: 5.3 months.[2][12][2]

Conclusion

Ivaltinostat has demonstrated a clear mechanism of action as a pan-HDAC inhibitor with significant anti-tumor effects in a variety of cancer models. Its ability to modulate key signaling pathways, including the p53, PI3K/Akt/mTOR, androgen receptor, and Hippo pathways, underscores its potential as a broad-spectrum anti-cancer agent. The quantitative data from both preclinical and clinical studies provide a strong rationale for its continued development. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of Ivaltinostat and other HDAC inhibitors.

References

Ivaltinostat Formic: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ivaltinostat (B1672703) (formic) , also known as CG-200745, is a potent, orally active pan-histone deacetylase (HDAC) inhibitor. As a hydroxamic acid-based compound, it chelates the zinc ion in the catalytic domain of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes and the induction of cell cycle arrest, apoptosis, and inhibition of tumor growth in a variety of cancer models. The formic acid salt form of Ivaltinostat typically offers enhanced water solubility and stability for research and development purposes.[1]

This technical guide provides an in-depth overview of Ivaltinostat's mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action

Ivaltinostat exerts its anti-cancer effects through the inhibition of multiple HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This broad-spectrum inhibition disrupts key cellular processes essential for cancer cell proliferation and survival.

Key mechanistic highlights include:

  • Histone Hyperacetylation: By inhibiting HDACs, Ivaltinostat increases the acetylation of histone proteins (notably H3 and H4), leading to a more relaxed chromatin structure. This facilitates the transcription of tumor suppressor genes that are often silenced in cancer.[1][2]

  • Non-Histone Protein Acetylation: Ivaltinostat also increases the acetylation of non-histone proteins, including tubulin and the tumor suppressor protein p53.[1][2]

  • p53 Pathway Activation: Ivaltinostat induces the accumulation and acetylation of p53, promoting its transcriptional activity.[1][2] This leads to the enhanced expression of downstream targets such as p21 (Waf1/Cip1) and MDM2.[1][2] The activation of p21 is a critical step in inducing cell cycle arrest.

  • Hippo Pathway Modulation: In cholangiocarcinoma cells, Ivaltinostat has been shown to downregulate key components of the Hippo signaling pathway, including YAP and TEAD4.[3] This is mediated, at least in part, by the upregulation of specific microRNAs, such as miR-509-3p.[3]

  • Induction of Apoptosis: Ivaltinostat triggers programmed cell death by activating intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspases-3, -8, and -9.[2]

  • Cell Cycle Arrest: The compound causes cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[2]

Preclinical Data

Ivaltinostat has demonstrated significant anti-proliferative activity across a range of cancer cell lines, both as a monotherapy and in combination with other anti-cancer agents.

In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) of Ivaltinostat in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time
SNU-1196Cholangiocarcinoma0.6372 hours[2]
SNU-1196/GR (Gemcitabine-Resistant)Cholangiocarcinoma0.9372 hours[2]
SNU-308Cholangiocarcinoma1.8072 hours[2]
BxPC3Pancreatic Cancer2.4Not Specified[4]
HPACPancreatic Cancer7.4Not Specified[4]
Capan-1Pancreatic Cancer10.7Not Specified[4]

In non-small cell lung cancer (NSCLC) Calu6 cells, Ivaltinostat (0-10 μM for 48 hours) reduced cell proliferation to 40% of untreated cells.[2] Furthermore, a 3 μM concentration of Ivaltinostat for up to 24 hours significantly increased the proportion of Calu6 cells in the G2/M phase (up to 69%).[2]

In Vivo Efficacy

In a xenograft model using cholangiocarcinoma cells, Ivaltinostat administration led to a decrease in tumor volume and weight.[3] In pancreatic cancer xenograft models, the combination of Ivaltinostat with gemcitabine (B846) and erlotinib (B232) reduced tumor size by up to 50%.[4]

Clinical Data

Ivaltinostat has been evaluated in several clinical trials, primarily in patients with advanced solid tumors, with a focus on pancreatic ductal adenocarcinoma (PDAC).

Phase I/II Study in Pancreatic Cancer (Ivaltinostat + Gemcitabine + Erlotinib)

A phase I/II study evaluated the safety and efficacy of Ivaltinostat in combination with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic PDAC.[5][6][7]

ParameterResult
Maximum Tolerated Dose (MTD) of Ivaltinostat 250 mg/m²[5][6][7]
Objective Response Rate (ORR) 25.0%[5][6][7]
Disease Control Rate (DCR) 93.8%[5][6][7]
Median Overall Survival (OS) 8.6 months[5][6][7]
Median Progression-Free Survival (PFS) 5.3 months[5][6][7]
Phase Ib Study in Metastatic Pancreatic Cancer (Ivaltinostat + Capecitabine)

A Phase Ib trial investigated Ivaltinostat in combination with capecitabine (B1668275) for patients with pretreated metastatic PDAC.[8]

ParameterResult
Recommended Phase 2 Dose (RP2D) of Ivaltinostat 250 mg/m²[8]
Common Treatment-Emergent Adverse Events (TEAEs) Fatigue (53.6%), Nausea (50.0%), Palmar-plantar erythrodysesthesia syndrome (42.9%), Diarrhea (35.7%), Constipation (32.1%)[8]
Grade 3 Adverse Events Neutropenia (21.4%), Anemia (14.3%), Abdominal pain (10.7%), Diarrhea (10.7%)[8]
Grade 4 Adverse Events Neutropenia (3.6%), Thrombocytopenia (3.6%)[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Ivaltinostat and a general workflow for its preclinical evaluation.

Ivaltinostat_Mechanism_of_Action cluster_HDAC_Inhibition HDAC Inhibition cluster_Downstream_Effects Cellular Effects Ivaltinostat Ivaltinostat (CG-200745) HDACs HDACs (Class I, II, IV) Ivaltinostat->HDACs Inhibits Acetylation Increased Acetylation Histones Histones p53 p53 p21 p21 (Waf1/Cip1) Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis Tubulin Tubulin Acetylation->Histones Acetylation->p53 Acetylation->Tubulin CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest

Core Mechanism of Ivaltinostat Action.

Ivaltinostat_Hippo_Pathway Ivaltinostat Ivaltinostat HDACi HDAC Inhibition Ivaltinostat->HDACi miR509 miR-509-3p Upregulation HDACi->miR509 YAP YAP miR509->YAP Inhibits YAP_TEAD YAP/TEAD4 Complex YAP->YAP_TEAD TEAD4 TEAD4 TEAD4->YAP_TEAD TargetGenes Target Gene Transcription YAP_TEAD->TargetGenes Activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Preclinical_Workflow Start Start: Cancer Cell Lines InVitro In Vitro Studies Start->InVitro HDAC_Assay HDAC Inhibition Assay InVitro->HDAC_Assay Viability_Assay Cell Viability (MTT Assay) InVitro->Viability_Assay WB_Assay Western Blot (Ac-Histone, p53, p21) InVitro->WB_Assay FACS_Assay Flow Cytometry (Cell Cycle) InVitro->FACS_Assay InVivo In Vivo Studies (Xenograft Model) Viability_Assay->InVivo Tumor_Growth Tumor Growth Inhibition InVivo->Tumor_Growth PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Toxicity Toxicity Assessment InVivo->Toxicity End Data Analysis & Conclusion Tumor_Growth->End PK_PD->End Toxicity->End

References

Ivaltinostat's Impact on Histone Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivaltinostat (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor effects in various cancer models. As a hydroxamate-based pan-HDAC inhibitor, its primary mechanism of action involves the inhibition of both class I and IIb HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This alteration in protein acetylation plays a pivotal role in regulating gene expression, ultimately inducing cell cycle arrest, apoptosis, and the modulation of key signaling pathways implicated in cancer progression. This technical guide provides an in-depth overview of the formic acid salt of Ivaltinostat, its quantitative effects on histone acetylation, detailed experimental protocols for its study, and its influence on critical cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising epigenetic modulator.

Introduction to Ivaltinostat and its Formic Acid Salt

Ivaltinostat is a small molecule inhibitor of histone deacetylases, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. Ivaltinostat, by inhibiting HDACs, induces histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes.

The formic acid salt of Ivaltinostat, referred to as Ivaltinostat formic, is often utilized in research and development. Salt forms of active pharmaceutical ingredients are commonly developed to enhance physicochemical properties. In the case of this compound, this formulation typically offers improved water solubility and stability, while maintaining a comparable biological activity profile to the free base form.[1][2]

Quantitative Data on Ivaltinostat's Activity

Ivaltinostat has been shown to be a potent inhibitor of multiple HDAC isoforms and exhibits significant anti-proliferative effects in a variety of cancer cell lines.

HDAC Isoform Inhibition

Ivaltinostat is a pan-HDAC inhibitor with potent activity against class I and IIb HDACs.[3]

HDAC IsoformIC50 (µM)
HDAC1< 0.1
HDAC2< 0.1
HDAC3< 0.1
HDAC6< 0.1
Table 1: Ivaltinostat (CG-745) Inhibitory Concentration (IC50) against HDAC Isoforms. Data from in vitro enzyme assays demonstrate the potent inhibitory activity of Ivaltinostat against Class I (HDAC1, 2, 3) and Class IIb (HDAC6) histone deacetylases.[3]
Anti-Proliferative Activity in Cancer Cell Lines

The inhibitory effect of Ivaltinostat on cell growth has been demonstrated in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
BxPC3Pancreatic Cancer2.4
Capan-1Pancreatic Cancer10.7
HPACPancreatic Cancer7.4
LNCaPProstate CancerData not specified
DU145Prostate CancerData not specified
PC3Prostate CancerData not specified
SNU-1196Cholangiocarcinoma0.63
SNU-1196/GRGemcitabine-Resistant Cholangiocarcinoma0.93
SNU-308Cholangiocarcinoma1.80
Calu6Non-Small Cell Lung CancerProliferation reduced to 40% of untreated at 10 µM
Table 2: Anti-proliferative IC50 values for Ivaltinostat in various cancer cell lines. The data illustrates the dose-dependent inhibitory effect of Ivaltinostat on the viability of different cancer cells.[1][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of Ivaltinostat on histone acetylation.

Western Blotting for Histone Acetylation

This protocol outlines the detection of changes in histone acetylation levels in cells treated with Ivaltinostat.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of Ivaltinostat (e.g., 0-10 µM) for a specified duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

2. Histone Extraction (Acid Extraction Method):

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells by adding Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v) and protease inhibitors). Incubate on ice for 10 minutes with gentle agitation.

  • Centrifuge the lysate at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.

  • Discard the supernatant and wash the nuclear pellet with TEB, followed by another centrifugation.

  • Resuspend the washed nuclei in 0.2 N hydrochloric acid (HCl) and incubate overnight at 4°C with rotation to extract the histones.

  • Centrifuge at 6,500 x g for 10 minutes at 4°C and collect the supernatant containing the histones.

3. Protein Quantification:

  • Determine the protein concentration of the histone extracts using a Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Mix the histone extracts with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load equal amounts of protein (typically 15-20 µg) per lane onto a 15% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane (0.2 µm pore size is recommended for small proteins like histones).

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the acetylated histone band to the total histone band for each sample to determine the relative change in acetylation.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the enrichment of specific histone acetylation marks at target gene promoters following Ivaltinostat treatment.

1. Cell Culture and Cross-linking:

  • Culture cells to approximately 80-90% confluency.

  • Treat cells with Ivaltinostat and a vehicle control for the desired time.

  • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubating for 5 minutes.

2. Cell Lysis and Chromatin Shearing:

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells, pellet them by centrifugation, and resuspend in cell lysis buffer.

  • Isolate the nuclei and resuspend them in a nuclear lysis buffer.

  • Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.

3. Immunoprecipitation:

  • Centrifuge the sonicated lysate to pellet debris.

  • Dilute the supernatant (chromatin) with ChIP dilution buffer. Save a small aliquot as the "input" control.

  • Pre-clear the chromatin with Protein A/G magnetic beads.

  • Add a specific antibody against the histone modification of interest (e.g., anti-acetyl-H3K9) or a control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

  • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

4. Washes and Elution:

  • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.

  • Elute the chromatin from the beads using an elution buffer.

5. Reverse Cross-linking and DNA Purification:

  • Add NaCl to the eluates and the input control and incubate at 65°C overnight to reverse the cross-links.

  • Treat the samples with RNase A and then Proteinase K.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

6. Analysis:

  • Quantify the purified DNA.

  • Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target genes to determine the enrichment of the histone acetylation mark.

Signaling Pathways Modulated by Ivaltinostat

Ivaltinostat-induced histone acetylation leads to the modulation of key signaling pathways that are often dysregulated in cancer.

The p53 Signaling Pathway

Ivaltinostat has been shown to induce the acetylation of the tumor suppressor protein p53.[1] Acetylation of p53 at specific lysine residues (K320, K373, and K382) enhances its stability and transcriptional activity. This leads to the upregulation of p53 target genes such as p21 (Waf1/Cip1) and MDM2, resulting in cell cycle arrest and apoptosis.

Ivaltinostat_p53_Pathway Ivaltinostat Ivaltinostat HDACs HDACs Ivaltinostat->HDACs inhibits p53 p53 HDACs->p53 deacetylates p53_ac Acetylated p53 (K320, K373, K382) p53->p53_ac acetylation p21 p21 (Waf1/Cip1) p53_ac->p21 upregulates MDM2 MDM2 p53_ac->MDM2 upregulates Apoptosis Apoptosis p53_ac->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Ivaltinostat_Hippo_Pathway Ivaltinostat Ivaltinostat HDACs HDACs Ivaltinostat->HDACs inhibits miRNAs Tumor Suppressor miRNAs Ivaltinostat->miRNAs upregulates HDACs->miRNAs downregulates Hippo_Pathway_Components Hippo Pathway Components miRNAs->Hippo_Pathway_Components targets YAP_TAZ YAP / TAZ Hippo_Pathway_Components->YAP_TAZ inhibits TEAD TEAD YAP_TAZ->TEAD Gene_Expression Oncogenic Gene Expression TEAD->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation

References

Ivaltinostat's Regulation of Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivaltinostat (B1672703) (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor that modulates gene expression through epigenetic mechanisms.[1][2][3][4] By inhibiting the deacetylation of histone and non-histone proteins, Ivaltinostat triggers a cascade of cellular events, including the accumulation of acetylated histones, chromatin remodeling, and altered transcription of key genes involved in cell cycle regulation, apoptosis, and tumor suppression.[5][6] This technical guide provides an in-depth overview of the core mechanisms of Ivaltinostat, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it influences.

Core Mechanism of Action: Histone Deacetylase Inhibition

Ivaltinostat's primary mechanism of action is the inhibition of histone deacetylases (HDACs), a class of enzymes responsible for removing acetyl groups from lysine (B10760008) residues on histone tails.[5][7] This activity is crucial for chromatin compaction and transcriptional repression. By inhibiting HDACs, Ivaltinostat promotes a more open chromatin structure (euchromatin), making DNA more accessible to transcription factors and leading to the expression of previously silenced genes.[7]

A key feature of Ivaltinostat is its hydroxamic acid moiety, which chelates the zinc ion in the catalytic pocket of HDACs, thereby inhibiting their enzymatic activity.[1][2][3][4] As a pan-HDAC inhibitor, Ivaltinostat targets multiple HDAC isoforms.[1] This broad activity leads to global changes in histone acetylation and the expression of a wide range of genes.

The functional consequence of HDAC inhibition by Ivaltinostat is the hyperacetylation of histones H3 and H4.[1][3] This epigenetic mark is associated with active gene transcription. Beyond histones, Ivaltinostat also influences the acetylation status and function of various non-histone proteins, including transcription factors and signaling molecules, further contributing to its pleiotropic effects.

Quantitative Data on Ivaltinostat's Activity

The following tables summarize the available quantitative data on the biological activity of Ivaltinostat from in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity of Ivaltinostat

Cell LineCancer TypeParameterValueReference
SNU-1196CholangiocarcinomaIC500.63 µM[1]
SNU-1196/GRGemcitabine-Resistant CholangiocarcinomaIC500.93 µM[1]
SNU-308CholangiocarcinomaIC501.80 µM[1]
LNCaPProstate CancerGrowth InhibitionConcentration-dependent (0.01-100 µM)[1]
DU145Prostate CancerGrowth InhibitionConcentration-dependent (0.01-100 µM)[1]
PC3Prostate CancerGrowth InhibitionConcentration-dependent (0.01-100 µM)[1]
Calu6Non-small Cell Lung CancerProliferation Reduction~60% at 10 µM[1]

Table 2: Clinical Efficacy of Ivaltinostat in Pancreatic Ductal Adenocarcinoma (PDAC)

Clinical Trial PhaseCombination TherapyPatient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)Median Overall Survival (OS)Median Progression-Free Survival (PFS)Reference
Phase I/IIIvaltinostat + Gemcitabine (B846) + Erlotinib (B232)Untreated locally advanced or metastatic PDAC25.0%93.8%10.8 months5.8 months[6]
Phase 1bIvaltinostat + CapecitabineMetastatic PDAC (at least one prior therapy)Not Reported65% (Stable Disease or No Evidence of Disease)Not ReportedNot Reported[8]

Key Signaling Pathways Modulated by Ivaltinostat

Ivaltinostat's impact on gene expression converges on several critical signaling pathways implicated in cancer.

p53 Tumor Suppressor Pathway

A primary target of Ivaltinostat-mediated gene regulation is the p53 tumor suppressor pathway. Ivaltinostat induces the accumulation of the p53 protein and promotes its acetylation.[1][6] Acetylated p53 is transcriptionally active and upregulates the expression of its target genes, including p21 (Waf1/Cip1) and MDM2.[1][2][3][4] The induction of p21 leads to cell cycle arrest, while the modulation of other p53 targets contributes to apoptosis.

p53_pathway Ivaltinostat Ivaltinostat HDAC HDAC Ivaltinostat->HDAC inhibits p53 p53 HDAC->p53 deacetylates p53_Ac Acetylated p53 (Active) p53->p53_Ac acetylation p21 p21 (Waf1/Cip1) p53_Ac->p21 upregulates MDM2 MDM2 p53_Ac->MDM2 upregulates Apoptosis Apoptosis p53_Ac->Apoptosis promotes CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces

Caption: Ivaltinostat-mediated p53 pathway activation.

Apoptosis Pathway

Ivaltinostat is a potent inducer of apoptosis.[1][2][4] This is achieved through the transcriptional upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. In prostate cancer cells, Ivaltinostat treatment leads to an increase in the sub-G1 population, a hallmark of apoptosis, and the activation of caspases-3, -8, and -9.[1]

apoptosis_pathway Ivaltinostat Ivaltinostat HDAC_inhibition HDAC Inhibition Ivaltinostat->HDAC_inhibition Gene_Expression Altered Gene Expression HDAC_inhibition->Gene_Expression Pro_Apoptotic Upregulation of Pro-Apoptotic Genes Gene_Expression->Pro_Apoptotic Anti_Apoptotic Downregulation of Anti-Apoptotic Genes Gene_Expression->Anti_Apoptotic Caspase_Activation Caspase-3, -8, -9 Activation Pro_Apoptotic->Caspase_Activation Anti_Apoptotic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Induction of apoptosis by Ivaltinostat.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for key experiments used to characterize the activity of Ivaltinostat.

Cell Proliferation Assay
  • Objective: To determine the effect of Ivaltinostat on the growth of cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., LNCaP, DU145, PC3, Calu6) in 96-well plates at a predetermined density and allow them to adhere overnight.[1]

    • Treat the cells with a range of concentrations of Ivaltinostat (e.g., 0.01 µM to 100 µM) for a specified duration (e.g., 48 or 72 hours).[1]

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

    • Measure the absorbance or fluorescence and normalize the values to untreated control cells to determine the percentage of growth inhibition.

    • Calculate the IC50 value, the concentration of Ivaltinostat that inhibits cell growth by 50%.

Histone Acetylation Analysis by Western Blot
  • Objective: To measure the effect of Ivaltinostat on the acetylation levels of histones.

  • Methodology:

    • Culture cancer cells and treat them with Ivaltinostat (e.g., 0-10 µM) for various time points (e.g., 1 to 24 hours).[1]

    • Lyse the cells and extract total protein.

    • Quantify the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4).

    • Use an antibody against total histone H3 or a housekeeping protein like β-actin as a loading control.

    • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the relative increase in histone acetylation.

Apoptosis Analysis by Flow Cytometry
  • Objective: To quantify the induction of apoptosis by Ivaltinostat.

  • Methodology:

    • Treat cancer cells with Ivaltinostat (e.g., 1 and 10 µM) for 24 and 48 hours.[1]

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells with cold PBS.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental and Clinical Development Workflow

The development of Ivaltinostat, from preclinical discovery to clinical application, follows a structured workflow.

experimental_workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Development Target_ID Target Identification (HDACs) In_Vitro In Vitro Studies (Cell Lines) Target_ID->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase1 Phase 1 Trials (Safety & Dosage) In_Vivo->Phase1 Phase2 Phase 2 Trials (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase 3 Trials (Large-Scale Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: Ivaltinostat development workflow.

Conclusion and Future Directions

Ivaltinostat has demonstrated significant potential as an anticancer agent through its robust inhibition of HDACs and subsequent modulation of gene expression. Its ability to reactivate tumor suppressor pathways and induce apoptosis in cancer cells provides a strong rationale for its clinical development. Current clinical trials are actively exploring its efficacy in combination with standard-of-care chemotherapies for challenging malignancies such as pancreatic cancer.[6][7][8][9]

Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to Ivaltinostat therapy. A deeper understanding of the complete spectrum of genes and non-histone proteins regulated by Ivaltinostat will further elucidate its mechanisms of action and may reveal novel therapeutic combinations. The continued investigation of Ivaltinostat holds promise for advancing the treatment landscape for various cancers.

References

Ivaltinostat-Induced Apoptosis: A Technical Guide to the Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivaltinostat (B1672703) (also known as CG200745) is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in various cancer models. A primary mechanism underlying its therapeutic efficacy is the induction of apoptosis, or programmed cell death, in cancer cells. This technical guide provides an in-depth exploration of the core signaling pathways through which ivaltinostat triggers apoptosis. It consolidates preclinical and clinical data, details key experimental methodologies, and presents visual representations of the molecular cascades involved. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of HDAC inhibitors as cancer therapeutics.

Introduction to Ivaltinostat and Its Role in Apoptosis

Ivaltinostat is a hydroxamate-based pan-HDAC inhibitor that exerts its anticancer effects by altering the acetylation status of both histone and non-histone proteins.[1][2] By inhibiting HDACs, ivaltinostat leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[3] Beyond its effects on histones, ivaltinostat modulates the acetylation and function of key proteins involved in cell cycle control and apoptosis, thereby promoting cancer cell death.[1][2] Preclinical and clinical studies have shown that ivaltinostat can induce apoptosis and enhance the efficacy of other chemotherapeutic agents, such as gemcitabine (B846) and capecitabine, in cancers like pancreatic adenocarcinoma.[4][5]

Core Signaling Pathways of Ivaltinostat-Induced Apoptosis

Ivaltinostat-induced apoptosis is a multi-faceted process involving the interplay of several key signaling pathways. The primary mechanisms identified are the p53-mediated intrinsic pathway and the modulation of the Hippo signaling pathway.

The p53-Mediated Intrinsic Apoptosis Pathway

A central mechanism of ivaltinostat's pro-apoptotic activity is the acetylation and activation of the tumor suppressor protein p53.[1] In unstressed cells, p53 is maintained at low levels. Upon treatment with ivaltinostat, p53 undergoes acetylation at specific lysine (B10760008) residues, leading to its stabilization, accumulation, and enhanced transcriptional activity.[1]

Key Molecular Events:

  • HDAC Inhibition: Ivaltinostat binds to the active site of HDAC enzymes, preventing the removal of acetyl groups from histone and non-histone proteins.

  • p53 Acetylation: Ivaltinostat treatment leads to the hyperacetylation of p53 at lysine residues K320, K373, and K382. Acetylation at K382 appears to be particularly critical for p53-dependent transactivation and subsequent cell death.[1]

  • p53 Stabilization and Accumulation: Acetylation of p53 prevents its ubiquitination and degradation, leading to its accumulation in the nucleus.[1]

  • Transcriptional Activation of Pro-Apoptotic Genes: Activated p53 binds to the promoter regions of its target genes, upregulating the expression of pro-apoptotic proteins. This includes the BH3-only protein PUMA and the Bcl-2 family member Bax.[1][6]

  • Modulation of Bcl-2 Family Proteins: Ivaltinostat treatment can alter the balance of pro- and anti-apoptotic Bcl-2 family proteins. An increase in the Bax/Bcl-2 ratio is a key indicator of the cell's commitment to apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins at the mitochondrial outer membrane leads to the formation of pores, resulting in MOMP.

  • Cytochrome c Release and Apoptosome Formation: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation Cascade: The apoptosome activates the initiator caspase-9, which in turn cleaves and activates effector caspases, most notably caspase-3.[4]

  • Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[4][6]

Ivaltinostat_p53_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ivaltinostat Ivaltinostat HDACs HDACs Ivaltinostat->HDACs Inhibits p53_inactive Inactive p53 HDACs->p53_inactive Deacetylates p53_acetylated Acetylated p53 (Active) p53_inactive->p53_acetylated Acetylation p21_MDM2_genes p21, MDM2 Genes p53_acetylated->p21_MDM2_genes Transactivates Bax_gene Bax Gene p53_acetylated->Bax_gene Transactivates Bax Bax Cytochrome_c_mito Cytochrome c (Mitochondria) Bax->Cytochrome_c_mito Promotes release Bcl2 Bcl-2 Bcl2->Cytochrome_c_mito Inhibits release Cytochrome_c_cyto Cytochrome c (Cytosol) Cytochrome_c_mito->Cytochrome_c_cyto Apoptosome Apoptosome Cytochrome_c_cyto->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Executes Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Bax_gene->Bax

Caption: Ivaltinostat-induced p53-mediated intrinsic apoptosis pathway.

Modulation of the Hippo Signaling Pathway

The Hippo signaling pathway is an important regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is frequently observed in cancer. The core of this pathway involves a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, bind to TEAD transcription factors, and promote the expression of genes that drive cell proliferation and inhibit apoptosis.[1]

Ivaltinostat has been shown to induce anti-tumor effects by upregulating specific microRNAs (miRNAs) that target key components of the Hippo pathway.[1]

Key Molecular Events:

  • miRNA Upregulation: Ivaltinostat treatment leads to the increased expression of several miRNAs, including miR-509-3p.[1]

  • Targeting of YAP and TEAD4: These upregulated miRNAs can directly target the mRNA of YAP and TEAD4, leading to their downregulation.[1]

  • Inhibition of YAP/TAZ-TEAD Transcriptional Activity: The reduction in YAP and TEAD4 levels disrupts the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex.

  • Decreased Expression of Anti-Apoptotic Genes: The inhibition of YAP/TAZ-TEAD activity results in the decreased transcription of their target genes, which include several anti-apoptotic proteins.

  • Sensitization to Apoptosis: By downregulating these survival signals, ivaltinostat sensitizes cancer cells to apoptosis.

Ivaltinostat_Hippo_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ivaltinostat Ivaltinostat miRNAs miR-509-3p, etc. Ivaltinostat->miRNAs Upregulates YAP_mRNA YAP mRNA miRNAs->YAP_mRNA Targets TEAD4_mRNA TEAD4 mRNA miRNAs->TEAD4_mRNA Targets YAP_protein YAP Protein YAP_mRNA->YAP_protein YAP_TAZ_TEAD_complex YAP/TAZ-TEAD Complex YAP_protein->YAP_TAZ_TEAD_complex Anti_apoptotic_genes Anti-apoptotic Genes YAP_TAZ_TEAD_complex->Anti_apoptotic_genes Transactivates Apoptosis_inhibition Inhibition of Apoptosis Anti_apoptotic_genes->Apoptosis_inhibition Apoptosis Apoptosis Apoptosis_inhibition->Apoptosis

Caption: Ivaltinostat's modulation of the Hippo pathway to promote apoptosis.

Quantitative Data on Ivaltinostat-Induced Apoptosis

The pro-apoptotic effects of ivaltinostat have been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of Ivaltinostat in Pancreatic Cancer Cell Lines

Cell LineIC50 (µM)Reference
BxPC32.4[6]
Cfpac-110.7[6]
HPAC7.4[6]

Table 2: Apoptosis Induction by Ivaltinostat in Combination Therapy in BxPC3 Pancreatic Cancer Cells

TreatmentEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)Reference
Control4.62.16.7[6]
Gemcitabine (0.01 µM)6.22.89.0[6]
Gemcitabine (0.01 µM) + Ivaltinostat (0.288 µM)10.14.514.6[6]
Gemcitabine (0.01 µM) + Erlotinib (B232) (0.015 µM)7.53.210.7[6]
Gemcitabine (0.01 µM) + Ivaltinostat (0.288 µM) + Erlotinib (0.015 µM)15.36.822.1[6]

Table 3: Clinical Efficacy of Ivaltinostat in Combination with Gemcitabine and Erlotinib in Advanced Pancreatic Adenocarcinoma

ParameterValue95% Confidence IntervalReference
Objective Response Rate (ORR)25.0%-[7]
Disease Control Rate (DCR)93.8%-[7]
Median Overall Survival (OS)8.6 months5.3 - 11.2[7]
Median Progression-Free Survival (PFS)5.3 months3.7 - 5.8[7]

Experimental Protocols for Key Apoptosis Assays

This section provides detailed methodologies for the key experiments used to elucidate the apoptotic pathways induced by ivaltinostat.

Western Blotting for Apoptotic Proteins

Objective: To detect and quantify the expression levels of key apoptotic proteins such as cleaved caspase-3, PARP, p53, and Bcl-2 family members.

Protocol:

  • Cell Lysis:

    • Treat cells with desired concentrations of ivaltinostat for specified time points.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto a 10-15% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or semi-dry transfer at 20V for 45 minutes.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-PARP, anti-p53, anti-Bax, anti-Bcl-2) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantification:

    • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Cell_Lysis Cell Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Analysis Detection->Analysis

Caption: A streamlined workflow for Western blot analysis.

Annexin V/Propidium Iodide (PI) Flow Cytometry for Apoptosis

Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with ivaltinostat at various concentrations and time points.

    • Harvest both adherent and floating cells.

    • Wash cells twice with cold PBS.

  • Staining:

    • Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) solution.

    • Add 400 µL of 1X Annexin V binding buffer.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Use appropriate laser and filter settings for FITC and PI.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Flow_Cytometry_Workflow Cell_Harvesting Cell Harvesting Staining Annexin V/PI Staining Cell_Harvesting->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for apoptosis detection by flow cytometry.

Caspase-3 Activity Assay

Objective: To measure the enzymatic activity of caspase-3 as a marker of apoptosis execution.

Protocol (Colorimetric Assay):

  • Cell Lysate Preparation:

    • Treat cells with ivaltinostat and prepare cell lysates as described for Western blotting.

  • Assay Setup:

    • In a 96-well plate, add 50 µg of protein lysate per well.

    • Bring the total volume to 50 µL with cell lysis buffer.

  • Reaction Initiation:

    • Prepare a 2X reaction buffer containing DTT.

    • Add 50 µL of the 2X reaction buffer to each well.

    • Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to untreated controls after subtracting the background reading.

Conclusion

Ivaltinostat induces apoptosis in cancer cells through a coordinated series of molecular events primarily involving the p53-mediated intrinsic pathway and the modulation of the Hippo signaling pathway. Its ability to acetylate and activate p53, leading to the transcriptional upregulation of pro-apoptotic genes and the subsequent activation of the caspase cascade, is a cornerstone of its mechanism of action. Furthermore, its capacity to interfere with the oncogenic Hippo pathway by upregulating specific miRNAs highlights a novel layer of its anti-cancer activity. A thorough understanding of these pathways is crucial for the rational design of combination therapies and the identification of predictive biomarkers for patient response. The experimental protocols detailed in this guide provide a framework for the continued investigation of ivaltinostat and other HDAC inhibitors in the context of apoptosis and cancer therapy.

References

Ivaltinostat Formic Acid: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivaltinostat (formerly known as CG-200745) is a potent, orally active, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical anti-tumor activity across a range of cancer types. This document provides an in-depth technical overview of the available preclinical data on Ivaltinostat, with a focus on its mechanism of action, in vitro and in vivo efficacy, and synergistic potential with other chemotherapeutic agents. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts.

Core Mechanism of Action

Ivaltinostat functions as a pan-HDAC inhibitor, utilizing a hydroxamic acid moiety to bind to the zinc-containing catalytic pocket of HDAC enzymes. This inhibition leads to an accumulation of acetylated histones (notably H3 and H4) and other non-histone proteins, resulting in chromatin remodeling and altered gene expression.[1][2] A key mechanism of Ivaltinostat's anti-tumor effect is the induction of p53 acetylation, particularly at lysine (B10760008) residues K320, K373, and K382.[3] This acetylation enhances p53 accumulation and promotes its transactivation activity, leading to increased expression of downstream targets such as p21(Waf1/Cip1) and MDM2, which in turn induces apoptosis and cell cycle arrest in cancer cells.[2][3]

Furthermore, preclinical studies have elucidated Ivaltinostat's role in modulating the Hippo signaling pathway. It has been shown to upregulate specific microRNAs, such as miR-509-3p, which then target and suppress key components of the Hippo pathway, contributing to its anti-proliferative effects.[4]

Ivaltinostat Ivaltinostat HDACs Histone Deacetylases (Pan-inhibition) Ivaltinostat->HDACs inhibits Acetylation Acetylation Ivaltinostat->Acetylation promotes miRNAs Upregulation of miRNAs (e.g., miR-509-3p) Ivaltinostat->miRNAs induces Histones Histone Proteins (H3, H4) HDACs->Histones deacetylates p53 p53 HDACs->p53 deacetylates p21_MDM2 p21, MDM2 (and other p53 targets) p53->p21_MDM2 transactivates Acetylation->Histones Acetylation->p53 Apoptosis_Arrest Apoptosis & Cell Cycle Arrest p21_MDM2->Apoptosis_Arrest induces Proliferation Tumor Cell Proliferation Apoptosis_Arrest->Proliferation inhibits Hippo_Pathway Hippo Signaling Pathway Hippo_Pathway->Proliferation regulates miRNAs->Hippo_Pathway targets Ivaltinostat Ivaltinostat ABC_Transporters ABC Transporters (e.g., MRP3, MRP4) Ivaltinostat->ABC_Transporters downregulates expression Apoptosis Apoptosis Ivaltinostat->Apoptosis induces Chemotherapy Chemotherapy (e.g., Gemcitabine) CancerCell Cancer Cell Chemotherapy->CancerCell Chemotherapy->Apoptosis induces DrugEfflux Drug Efflux ABC_Transporters->DrugEfflux mediates DrugEfflux->Chemotherapy removes cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection CellLysis Cell Lysis ProteinQuant Protein Quantification CellLysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Transfer to PVDF SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection

References

Methodological & Application

Application Notes and Protocols for Ivaltinostat Formic Acid In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivaltinostat (B1672703) (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor.[1] By preventing the deacetylation of histone and non-histone proteins, Ivaltinostat plays a crucial role in epigenetic regulation, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[2][3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of Ivaltinostat.

Mechanism of Action

Ivaltinostat exerts its anti-cancer effects by inhibiting the activity of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and altered gene expression.[5] A key non-histone target of Ivaltinostat is the tumor suppressor protein p53. Ivaltinostat treatment leads to the accumulation of acetylated p53, which promotes its transcriptional activity.[1][5] This, in turn, enhances the expression of downstream targets such as p21 (Waf1/Cip1) and MDM2, leading to cell cycle arrest and apoptosis.[1]

Data Presentation

Ivaltinostat IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Ivaltinostat in various cancer cell lines.

Cell LineCancer TypeAssay DurationIC50 (µM)Reference
SNU-1196Cholangiocarcinoma72 hours0.63[1]
SNU-1196/GRGemcitabine-Resistant Cholangiocarcinoma72 hours0.93[1]
SNU-308Cholangiocarcinoma72 hours1.80[1]
LNCaPProstate Cancer48 hoursNot explicitly stated, but growth inhibition observed at concentrations from 0.01-100 µM[1]
DU145Prostate Cancer48 hoursNot explicitly stated, but growth inhibition observed at concentrations from 0.01-100 µM[1]
PC3Prostate Cancer48 hoursNot explicitly stated, but growth inhibition observed at concentrations from 0.01-100 µM[1]
Calu6Lung Cancer48 hoursNot explicitly stated, but proliferation reduced to 40% of untreated cells at concentrations up to 10 µM[1]

Experimental Protocols

HDAC Activity Assay (Fluorometric)

This protocol provides a method to measure the inhibitory effect of Ivaltinostat on HDAC enzymatic activity.

Materials:

  • HDAC Fluorometric Substrate

  • 10X HDAC Assay Buffer

  • Lysine Developer

  • HeLa Nuclear Extract (or other source of HDACs)

  • Ivaltinostat (dissolved in DMSO)

  • Deacetylated Standard

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 350-380/440-460 nm)

Protocol:

  • Reagent Preparation:

    • Prepare 1X HDAC Assay Buffer by diluting the 10X stock with ddH₂O.

    • Prepare a serial dilution of Ivaltinostat in 1X HDAC Assay Buffer. The final DMSO concentration should be less than 0.5%.

    • Prepare a standard curve using the Deacetylated Standard.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • 85 µL of ddH₂O (or your diluted Ivaltinostat sample)

      • 10 µL of 10X HDAC Assay Buffer

      • 5 µL of HeLa Nuclear Extract (as a source of HDACs)

    • For a no-enzyme control, add 5 µL of 1X HDAC Assay Buffer instead of the HeLa extract.

    • Add 5 µL of HDAC Fluorometric Substrate to each well.

    • Mix thoroughly and incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 10 µL of Lysine Developer to each well.

    • Incubate at 37°C for 30 minutes.

  • Data Analysis:

    • Measure the fluorescence at Ex/Em = 350-380/440-460 nm.

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of HDAC inhibition for each Ivaltinostat concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the log of the Ivaltinostat concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Ivaltinostat (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan (B1609692) crystals)

  • 96-well clear microplate

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of Ivaltinostat in cell culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the diluted Ivaltinostat solutions.

    • Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the Ivaltinostat concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Ivaltinostat

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells and treat with various concentrations of Ivaltinostat for the desired duration (e.g., 24-48 hours).

  • Cell Staining:

    • Harvest both adherent and floating cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot for Histone and p53 Acetylation

This protocol is used to detect the levels of acetylated histones and p53 in response to Ivaltinostat treatment.

Materials:

  • Cancer cell lines

  • Ivaltinostat

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • Bradford assay reagent

  • Laemmli sample buffer

  • SDS-PAGE gels (15% for histones, 10% for p53)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-acetyl-p53, anti-total-Histone H3, anti-total-p53, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Sample Preparation:

    • Treat cells with Ivaltinostat for the desired time.

    • Lyse the cells in lysis buffer and determine the protein concentration using the Bradford assay.

    • For histone analysis, an acid extraction protocol may be used for better enrichment.

    • Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control and total protein levels.

Mandatory Visualizations

G cluster_0 Cellular Environment cluster_1 Nucleus cluster_2 Cellular Outcomes Ivaltinostat Ivaltinostat HDACs HDACs Ivaltinostat->HDACs Inhibition Acetylated_Histones Acetylated Histones Acetylated_p53 Acetylated p53 Histones Histones HDACs->Histones Deacetylation p53 p53 HDACs->p53 Deacetylation p21_Gene p21 Gene Acetylated_Histones->p21_Gene Transcriptional Activation Acetylated_p53->p21_Gene Transcriptional Activation Apoptosis Apoptosis Acetylated_p53->Apoptosis Induction p21_Protein p21 Protein p21_Gene->p21_Protein Expression Cell_Cycle_Arrest Cell Cycle Arrest p21_Protein->Cell_Cycle_Arrest Induction

Caption: Ivaltinostat signaling pathway.

G cluster_0 Experimental Setup cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis Seed_Cells 1. Seed Cells (96-well plate) Treat_Ivaltinostat 2. Treat with Ivaltinostat (Serial Dilutions) Seed_Cells->Treat_Ivaltinostat Incubate 3. Incubate (e.g., 48-72 hours) Treat_Ivaltinostat->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (4 hours) Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 8. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 9. Determine IC50 Calculate_Viability->Determine_IC50

Caption: MTT cell viability assay workflow.

References

Application Notes and Protocols for Ivaltinostat Formic in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of Ivaltinostat (B1672703) formic (also known as CG-200745) in cell-based assays. Ivaltinostat is a potent, orally active pan-histone deacetylase (HDAC) inhibitor that has shown significant anti-tumor effects in various cancer models.[1][2] The formic acid salt form of Ivaltinostat generally offers enhanced water solubility and stability compared to the free base, while maintaining comparable biological activity at equivalent molar concentrations.[1]

Mechanism of Action

Ivaltinostat inhibits the activity of histone deacetylases (HDACs), enzymes that are often upregulated in cancer.[2][3] By inhibiting HDACs, Ivaltinostat leads to an accumulation of acetylated histones, resulting in chromatin remodeling and altered gene expression.[2] A key mechanism is the increased acetylation of the tumor suppressor protein p53, leading to its accumulation and the transactivation of downstream targets like p21 and MDM2.[1][4] This cascade of events can induce cell cycle arrest, apoptosis (cell death), and inhibit tumor growth.[1][5] Ivaltinostat has also been shown to induce anti-tumor effects by modulating miRNAs that target the Hippo signaling pathway.[5][6]

Ivaltinostat_Mechanism_of_Action cluster_0 Ivaltinostat cluster_1 Cellular Effects Ivaltinostat Ivaltinostat (CG-200745) HDACs HDACs Ivaltinostat->HDACs Inhibition Histones Histones HDACs->Histones p53_inactive p53 (inactive) HDACs->p53_inactive Deacetylation p53_active p53 (acetylated, active) p21 p21 p53_active->p21 Upregulation Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Ivaltinostat inhibits HDACs, leading to p53 activation and downstream effects.

Preparation and Handling of Ivaltinostat Formic

2.1. Reconstitution

Ivaltinostat is soluble in DMSO but not in water.[7] For cell-based assays, a concentrated stock solution should be prepared in sterile DMSO.

  • Materials: this compound powder, sterile Dimethyl Sulfoxide (DMSO), sterile polypropylene (B1209903) tubes.

  • Procedure:

    • Briefly centrifuge the vial of this compound powder to ensure all powder is at the bottom.

    • Aseptically add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10-50 mM). A 50 mM stock solution is a common starting point.[8]

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

2.2. Storage and Stability

  • Solid Powder: Store at 0-4°C for short-term (days to weeks) or at -20°C for long-term (months to years), protected from light.[7]

  • Stock Solution (in DMSO): Store aliquots at -20°C for several months.[7][8] Before use, thaw an aliquot at room temperature and vortex gently.

2.3. Dilution in Cell Culture Medium

For experiments, dilute the DMSO stock solution into complete cell culture medium to the final desired working concentrations. The final concentration of DMSO in the culture medium should be kept constant across all treatments (including vehicle controls) and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[9]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Ivaltinostat in various cancer cell lines.

Table 1: IC50 Values of Ivaltinostat in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time
LNCaPProstate Cancer1.748 hours[10]
DU145Prostate Cancer2.248 hours[10]
PC3Prostate Cancer8.448 hours[10]
BxPC3Pancreatic Cancer2.4Not Specified[8]
Cfpac-1Pancreatic Cancer10.7Not Specified[8]
HPACPancreatic Cancer7.4Not Specified[8]
SNU-1196Cholangiocarcinoma0.6372 hours[1]
SNU-1196/GRCholangiocarcinoma (Gemcitabine-Resistant)0.9372 hours[1]
SNU-308Cholangiocarcinoma1.8072 hours[1]

Table 2: Effective Concentrations and Observed Effects

Cell LineConcentration(s)Exposure TimeObserved Effect
LNCaP, DU145, PC31, 10 µM24, 48 hoursIncreased sub-G1 population; activation of caspases-9, -3, and -8.[1]
Calu60-10 µM48 hoursReduced cell proliferation to 40% of untreated cells.[1]
Calu63 µM1-24 hoursSignificant increase in G2/M phase cell population (69%).[1]
Calu60-10 µM1-24 hoursIncreased acetylation of histones H3 and H4.[1]

Experimental Protocols

Cell Viability Assay (e.g., MTT or ATP-based Luminescence)

This protocol provides a general method to assess the effect of Ivaltinostat on cell proliferation and viability.

Cell_Viability_Workflow cluster_workflow Experimental Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate (24h for cell attachment) A->B C 3. Treat Cells (Serial dilutions of Ivaltinostat + Vehicle Control) B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add Assay Reagent (e.g., MTT or CellTiter-Glo®) D->E F 6. Incubate (as per manufacturer's instructions) E->F G 7. Measure Signal (Absorbance or Luminescence) F->G H 8. Analyze Data (Calculate % viability, plot dose-response curve, determine IC50) G->H

Caption: Workflow for a typical cell viability assay.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • This compound stock solution (in DMSO)

  • Vehicle (DMSO)

  • Cell viability reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.[9] Include wells with medium only for background control.

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Treatment: Prepare serial dilutions of Ivaltinostat in complete culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of Ivaltinostat.[9] Remember to include a vehicle control group treated with the same final concentration of DMSO as the highest Ivaltinostat dose.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[1]

  • Assay Development:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours. Then, add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[11]

    • For ATP-based assay (e.g., CellTiter-Glo®): Equilibrate the plate to room temperature. Add the assay reagent in a volume equal to the culture medium in the well (e.g., 100 µL). Mix on an orbital shaker for 2 minutes to induce lysis.[9]

  • Signal Measurement:

    • MTT: Read the absorbance at ~570 nm.

    • ATP-based: After a 10-minute incubation at room temperature to stabilize the signal, measure luminescence.[9]

  • Data Analysis: Subtract the background reading from all wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol measures the induction of apoptosis by Ivaltinostat.

Materials:

  • Target cancer cell line

  • 6-well tissue culture plates

  • This compound stock solution

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Ivaltinostat (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for a specified time (e.g., 24 or 48 hours).[1]

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture medium (containing floating cells), then wash the adherent cells with PBS, and detach them using trypsin. Combine the detached cells with the collected medium.

  • Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The analysis will distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Western Blotting for Histone Acetylation and Apoptosis Markers

This protocol is used to detect changes in protein expression and modification, such as the acetylation of histone H3 or the cleavage of PARP and caspase-3.

Materials:

  • Target cancer cell line

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Lysis: Treat cells with Ivaltinostat as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin or GAPDH should be used as a loading control. Ivaltinostat treatment is expected to increase the levels of acetylated histone H3 and cleaved forms of PARP and caspase-3.[8]

References

Application Notes and Protocols for Ivaltinostat Formic Acid in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivaltinostat (also known as CG200745) is a potent, orally active, pan-histone deacetylase (HDAC) inhibitor. By preventing the deacetylation of histones, Ivaltinostat alters chromatin structure, leading to the expression of tumor suppressor genes and subsequent anti-proliferative and pro-apoptotic effects in cancer cells. Preclinical studies have demonstrated its efficacy both as a monotherapy and in combination with standard chemotherapeutic agents in various cancer models. These application notes provide detailed dosage information and protocols for the use of Ivaltinostat formic acid in in vivo mouse models, compiled from available preclinical research.

Mechanism of Action

Ivaltinostat exerts its anti-tumor effects primarily through the inhibition of HDAC enzymes. This leads to the hyperacetylation of histone proteins, making the DNA more accessible to transcription factors. This, in turn, allows for the expression of previously silenced tumor suppressor genes. Key downstream effects include the accumulation and acetylation of the p53 tumor suppressor protein, which promotes p53-dependent transactivation of target genes like p21, leading to cell cycle arrest and apoptosis.[1] Additionally, Ivaltinostat has been shown to induce anti-tumor effects by modulating microRNAs that target the Hippo signaling pathway, leading to the downregulation of the oncogenic transcriptional co-activator YAP.[2]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Ivaltinostat Ivaltinostat HDAC HDAC Ivaltinostat->HDAC Inhibition p53 p53 Ivaltinostat->p53 Promotes Acetylation Hippo Hippo Pathway Modulation Ivaltinostat->Hippo Modulates via miRNAs Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones DNA Chromatin Relaxation AcetylatedHistones->DNA Leads to TSG Tumor Suppressor Gene Expression (e.g., p21) DNA->TSG Enables CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Acetylated_p53 Acetylated p53 (Accumulation & Activation) p53->Acetylated_p53 Apoptosis Apoptosis Acetylated_p53->Apoptosis YAP_TAZ YAP/TAZ Proliferation Tumor Cell Proliferation YAP_TAZ->Proliferation Drives Hippo->YAP_TAZ Inhibition

Ivaltinostat's Mechanism of Action.

Data Presentation: In Vivo Dosage Summary

The following tables summarize dosages of Ivaltinostat (CG200745/CG-745) used in various preclinical mouse models.

Table 1: Ivaltinostat Dosage in Mouse Oncology Models

Cancer TypeMouse ModelIvaltinostat Dosage & RouteCombination Agent(s)OutcomeReference
Pancreatic CancerXenograftNot explicitly statedGemcitabine / ErlotinibReduced tumor size by up to 50%Lee et al. (as cited in[1])
CholangiocarcinomaXenograft (SNU-1196)Dosage details in primary sourceNone (Monotherapy)Decreased tumor volume and weightJung et al., Sci Rep (2017)[2]
Hepatocellular CarcinomaSyngeneic (Hepa1-6)Not explicitly statedAnti-PD-1 AntibodyComplete tumor clearance in some mice[3]

Table 2: Ivaltinostat Dosage in Mouse Models for Other Indications

IndicationMouse ModelIvaltinostat Dosage & RouteDurationKey Finding
Unilateral Ureteral ObstructionC57BL/6J30 mg/kg/day, Oral (p.o.)7 daysAttenuated oxidative stress and inflammation.[4]
Pulmonary FibrosisC57BL/6J15, 30, and 60 mg/kg, Intraperitoneal (i.p.)14 daysDose-dependent increase in acetylated histone H3 and reduced fibrosis.

Experimental Protocols

Below is a generalized protocol for a subcutaneous xenograft study in mice, based on common practices and available data for HDAC inhibitors. This should be adapted based on the specific cell line and research question.

Protocol 1: Subcutaneous Xenograft Efficacy Study

A Cell Culture (e.g., Pancreatic, Cholangio.) B Cell Implantation (Subcutaneous in immunodeficient mice) A->B C Tumor Growth (to ~100-150 mm³) B->C D Group Randomization (Vehicle, Ivaltinostat, Combo) C->D E Treatment Administration (e.g., 30 mg/kg, i.p., daily) D->E F Monitoring (Tumor volume, Body weight, Clinical signs) E->F G Endpoint (Tumor burden limit, Pharmacodynamic analysis) F->G

Workflow for a mouse xenograft study.

1. Cell Culture and Preparation:

  • Culture human cancer cells (e.g., pancreatic, cholangiocarcinoma) in the recommended medium and conditions until they reach 70-80% confluency.
  • Harvest cells and perform a cell count. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.
  • Keep cells on ice until injection.

2. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., athymic nude or SCID), typically 6-8 weeks old.
  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
  • Monitor mice for tumor formation.

3. Tumor Growth and Group Randomization:

  • Once tumors are palpable, begin measuring them 2-3 times per week with digital calipers.
  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Ivaltinostat monotherapy, Combination therapy).

4. Ivaltinostat Formulation and Administration:

  • Vehicle Preparation: A common vehicle for similar compounds is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The exact vehicle should be optimized for solubility and tolerability.
  • Ivaltinostat Formulation: For a 30 mg/kg dose in a mouse receiving a 100 µL injection volume, prepare a 3 mg/mL solution. Weigh the required amount of this compound acid and dissolve it in the vehicle. Prepare fresh daily or as stability allows.
  • Administration: Based on preclinical studies with Ivaltinostat in non-oncology models, a dose of 15-60 mg/kg via intraperitoneal (i.p.) injection or 30 mg/kg via oral gavage (p.o.) can be considered as a starting point for dose-range finding studies. Administer the drug according to the desired schedule (e.g., daily for 14-21 days).

5. Monitoring and Efficacy Assessment:

  • Measure tumor volumes and mouse body weights 2-3 times per week.
  • Monitor the animals daily for any signs of toxicity or distress.
  • The primary endpoint is typically tumor growth inhibition.

6. Study Endpoint and Analysis:

  • The study may be terminated when tumors in the control group reach a predetermined size limit, or after a fixed treatment duration.
  • At the endpoint, tumors can be excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for acetylated histones) or histopathology.

Concluding Remarks

Ivaltinostat has demonstrated significant anti-tumor activity in preclinical in vivo models. The provided dosage information and protocols serve as a guide for researchers designing efficacy and pharmacodynamic studies. It is recommended to perform initial dose-range finding and tolerability studies to determine the optimal dose and schedule for a specific cancer model and mouse strain. The mechanism of action, involving both epigenetic regulation via histone acetylation and modulation of key cancer signaling pathways like p53 and Hippo, makes Ivaltinostat a compelling agent for further preclinical and clinical investigation.

References

Application Notes and Protocols for Ivaltinostat (Formic) Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivaltinostat (B1672703), also known as CG-200745, is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated anti-tumor effects in various preclinical and clinical studies. As a key epigenetic modulator, Ivaltinostat influences the expression of tumor suppressor genes and other critical proteins involved in cell cycle regulation and apoptosis. Notably, it has been shown to induce cell death by modulating the acetylation of the p53 tumor suppressor and to exert anti-tumor effects through miRNAs that target the Hippo signaling pathway.[1] This document provides detailed application notes and protocols for the administration of the formic acid formulation of Ivaltinostat in animal studies, based on available preclinical data.

Data Presentation

The following tables summarize quantitative data from various animal studies investigating the efficacy and pharmacokinetics of Ivaltinostat.

Table 1: Efficacy of Ivaltinostat in Xenograft Models

Animal ModelCancer Cell LineAdministration RouteDosage & ScheduleOutcomeReference
BALB/c nude miceBxPC-3 (Pancreatic)Intraperitoneal (IP)30 mg/kg, daily for 3 weeks (in combination with gemcitabine (B846)/erlotinib)Reduced tumor volume by up to 50%[2]
BALB/c nude miceSNU-1196 (Cholangiocarcinoma)Intraperitoneal (IP)45 mg/kg, on days 1, 3, 5, 7, 9, 11, 13, 15, 17, and 19Decreased average tumor volume from 599.4 mm³ (saline) to 340.6 mm³[3]
BALB/c nude miceSNU-1196/GR (Gemcitabine-Resistant Cholangiocarcinoma)Intraperitoneal (IP)45 mg/kg, on days 1, 3, 5, 7, 9, 11, 13, 15, 17, and 19Decreased average tumor volume from 959.0 mm³ (saline) to 398.8 mm³[3]
C57BL/6J miceUnilateral Ureteral Obstruction (UUO) ModelOral (PO)30 mg/kg, daily for 7 daysAttenuated oxidative stress and inflammatory cytokines

Table 2: Pharmacokinetic Parameters of Oral Ivaltinostat (CG-750) in Humans (for reference)

ParameterValueNotesReference
Mean Bioavailability10.6% (range: 4.18% - 21.33%)Compared to intravenous formulation (CG-745)[4][5]
LinearityLinear pharmacokinetics in the dose range of 125-750 mgSingle-dose study[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of Ivaltinostat in animal models.

Protocol 1: Intraperitoneal (IP) Administration in a Pancreatic Cancer Xenograft Model

This protocol is based on a study evaluating the synergistic effect of Ivaltinostat with gemcitabine and erlotinib (B232).[2]

1. Animal Model:

  • Species: BALB/c nude mice, female

  • Age: 6 weeks

2. Tumor Cell Inoculation:

  • Cell Line: BxPC-3 human pancreatic cancer cells

  • Preparation: Harvest exponentially growing BxPC-3 cells and resuspend in a suitable medium (e.g., sterile PBS).

  • Injection: Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.

  • Monitoring: Allow tumors to grow until they reach a volume of approximately 150-200 mm³.

3. Formulation Preparation (General Protocol):

  • Compound: Ivaltinostat (formic)

  • Vehicle: A common vehicle for IP injection is a mixture of Dimethyl Sulfoxide (DMSO) and sterile saline or phosphate-buffered saline (PBS). A typical starting point is 5-10% DMSO in saline. The final formulation should be sterile-filtered.

  • Concentration: Calculate the required concentration based on the desired dosage (30 mg/kg) and the injection volume (typically 100-200 µL for a mouse). Ensure the final DMSO concentration is well-tolerated by the animals.

4. Dosing and Schedule:

  • Ivaltinostat: Administer 30 mg/kg via intraperitoneal injection daily for 3 weeks.

  • Gemcitabine: Administer 20 mg/kg via intraperitoneal injection on days 1, 4, 7, 10, 13, 16, and 19.

  • Erlotinib: Administer 50 mg/kg via oral gavage daily for 3 weeks.

  • Control Groups: Include groups receiving vehicle only and each treatment alone.

5. Monitoring and Endpoint:

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor animal body weight regularly as an indicator of toxicity.

  • Endpoint: At the end of the 3-week treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis.

Protocol 2: Oral Gavage Administration

While a specific study detailing the oral administration of "Ivaltinostat formic" was not found, a general protocol for oral gavage in mice is provided below, based on a study that used an oral formulation of Ivaltinostat.

1. Animal Model:

  • Species: As required for the specific study (e.g., C57BL/6J mice).

  • Age: Typically 6-8 weeks.

2. Formulation Preparation (General Protocol):

  • Compound: Ivaltinostat (formic)

  • Vehicle: For oral gavage, a suspension or solution is typically prepared. Common vehicles include 0.5% methylcellulose (B11928114) in water, or a mixture of polyethylene (B3416737) glycol (PEG), Tween 80, and water. The choice of vehicle will depend on the solubility of the this compound salt.

  • Preparation: Prepare a homogenous and stable suspension or a clear solution of Ivaltinostat in the chosen vehicle.

3. Dosing and Administration:

  • Dosage: As per the experimental design (e.g., 30 mg/kg).

  • Administration: Administer the formulation using a proper-sized oral gavage needle. The volume is typically around 10 mL/kg body weight.

  • Schedule: As required by the study (e.g., daily for 7 days).

4. Monitoring:

  • Monitor the animals for any signs of distress post-administration.

  • Follow the specific endpoints of the study (e.g., tissue collection for biomarker analysis).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Ivaltinostat.

Ivaltinostat_p53_Pathway Ivaltinostat Ivaltinostat HDAC HDAC Ivaltinostat->HDAC Inhibits p53 p53 HDAC->p53 Deacetylates Acetylated_p53 Acetylated p53 (Activated) p53->Acetylated_p53 Acetylation Apoptosis Apoptosis Acetylated_p53->Apoptosis Induces

Caption: Ivaltinostat inhibits HDAC, leading to increased p53 acetylation and apoptosis.

Ivaltinostat_Hippo_Pathway Ivaltinostat Ivaltinostat miRNAs Specific miRNAs (e.g., miR-509-3p) Ivaltinostat->miRNAs Upregulates Hippo_Pathway Hippo Signaling Pathway miRNAs->Hippo_Pathway Targets YAP_TEAD YAP/TEAD Complex Hippo_Pathway->YAP_TEAD Inhibits Tumor_Growth Tumor Growth YAP_TEAD->Tumor_Growth Promotes

Caption: Ivaltinostat upregulates miRNAs that target and inhibit the Hippo pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo efficacy study.

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture (e.g., BxPC-3) Tumor_Inoculation 3. Subcutaneous Tumor Inoculation Cell_Culture->Tumor_Inoculation Animal_Acclimation 2. Animal Acclimation (e.g., BALB/c nude mice) Animal_Acclimation->Tumor_Inoculation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Ivaltinostat Administration (IP or Oral) Randomization->Treatment Data_Collection 7. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint 8. Endpoint: Tumor Excision & Analysis Data_Collection->Endpoint

Caption: Workflow for a typical xenograft mouse model efficacy study.

References

Application Notes and Protocols: Ivaltinostat and Gemcitabine Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical rationale for the combination therapy of Ivaltinostat (formerly CG-200745) and gemcitabine (B846), primarily for the treatment of pancreatic cancer. Detailed protocols for key experiments are included to facilitate further research and development.

Introduction

Ivaltinostat is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated synergistic anti-tumor effects when combined with the nucleoside analog gemcitabine.[1][2] Gemcitabine is a standard-of-care chemotherapy for several solid tumors, including pancreatic cancer, but its efficacy is often limited by drug resistance.[1][3] The combination of Ivaltinostat and gemcitabine aims to overcome this resistance and enhance therapeutic outcomes.

The primary mechanism of synergy involves Ivaltinostat-mediated HDAC inhibition, which leads to a more open chromatin structure, allowing for the re-expression of silenced tumor suppressor genes.[2] Additionally, Ivaltinostat has been shown to downregulate the expression of ATP-binding cassette (ABC) transporters, such as multidrug resistance proteins (MRP3 and MRP4), which are responsible for pumping chemotherapeutic agents like gemcitabine out of cancer cells.[1] This leads to increased intracellular accumulation and cytotoxicity of gemcitabine.

Data Presentation

In Vitro Efficacy: Pancreatic Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of Ivaltinostat in various pancreatic cancer cell lines, demonstrating its single-agent activity.

Cell LineIvaltinostat (CG-200745) IC50 (µM)
BxPC32.4[4]
Cfpac-110.7[4]
HPAC7.4[4]

Table 1: Single-agent activity of Ivaltinostat in pancreatic cancer cell lines.

Clinical Efficacy: Advanced Pancreatic Ductal Adenocarcinoma (PDAC)

A phase I/II clinical trial evaluated the combination of Ivaltinostat, gemcitabine, and erlotinib (B232) in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma.[5][6] The key findings are summarized below.

ParameterValue
Objective Response Rate (ORR) 25.0%[5][6]
Disease Control Rate (DCR) 93.8%[5][6]
Median Overall Survival (OS) 8.6 months[5][6]
Median Progression-Free Survival (PFS) 5.3 months[5][6]
Maximum Tolerated Dose (MTD) of Ivaltinostat 250 mg/m²[5][6]

Table 2: Clinical trial results for Ivaltinostat in combination with gemcitabine and erlotinib in advanced PDAC.[5][6]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Ivaltinostat and gemcitabine, alone and in combination, on pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., BxPC-3, Cfpac-1, HPAC)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Ivaltinostat (formic salt)

  • Gemcitabine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed pancreatic cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of Ivaltinostat and gemcitabine in complete growth medium.

  • Treat the cells with varying concentrations of Ivaltinostat, gemcitabine, or the combination of both for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis for Apoptosis Markers

This protocol is to assess the induction of apoptosis by the combination therapy through the detection of key apoptotic proteins.

Materials:

  • Pancreatic cancer cells

  • Ivaltinostat and Gemcitabine

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-acetylated histone H3, anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat pancreatic cancer cells with Ivaltinostat, gemcitabine, or the combination at predetermined concentrations for 24-48 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of the combination therapy in a mouse xenograft model of pancreatic cancer.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Pancreatic cancer cells (e.g., BxPC-3)

  • Matrigel

  • Ivaltinostat and Gemcitabine

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously inject a suspension of pancreatic cancer cells and Matrigel into the flank of the mice.

  • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups: vehicle control, Ivaltinostat alone, gemcitabine alone, and the combination of Ivaltinostat and gemcitabine.

  • Administer the drugs according to a predetermined schedule (e.g., Ivaltinostat intraperitoneally daily, gemcitabine intraperitoneally twice weekly).

  • Measure tumor volume with calipers and monitor the body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations

G cluster_ivaltinostat Ivaltinostat cluster_gemcitabine Gemcitabine cluster_mechanism Synergistic Mechanism cluster_outcome Cellular Outcome ivaltinostat Ivaltinostat hdac HDACs ivaltinostat->hdac Inhibits acetylation Histone Acetylation (Chromatin Relaxation) hdac->acetylation Increases abc ABC Transporter (e.g., MRP3, MRP4) Expression hdac->abc Decreases gemcitabine Gemcitabine dna_synthesis DNA Synthesis gemcitabine->dna_synthesis Inhibits apoptosis Apoptosis dna_synthesis->apoptosis tsg Tumor Suppressor Gene Re-expression acetylation->tsg tsg->apoptosis gem_efflux Gemcitabine Efflux abc->gem_efflux gem_retention Intracellular Gemcitabine Concentration gem_efflux->gem_retention gem_retention->dna_synthesis Enhances Inhibition

Caption: Proposed signaling pathway for Ivaltinostat and gemcitabine synergy.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start Seed Pancreatic Cancer Cells treat Treat with Ivaltinostat and/or Gemcitabine start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Western Blot) treat->apoptosis data Data Analysis (IC50, Protein Expression) viability->data apoptosis->data implant Implant Tumor Cells in Mice growth Monitor Tumor Growth implant->growth randomize Randomize into Treatment Groups growth->randomize treat_mice Administer Treatments randomize->treat_mice monitor Monitor Tumor Volume and Body Weight treat_mice->monitor end Endpoint Analysis (Tumor Weight, IHC) monitor->end

Caption: Experimental workflows for preclinical evaluation.

G cluster_ivaltinostat_effects Ivaltinostat Effects cluster_gemcitabine_effects Gemcitabine Effects ivaltinostat Ivaltinostat combination Combination Therapy ivaltinostat->combination hdac_inhibition HDAC Inhibition ivaltinostat->hdac_inhibition gemcitabine Gemcitabine gemcitabine->combination dna_damage DNA Damage gemcitabine->dna_damage synergy Synergistic Anti-Tumor Effect combination->synergy gene_expression Altered Gene Expression hdac_inhibition->gene_expression gene_expression->synergy Sensitizes dna_damage->synergy Induces

Caption: Logical relationship of the combination therapy's mechanism.

References

Application Notes and Protocols: Synergistic Effect of Ivaltinostat and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivaltinostat (B1672703) (formerly CG-200745) is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated anti-tumor activity across a range of malignancies.[1][2] By inhibiting HDAC enzymes, Ivaltinostat leads to the accumulation of acetylated histones and other proteins, resulting in the reactivation of silenced tumor suppressor genes, cell cycle arrest, and apoptosis.[1][3] 5-Fluorouracil (B62378) (5-FU) is a cornerstone of chemotherapy, particularly for gastrointestinal cancers. It is a pyrimidine (B1678525) analog that primarily functions by inhibiting thymidylate synthase, leading to the depletion of thymidine (B127349) monophosphate, which is essential for DNA replication and repair.[4][5]

Preclinical evidence suggests a synergistic anti-tumor effect when Ivaltinostat is combined with 5-FU or its oral prodrug, capecitabine.[6][7][8][9][10] This synergy is the basis for ongoing clinical investigations of this combination in metastatic pancreatic adenocarcinoma.[3][6][7][8][9][10] These application notes provide an overview of the preclinical data, a proposed mechanism for the synergistic interaction, and detailed protocols for evaluating this combination in a laboratory setting.

Data Presentation

While preclinical studies have indicated a synergistic relationship between Ivaltinostat and 5-FU, specific quantitative data from these studies are not extensively published. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: In Vitro Cytotoxicity of Ivaltinostat and 5-Fluorouracil as Single Agents

Cell LineDrugIC50 (µM) after 72h exposure
Pancreatic Cancer
PANC-1IvaltinostatEnter experimental value
5-FluorouracilEnter experimental value
BxPC-3IvaltinostatEnter experimental value
5-FluorouracilEnter experimental value
Colorectal Cancer
HCT116IvaltinostatEnter experimental value
5-FluorouracilEnter experimental value
HT-29IvaltinostatEnter experimental value
5-FluorouracilEnter experimental value

Table 2: Synergy Analysis of Ivaltinostat and 5-Fluorouracil Combination

Combination Index (CI) values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineDrug Combination (Molar Ratio)Combination Index (CI) at Fa 0.5 (50% fraction affected)
Pancreatic Cancer
PANC-1Ivaltinostat + 5-FUEnter experimental value
BxPC-3Ivaltinostat + 5-FUEnter experimental value
Colorectal Cancer
HCT116Ivaltinostat + 5-FUEnter experimental value
HT-29Ivaltinostat + 5-FUEnter experimental value

Proposed Mechanism of Synergistic Action

The synergistic anti-tumor effect of combining Ivaltinostat and 5-FU is likely multifactorial. Ivaltinostat, as an HDAC inhibitor, can induce a more open chromatin structure, potentially increasing the access of 5-FU metabolites to the DNA. Furthermore, Ivaltinostat is known to induce the expression of p21, a cyclin-dependent kinase inhibitor, which can lead to cell cycle arrest.[1] This may sensitize cells to the DNA-damaging effects of 5-FU. Additionally, both agents can independently induce apoptosis, and their combination may lead to an amplified pro-apoptotic signal.

Synergy_Mechanism Ivaltinostat Ivaltinostat HDAC HDAC Enzymes Ivaltinostat->HDAC Inhibits p21 p21 (Waf1/Cip1) Expression ↑ Ivaltinostat->p21 Histones Histone Acetylation ↑ Chromatin Open Chromatin Structure Histones->Chromatin DNAReplication Inhibition of DNA Replication & Repair Chromatin->DNAReplication Sensitizes CellCycleArrest G1/S Phase Cell Cycle Arrest p21->CellCycleArrest CellCycleArrest->DNAReplication Sensitizes Apoptosis Synergistic Apoptosis CellCycleArrest->Apoptosis Contributes to FU5 5-Fluorouracil TS Thymidylate Synthase (TS) FU5->TS Inhibits RNA_DNA_Incorp Incorporation into RNA & DNA FU5->RNA_DNA_Incorp dNTP dNTP Pool Imbalance dNTP->DNAReplication DNAReplication->Apoptosis CellularStress Cellular Stress RNA_DNA_Incorp->CellularStress CellularStress->Apoptosis

Proposed synergistic mechanism of Ivaltinostat and 5-FU.

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergistic effects of Ivaltinostat and 5-Fluorouracil.

Cell Viability and Synergy Analysis (MTT Assay)

This protocol determines the cytotoxic effects of each drug alone and in combination to calculate the Combination Index (CI).

Materials:

  • Cancer cell lines (e.g., PANC-1, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Ivaltinostat (powder, to be dissolved in DMSO)

  • 5-Fluorouracil (solution or powder)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation: Prepare stock solutions of Ivaltinostat in DMSO and 5-FU in a suitable solvent (e.g., water or DMSO). Create serial dilutions of each drug and their combinations in complete medium. A constant molar ratio for the combination is recommended for synergy analysis.

  • Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of medium containing the various concentrations of single drugs or combinations. Include wells with vehicle control (medium with the highest concentration of DMSO used) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value for each drug.

    • Use software like CompuSyn to calculate the Combination Index (CI) from the dose-response curves of the single agents and their combination.

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Ivaltinostat, 5-FU, or combination Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 and Synergy (CI) Read->Analyze End End Analyze->End

Workflow for the cell viability and synergy analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by the drug combination using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Ivaltinostat and 5-Fluorouracil

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Ivaltinostat, 5-FU, and their combination at predetermined concentrations (e.g., their respective IC50 values) for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis

This protocol is for examining changes in the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-p21, anti-acetylated Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse treated cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like β-actin.

Conclusion

The combination of Ivaltinostat and 5-Fluorouracil represents a promising therapeutic strategy, with preclinical data supporting a synergistic interaction. The protocols outlined in these application notes provide a framework for researchers to further investigate and quantify this synergy in various cancer models. Such studies are crucial for elucidating the underlying molecular mechanisms and for the continued clinical development of this combination therapy.

References

Application Notes and Protocols for Ivaltinostat (Formic) in Pancreatic Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivaltinostat (B1672703) (also known as CG-200745) is a potent, hydroxamate-based pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies of various cancers, including pancreatic ductal adenocarcinoma (PDAC).[1][2] By inhibiting HDAC enzymes, Ivaltinostat leads to the accumulation of acetylated histones and other non-histone proteins, resulting in the modulation of gene expression, induction of apoptosis, and cell cycle arrest in cancer cells.[1] These application notes provide detailed experimental protocols for investigating the effects of Ivaltinostat on pancreatic cancer cells, along with data presentation guidelines and visualizations of the key signaling pathways involved.

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Efficacy of Ivaltinostat in Pancreatic Cancer Cell Lines

Cell LineIC50 (µM)AssayDuration (hours)Reference
BxPC-32.4MTT Assay72(Chung et al., 2017)
Cfpac-110.7MTT Assay72(Chung et al., 2017)
HPAC7.4MTT Assay72(Chung et al., 2017)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of Ivaltinostat in pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., BxPC-3, Cfpac-1, HPAC)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Ivaltinostat (formic salt)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Plate reader

Procedure:

  • Seed pancreatic cancer cells into 96-well plates at a density of 3 x 10³ to 8 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.[3][4]

  • Prepare serial dilutions of Ivaltinostat in complete medium.

  • Replace the medium in the wells with 100 µL of the diluted Ivaltinostat solutions. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by Ivaltinostat in pancreatic cancer cells.

Materials:

  • Pancreatic cancer cells (e.g., BxPC-3)

  • Ivaltinostat

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with Ivaltinostat at concentrations around the IC50 value for 48-72 hours. Include a vehicle control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.[5]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[6][7][8]

  • Incubate the cells in the dark at room temperature for 15 minutes.[6][7][8]

  • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is for detecting changes in protein expression and post-translational modifications following Ivaltinostat treatment.

Materials:

  • Pancreatic cancer cells

  • Ivaltinostat

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-PARP, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells with Ivaltinostat at the desired concentrations and time points.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. (Recommended dilutions: anti-acetyl-Histone H3, 1:1000; anti-PARP, 1:1000; anti-cleaved caspase-3, 1:500).

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

In Vivo Xenograft Model

This protocol describes the establishment of an orthotopic pancreatic cancer xenograft model to evaluate the in vivo efficacy of Ivaltinostat.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Pancreatic cancer cells (e.g., BxPC-3)

  • Matrigel (optional)

  • Ivaltinostat

  • Vehicle control

Procedure:

  • Subcutaneously inject pancreatic cancer cells into the flank of immunocompromised mice.[9]

  • Once tumors reach a certain volume, excise them and cut them into small fragments.

  • Surgically implant a tumor fragment into the pancreas of new recipient mice.[9][10]

  • Alternatively, inject a suspension of pancreatic cancer cells directly into the pancreas.[11]

  • Allow the tumors to establish for a set period.

  • Administer Ivaltinostat (e.g., intravenously) according to a predetermined dosing schedule. A clinically relevant dose has been determined to be 250 mg/m².[1][2][12] Include a vehicle-treated control group.

  • Monitor tumor growth using calipers or imaging techniques.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Mandatory Visualizations

Ivaltinostat_Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_assays Functional Assays cluster_in_vivo In Vivo Experiments cell_culture Pancreatic Cancer Cell Lines (e.g., BxPC-3) treatment Ivaltinostat Treatment (Varying Concentrations & Times) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis western_blot Protein Expression (Western Blot) treatment->western_blot xenograft Orthotopic Pancreatic Cancer Xenograft Model in_vivo_treatment Ivaltinostat Administration xenograft->in_vivo_treatment tumor_monitoring Tumor Growth Monitoring in_vivo_treatment->tumor_monitoring endpoint Endpoint Analysis tumor_monitoring->endpoint

Caption: Experimental workflow for evaluating Ivaltinostat in pancreatic cancer.

Ivaltinostat_Signaling_Pathway cluster_p53 p53 Pathway cluster_hippo Hippo Pathway Ivaltinostat Ivaltinostat HDACs HDACs Ivaltinostat->HDACs LATS1_2 LATS1/2 Ivaltinostat->LATS1_2 Modulation via miRNAs p53 p53 HDACs->p53 Deacetylation acetyl_p53 Acetylated p53 p53->acetyl_p53 Acetylation p21 p21 acetyl_p53->p21 Upregulation BAX BAX acetyl_p53->BAX Upregulation Apoptosis_p53 Apoptosis BAX->Apoptosis_p53 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylation (Inhibition) TEAD TEAD YAP_TAZ->TEAD Co-activation Proliferation Cell Proliferation TEAD->Proliferation Transcription

Caption: Ivaltinostat's proposed mechanism of action in pancreatic cancer.

References

Application Notes and Protocols for Ivaltinostat Formic Acid in Drug-Resistant Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivaltinostat (B1672703) (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor effects and the ability to overcome drug resistance in various cancer models.[1][2][3] As a hydroxamate-based inhibitor, Ivaltinostat targets the zinc-containing catalytic pocket of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins.[3] This epigenetic modulation results in the reactivation of tumor suppressor genes, induction of apoptosis, and cell cycle arrest, making it a valuable tool for studying and potentially treating drug-resistant cancers.[4][5][6] The formic acid salt of Ivaltinostat generally offers enhanced water solubility and stability for research applications.[3]

These application notes provide an overview of Ivaltinostat's mechanism of action in drug-resistant cancer and detailed protocols for its use in key in vitro experiments.

Mechanism of Action in Overcoming Drug Resistance

Ivaltinostat circumvents drug resistance through several key mechanisms:

  • Epigenetic Reprogramming: By inhibiting HDACs, Ivaltinostat increases histone H3 acetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes like p53.[1][4][5]

  • Induction of Apoptosis: Ivaltinostat treatment leads to the upregulation of apoptotic proteins such as cleaved PARP and caspase-3, and the pro-apoptotic protein BAX, thereby inducing programmed cell death in cancer cells.[1][2]

  • Downregulation of Drug Efflux Pumps: A critical mechanism in drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic agents out of the cell. Ivaltinostat has been shown to decrease the expression of multidrug resistance proteins such as MRP3, MRP4, and ABCG2, thus resensitizing resistant cells to standard chemotherapies like gemcitabine (B846) and 5-fluorouracil.[1][2][7]

  • Modulation of Signaling Pathways: Ivaltinostat influences key cancer-related signaling pathways, including the Hippo pathway, by upregulating specific microRNAs (e.g., miR-509-3p) that target key pathway components like YAP.[2][5]

Data Presentation

In Vitro Efficacy of Ivaltinostat (CG-200745)
Cell LineCancer TypeParameterValueReference
SNU-1196CholangiocarcinomaIC500.63 µM[3]
SNU-1196/GR (Gemcitabine-Resistant)CholangiocarcinomaIC500.93 µM[3]
SNU-308CholangiocarcinomaIC501.80 µM[3]
Calu6Non-Small Cell Lung CancerProliferation Inhibition (at 10 µM)~60%[3]
Pancreatic Cancer Cells (in vivo)Pancreatic CancerTumor Size Reduction (with gemcitabine/erlotinib)up to 50%[1][7]
Clinical Trial Data for Ivaltinostat
Trial PhaseCancer TypeCombination TherapyKey FindingReference
Phase 1bMetastatic Pancreatic Ductal AdenocarcinomaCapecitabine65% of patients showed stable disease or no evidence of disease. Recommended Phase 2 dose of 250 mg/m².[8][9]
Phase I/IILocally Advanced or Metastatic Pancreatic AdenocarcinomaGemcitabine and Erlotinib (B232)Objective Response Rate (ORR) of 25% and Disease Control Rate (DCR) of 93.8%. Maximum Tolerated Dose (MTD) of 250 mg/m².[5][10]

Mandatory Visualizations

cluster_drug_resistance Drug-Resistant Cancer Cell cluster_ivaltinostat_action Ivaltinostat Intervention Gemcitabine Gemcitabine ABC_Transporters ABC Transporters (MRP3, MRP4, ABCG2) Gemcitabine->ABC_Transporters Drug_Efflux Drug Efflux ABC_Transporters->Drug_Efflux Ivaltinostat Ivaltinostat HDAC HDAC Ivaltinostat->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Deacetylates p53_Acetylation p53 Acetylation (Activation) HDAC->p53_Acetylation Deacetylates ABC_Gene_Expression Decreased ABC Transporter Gene Expression Histone_Acetylation->ABC_Gene_Expression Apoptosis Apoptosis p53_Acetylation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_Acetylation->Cell_Cycle_Arrest ABC_Gene_Expression->ABC_Transporters Reduces synthesis

Caption: Ivaltinostat's mechanism in overcoming drug resistance.

cluster_hippo_pathway Hippo Signaling Pathway cluster_ivaltinostat_hippo Ivaltinostat Intervention YAP YAP TEAD TEAD YAP->TEAD Gene_Transcription Oncogenic Gene Transcription TEAD->Gene_Transcription Ivaltinostat Ivaltinostat miR-509-3p miR-509-3p Ivaltinostat->miR-509-3p Upregulates miR-509-3p->YAP Inhibits Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with serial dilutions of Ivaltinostat formic acid Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan (B1609692) crystals with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Measuring HDAC Inhibition with Ivaltinostat Formic: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivaltinostat (B1672703) (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDAC enzymes, Ivaltinostat promotes the acetylation of histones and other non-histone proteins, leading to the modulation of gene expression and the induction of various cellular responses, including cell cycle arrest, apoptosis, and the inhibition of tumor growth.[2][3] Ivaltinostat has shown anti-tumor effects in a variety of cancer models and is currently under investigation in clinical trials.[3][4] The formic acid salt of Ivaltinostat is often used in research due to its potential for enhanced water solubility and stability.[2][5]

These application notes provide detailed protocols for measuring the HDAC inhibitory activity of Ivaltinostat formic in both biochemical and cellular assays.

Data Presentation

Ivaltinostat (CG-200745) Inhibitory Activity in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
BxPC3Pancreatic2.4[6]
Cfpac-1Pancreatic10.7[6]
HPACPancreatic7.4[6]
SNU-1196Cholangiocarcinoma0.63[7]
SNU-1196/GR (Gemcitabine-Resistant)Cholangiocarcinoma0.93[7]
SNU-308Cholangiocarcinoma1.80[7]

Signaling Pathway

Ivaltinostat functions by inhibiting histone deacetylases, leading to an accumulation of acetylated histones. This alteration in chromatin structure allows for the transcription of tumor suppressor genes. A key pathway affected by Ivaltinostat is the p53 signaling pathway. HDAC inhibition by Ivaltinostat leads to the accumulation of acetylated p53. This activated p53 promotes the transcription of its target genes, including MDM2 (a negative regulator of p53) and CDKN1A (which encodes the p21 protein).[2][8] The upregulation of p21 leads to cell cycle arrest, while the overall activation of the p53 pathway can induce apoptosis.[2][9]

Ivaltinostat_p53_Pathway cluster_nucleus Nucleus Ivaltinostat Ivaltinostat HDAC HDAC Ivaltinostat->HDAC Inhibits p53 p53 HDAC->p53 Deacetylates p53_acetylated Acetylated p53 (Active) MDM2_gene MDM2 gene p53_acetylated->MDM2_gene Promotes Transcription p21_gene p21 (CDKN1A) gene p53_acetylated->p21_gene Promotes Transcription Apoptosis Apoptosis p53_acetylated->Apoptosis Induces p53->p53_acetylated Acetylation MDM2 MDM2 Protein MDM2_gene->MDM2 Translation p21 p21 Protein p21_gene->p21 Translation DNA DNA MDM2->p53 Promotes Degradation CellCycle Cell Cycle Progression p21->CellCycle

Caption: Ivaltinostat-mediated p53 pathway activation.

Experimental Protocols

In Vitro HDAC Activity Assay (Fluorometric)

This protocol is designed to measure the inhibitory effect of Ivaltinostat on HDAC activity in nuclear extracts.

Experimental Workflow:

Caption: Workflow for in vitro HDAC activity assay.

Materials:

  • This compound

  • HeLa cells or other cancer cell lines

  • Nuclear extraction kit

  • BCA protein assay kit

  • Fluorometric HDAC Activity Assay Kit (containing HDAC substrate, developer, assay buffer, and a known HDAC inhibitor like Trichostatin A as a positive control)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Nuclear Extract Preparation: Prepare nuclear extracts from the chosen cell line according to the manufacturer's protocol. Determine the protein concentration of the nuclear extract using a BCA assay.

  • Assay Preparation:

    • Prepare a serial dilution of this compound in HDAC assay buffer. The final concentrations should typically range from 0.1 nM to 100 µM.

    • In a 96-well black plate, add the following to each well:

      • 85 µL of nuclear extract (diluted in ddH2O to a final concentration of 10-50 µg of protein per well).

      • 10 µL of 10X HDAC Assay Buffer.

      • Varying concentrations of this compound.

      • Include a "no inhibitor" control (with vehicle, e.g., DMSO) and a positive control inhibitor (e.g., Trichostatin A).

      • For a background control, add 85 µL of ddH2O instead of nuclear extract.

  • Enzymatic Reaction:

    • Add 5 µL of the fluorogenic HDAC substrate to each well.

    • Mix thoroughly and incubate the plate at 37°C for 30-60 minutes.

  • Signal Development:

    • Stop the reaction by adding 10 µL of Lysine Developer to each well and mix well.

    • Incubate the plate at 37°C for 15-30 minutes.[1]

  • Data Acquisition:

    • Read the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[1]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of HDAC inhibition for each Ivaltinostat concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the Ivaltinostat concentration and determine the IC50 value using non-linear regression analysis.

Cellular Histone Acetylation Assay (Western Blot)

This protocol is used to determine the effect of Ivaltinostat on the acetylation of histones in cultured cells.

Experimental Workflow:

Caption: Workflow for Western blot analysis of histone acetylation.

Materials:

  • This compound

  • Cancer cell line of choice

  • Complete cell culture medium

  • 6-well plates

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Alternatively, perform histone extraction using an acid extraction method.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 12-15% gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated-Histone H3 and total-Histone H3 (as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the level of acetylated-Histone H3 to total-Histone H3.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of Ivaltinostat on the viability of cancer cells.

Experimental Workflow:

Caption: Workflow for MTT cell viability assay.

Materials:

  • This compound

  • Cancer cell line of choice

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of Ivaltinostat. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the Ivaltinostat concentration and determine the IC50 value using non-linear regression analysis.

Disclaimer

These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions and cell types. Always follow standard laboratory safety procedures. The provided data is for reference and should be experimentally verified.

References

Troubleshooting & Optimization

Ivaltinostat Formic Acid Salt in DMSO: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Ivaltinostat formic acid salt (also known as CG-200745) in dimethyl sulfoxide (B87167) (DMSO). This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results in your experiments.

Solubility Data

This compound acid salt exhibits high solubility in DMSO. Quantitative data from supplier datasheets indicates a solubility of up to 50 mg/mL.

SolventConcentration (mg/mL)Molar Concentration (mM)Special Conditions
DMSO50105.58Ultrasonic assistance may be required for complete dissolution[1].

Stability and Storage Recommendations

Proper storage of this compound acid salt stock solutions in DMSO is crucial for maintaining its integrity and activity. The stability of the compound is dependent on the storage temperature.

Storage Temperature (°C)Duration of Stability
-806 months[1][2][3]
-201 month[1][2]
42 weeks[3]

Note: For long-term storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles[2].

Experimental Protocols

Preparation of a 50 mM Ivaltinostat Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound acid salt in DMSO, a common concentration used for in vitro biological assays[4].

Materials:

  • This compound acid salt powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of Ivaltinostat:

    • The molecular weight of this compound acid salt is 473.56 g/mol . .

    • To prepare 1 mL of a 50 mM solution, you will need:

      • Mass (g) = 0.050 mol/L * 0.001 L * 473.56 g/mol = 0.02368 g = 23.68 mg.

  • Weigh the Ivaltinostat:

    • Carefully weigh out the calculated amount of Ivaltinostat powder and place it in a sterile tube.

  • Add DMSO:

    • Add the desired volume of anhydrous DMSO to the tube containing the Ivaltinostat powder.

  • Dissolution:

    • Vortex the solution thoroughly.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for short intervals until it becomes clear[1].

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months[1][2][3].

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter when working with this compound acid salt in DMSO.

Q1: My Ivaltinostat solution appears cloudy or has precipitates after adding it to my aqueous cell culture medium. What should I do?

A1: This is likely due to the poor aqueous solubility of Ivaltinostat. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can precipitate.

  • Troubleshooting Steps:

    • Decrease the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent toxicity and improve compound solubility[2].

    • Serial dilutions in DMSO: Before adding to the aqueous medium, perform serial dilutions of your concentrated stock solution in DMSO to lower the concentration. Then, add the more diluted DMSO solution to your medium.

    • Warm the medium: Gently warming the cell culture medium to 37°C before adding the Ivaltinostat solution may help with solubility.

    • Vortex immediately: After adding the Ivaltinostat-DMSO solution to the aqueous medium, vortex or mix it immediately and thoroughly.

Q2: How many times can I freeze and thaw my Ivaltinostat stock solution in DMSO?

A2: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and affect its activity[2]. The best practice is to aliquot your stock solution into single-use volumes after preparation.

Q3: Is it necessary to use anhydrous DMSO?

A3: While not always explicitly stated for Ivaltinostat, using anhydrous or molecular sieve-dried DMSO is a good laboratory practice. DMSO is hygroscopic and can absorb moisture from the air[5]. Water contamination can potentially affect the long-term stability and solubility of the compound.

Q4: Can I store my diluted working solutions of Ivaltinostat in cell culture medium?

A4: Aqueous solutions of many compounds are not stable for long periods. It is recommended to prepare fresh working solutions from your frozen DMSO stock just before each experiment and not to store them for longer than 24 hours.

Visualizing the Workflow

The following diagram illustrates the recommended workflow for preparing and storing this compound acid salt solutions in DMSO.

Ivaltinostat_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Ivaltinostat Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_frozen Store at -20°C (1 month) or -80°C (6 months) aliquot->store_frozen thaw Thaw a Single Aliquot store_frozen->thaw prepare_working Prepare Working Solution in Aqueous Medium thaw->prepare_working use_immediately Use Immediately prepare_working->use_immediately

Caption: Workflow for preparing and storing Ivaltinostat in DMSO.

References

Technical Support Center: Optimizing Ivaltinostat Formic Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ivaltinostat (B1672703). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful and reproducible cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ivaltinostat and how does it work?

A1: Ivaltinostat (also known as CG-200745) is a potent pan-histone deacetylase (HDAC) inhibitor.[1] HDACs are enzymes that remove acetyl groups from histone and non-histone proteins. By inhibiting HDACs, Ivaltinostat promotes the accumulation of acetylated histones, leading to a more open chromatin structure and altered gene expression.[2] A key target of this action is the tumor suppressor protein p53. Ivaltinostat treatment leads to the accumulation and activation of p53, which in turn promotes the expression of downstream targets like p21 and MDM2, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3][4]

Q2: What is "Ivaltinostat formic" and why is it used?

A2: "this compound" refers to the formic acid salt form of Ivaltinostat. This salt form is often used in research due to its enhanced water solubility and stability compared to the free base form of the compound.[1] At equivalent molar concentrations, the biological activity of the salt and free forms are comparable.[1]

Q3: Is the formic acid in the "this compound" salt toxic to cells?

A3: The concentration of formic acid resulting from the dissolution of this compound in cell culture media is typically very low and unlikely to cause significant cytotoxicity on its own. Formic acid is a weak organic acid that can be toxic at high concentrations.[5] However, studies on human lymphocytes have shown cytotoxic and genotoxic effects at concentrations in the millimolar (mM) range (e.g., 20-80 mM).[6][7] When preparing working solutions of this compound in the micromolar (µM) range for cell viability assays, the corresponding concentration of formic acid is also in the µM range, which is well below the reported toxic levels for most mammalian cells.[8] Nevertheless, it is always best practice to include a vehicle control (media with the equivalent highest concentration of the solvent, e.g., DMSO, and potentially formic acid if there are concerns) to account for any potential effects of the solvent system.

Q4: What is a typical concentration range for Ivaltinostat in a cell viability assay?

A4: The effective concentration of Ivaltinostat can vary depending on the cell line and the duration of the experiment. Published studies have used concentrations ranging from 0.001 µM to 100 µM.[1][9] For initial experiments, it is recommended to perform a dose-response curve across a wide logarithmic range to determine the IC50 (the concentration that inhibits 50% of cell viability) for your specific cell line.

Troubleshooting Guides

Issue 1: Precipitation of Ivaltinostat in Cell Culture Media

Precipitation of your compound can lead to inaccurate and non-reproducible results. Here’s how to troubleshoot this common issue.

Potential Causes and Solutions

Potential CauseExplanationRecommended Solution
Poor Aqueous Solubility Ivaltinostat, like many small molecule inhibitors, can be hydrophobic and have limited solubility in aqueous solutions like cell culture media.Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. Ensure the final concentration of the organic solvent in the cell culture media is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10]
Rapid Dilution ("Crashing Out") Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to immediate precipitation of the compound.[11]Always add the Ivaltinostat stock solution to pre-warmed (37°C) cell culture media.[11] Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[10] Consider preparing an intermediate dilution in pre-warmed media.[11]
High Final Concentration The desired final concentration of Ivaltinostat may exceed its solubility limit in the cell culture medium.Determine the maximum soluble concentration of Ivaltinostat in your specific cell culture medium by performing a solubility test. If precipitation occurs at your desired concentration, you may need to adjust your experimental design to use a lower, soluble concentration.
Interaction with Media Components Components in the media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause it to precipitate over time.[11]If you suspect interaction with serum, you can try reducing the serum concentration during the treatment period, if compatible with your cell line's health. Alternatively, perform a solubility test in both serum-free and serum-containing media to assess the impact of serum.
Improper Stock Solution Storage The compound may have precipitated out of the stock solution due to improper storage (e.g., freeze-thaw cycles) or the stock concentration being too high for the solvent to maintain solubility over time.Visually inspect your stock solution for any precipitate before use. If present, gently warm the solution at 37°C and vortex to redissolve. Prepare fresh stock solutions regularly and store them in single-use aliquots to avoid repeated freeze-thaw cycles.[10]

Troubleshooting Workflow for Ivaltinostat Precipitation

G start Precipitation Observed check_stock Check Stock Solution for Precipitate start->check_stock stock_precipitate Precipitate in Stock? check_stock->stock_precipitate warm_vortex Warm (37°C) and Vortex Stock. Still Precipitated? stock_precipitate->warm_vortex Yes check_dilution Review Dilution Protocol stock_precipitate->check_dilution No make_new_stock Prepare Fresh, Lower Concentration Stock warm_vortex->make_new_stock Yes warm_vortex->check_dilution No make_new_stock->check_dilution media_temp Is Media Pre-warmed to 37°C? check_dilution->media_temp warm_media Pre-warm Media to 37°C media_temp->warm_media No mixing_method How is Stock Added to Media? media_temp->mixing_method Yes warm_media->mixing_method slow_mixing Add Stock Dropwise While Gently Vortexing Media mixing_method->slow_mixing Added too quickly solubility_test Perform Solubility Test in Media mixing_method->solubility_test Slowly, with mixing slow_mixing->solubility_test is_soluble Is Desired Concentration Soluble? solubility_test->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes lower_conc Use Highest Soluble Concentration is_soluble->lower_conc No

A troubleshooting workflow for addressing Ivaltinostat precipitation issues.
Issue 2: Inconsistent or Unexpected Cell Viability Results

Potential Causes and Solutions

Potential CauseExplanationRecommended Solution
Inaccurate Drug Concentration Errors in serial dilutions or inaccurate initial stock concentration can lead to a shifted dose-response curve.Prepare fresh serial dilutions for each experiment. Verify the concentration of your stock solution.
Solvent (e.g., DMSO) Toxicity High concentrations of the solvent used to dissolve Ivaltinostat can be toxic to cells, masking the effect of the drug itself.Keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%.[12] Always include a vehicle control (media with the highest concentration of DMSO used in the experiment) to assess solvent toxicity.
Cell Seeding Density Inconsistent cell numbers across wells or using a cell density that is too high or too low can affect the results of viability assays.Ensure your cells are in the logarithmic growth phase and create a single-cell suspension before seeding. Use a consistent seeding density for all wells. Optimize the seeding density for your specific cell line and assay duration.
Assay Incubation Time The incubation time for the viability assay reagent (e.g., MTT) can impact the results. Insufficient incubation may lead to a weak signal, while excessive incubation can lead to toxicity from the reagent itself.Optimize the incubation time for your cell line and experimental conditions. A typical range for MTT is 1-4 hours.
Edge Effects Wells on the outer edges of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.

Quantitative Data Summary

Table 1: Reported IC50 Values of Ivaltinostat in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
SNU-1196Cholangiocarcinoma0.6372
SNU-1196/GRCholangiocarcinoma0.9372
SNU-308Cholangiocarcinoma1.8072

Data sourced from MedChemExpress.[1]

Table 2: Solubility of this compound

SolventConcentration
Water50 mg/mL (105.58 mM)
DMSO50 mg/mL (105.58 mM)
PBS50 mg/mL (105.58 mM)
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (5.28 mM)
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.28 mM)
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (5.28 mM)

Data sourced from MedChemExpress.[9] Note: Ultrasonic treatment may be needed for dissolution.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay for Ivaltinostat Treatment

This protocol provides a general guideline for assessing cell viability using the MTT assay after treatment with Ivaltinostat. Optimization for specific cell lines is recommended.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Ivaltinostat Treatment:

    • Prepare serial dilutions of Ivaltinostat from your stock solution in pre-warmed complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Ivaltinostat.

    • Include wells for a "vehicle control" (medium with the highest concentration of DMSO) and an "untreated control" (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

    • Plot the % viability against the log of the Ivaltinostat concentration to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

Ivaltinostat Signaling Pathway

G cluster_acetylation Effect of HDAC Inhibition Ivaltinostat Ivaltinostat HDAC HDAC Ivaltinostat->HDAC inhibits Acetylation Increased Acetylation Histones Histone Proteins HDAC->Histones deacetylates p53_protein p53 Protein HDAC->p53_protein deacetylates p53_acetylation p53 Acetylation & Stabilization Chromatin Relaxed Chromatin Acetylation->Chromatin leads to Gene_Expression Altered Gene Expression p53_acetylation->Gene_Expression activates transcription of Chromatin->Gene_Expression p21 p21 (CDKN1A) Expression Gene_Expression->p21 MDM2 MDM2 Expression Gene_Expression->MDM2 Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest MDM2->p53_protein regulates (feedback loop)

The signaling pathway of Ivaltinostat, an HDAC inhibitor.
General Experimental Workflow for Optimizing Ivaltinostat Concentration

G start Start: Determine Optimal Ivaltinostat Concentration seed_cells 1. Seed Cells in 96-well Plate at Optimal Density start->seed_cells prepare_dilutions 2. Prepare Wide Range of Ivaltinostat Serial Dilutions (e.g., 0.01 µM to 100 µM) seed_cells->prepare_dilutions treat_cells 3. Treat Cells with Dilutions for a Set Time (e.g., 48h) prepare_dilutions->treat_cells viability_assay 4. Perform Cell Viability Assay (e.g., MTT, CCK-8) treat_cells->viability_assay read_plate 5. Read Plate and Collect Absorbance Data viability_assay->read_plate calculate_viability 6. Calculate % Viability vs. Untreated Control read_plate->calculate_viability plot_curve 7. Plot Dose-Response Curve (% Viability vs. Log[Ivaltinostat]) calculate_viability->plot_curve determine_ic50 8. Determine IC50 Value plot_curve->determine_ic50 end End: Use IC50 for Future Experiments determine_ic50->end

A workflow for determining the optimal Ivaltinostat concentration.

References

Ivaltinostat formic off-target effects in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ivaltinostat (B1672703). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the nuanced effects of Ivaltinostat in cancer cells, with a particular focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: My results show changes in cellular processes unrelated to histone acetylation after Ivaltinostat treatment. Is this an off-target effect?

A1: Not necessarily. Ivaltinostat, a pan-HDAC inhibitor, has known on-target effects that extend beyond histone deacetylation. It is known to modulate the acetylation of non-histone proteins, such as the tumor suppressor p53, leading to its accumulation and enhanced transactivation.[1] Additionally, Ivaltinostat can induce anti-tumor effects by influencing signaling pathways like the Hippo pathway through the regulation of specific microRNAs.[2][3] Therefore, observed changes in p53-related apoptosis or Hippo pathway signaling are likely on-target effects. However, if you observe unexpected phenotypes, further investigation into potential off-target interactions is warranted.

Q2: I suspect an off-target effect in my experiment. What are the known or likely off-targets of Ivaltinostat?

A2: As a hydroxamate-based HDAC inhibitor, Ivaltinostat may have off-target interactions characteristic of this class of compounds. A notable potential off-target is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase.[4] Several hydroxamate HDAC inhibitors have been shown to bind to and inhibit MBLAC2 at nanomolar concentrations.[4] This interaction can lead to an accumulation of extracellular vesicles, a phenotype that could be misinterpreted as a direct consequence of HDAC inhibition.[4]

Q3: How can I differentiate between on-target and potential off-target effects of Ivaltinostat in my cancer cell line?

A3: To dissect the observed effects, a multi-pronged approach is recommended:

  • Confirm On-Target Engagement: Verify the inhibition of HDACs by assessing the acetylation status of known substrates like histone H3 and tubulin via Western blot.[1]

  • Rescue Experiments: If you hypothesize an off-target effect on a specific protein (e.g., MBLAC2), you can perform rescue experiments by overexpressing the target protein and observing if the phenotype is reversed.

  • Use of Structurally Different HDAC Inhibitors: Employing an HDAC inhibitor from a different chemical class (e.g., a benzamide (B126) like Entinostat) that is less likely to share the same off-targets can help determine if the observed effect is due to HDAC inhibition or an off-target effect specific to the hydroxamate structure of Ivaltinostat.

  • Direct Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) can be used to assess the direct binding of Ivaltinostat to suspected off-target proteins within the cell.

Q4: What are the reported IC50 values for Ivaltinostat in different cancer cell lines?

A4: The IC50 values for Ivaltinostat can vary depending on the cancer cell line and the duration of treatment. Below is a summary of reported values.

Cell LineCancer TypeIC50 (µM)Treatment Duration
SNU-1196Cholangiocarcinoma0.6372 hours[1]
SNU-1196/GRGemcitabine-Resistant Cholangiocarcinoma0.9372 hours[1]
SNU-308Cholangiocarcinoma1.8072 hours[1]
LNCaPProstate CancerNot specified, growth inhibition observed48 hours[1]
DU145Prostate CancerNot specified, growth inhibition observed48 hours[1]
PC3Prostate CancerNot specified, growth inhibition observed48 hours[1]

Troubleshooting Guides

Problem 1: Inconsistent results in apoptosis assays following Ivaltinostat treatment.

  • Possible Cause 1: Cell Line Specific p53 Status. The pro-apoptotic effect of Ivaltinostat is partly mediated by the accumulation and activation of wild-type p53.[1] Cell lines with mutated or null p53 may exhibit a blunted or alternative apoptotic response.

    • Troubleshooting Step: Determine the p53 status of your cell line. For p53-deficient lines, investigate apoptosis through p53-independent pathways, such as the intrinsic mitochondrial pathway, by assessing the cleavage of caspases 9 and 3.[5]

  • Possible Cause 2: Crosstalk with other signaling pathways. Ivaltinostat's effect on the Hippo pathway can influence cell fate decisions.[2][3]

    • Troubleshooting Step: Examine the expression levels of key Hippo pathway components (e.g., YAP, TEAD) to see if this pathway is modulated in your system.

Problem 2: Unexpected changes in extracellular vesicle (EV) secretion.

  • Possible Cause: Off-target inhibition of MBLAC2. As a hydroxamate-based HDAC inhibitor, Ivaltinostat may inhibit MBLAC2, which can lead to an accumulation of extracellular vesicles.[4]

    • Troubleshooting Step 1: Knockdown MBLAC2 using siRNA and observe if this phenocopies the effect of Ivaltinostat on EV secretion.

    • Troubleshooting Step 2: Treat cells with a non-hydroxamate HDAC inhibitor to see if the EV secretion phenotype is still present. If not, it strengthens the hypothesis of MBLAC2 being the off-target.

Experimental Protocols

Protocol 1: Western Blot for Acetylated Histone H3 and p53

  • Cell Lysis: Treat cancer cells with the desired concentrations of Ivaltinostat for the specified duration. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (e.g., Trichostatin A) to preserve acetylation marks.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against acetylated-Histone H3, total Histone H3, acetylated-p53, total p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: MBLAC2 Knockdown using siRNA

  • siRNA Transfection: Seed cancer cells in a 6-well plate. The following day, transfect the cells with either a non-targeting control siRNA or an MBLAC2-specific siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Ivaltinostat Treatment: 24 hours post-transfection, treat the cells with Ivaltinostat or vehicle control for the desired time.

  • Analysis: After the treatment period, harvest the cells to confirm MBLAC2 knockdown by Western blot or qRT-PCR. Analyze the conditioned media for changes in extracellular vesicle secretion using techniques like nanoparticle tracking analysis (NTA) or by immunoblotting for EV markers (e.g., CD63, CD9).

Visualizations

Ivaltinostat_On_Target_Pathway cluster_HDAC_Inhibition HDAC Inhibition cluster_Downstream_Effects Downstream On-Target Effects Ivaltinostat Ivaltinostat HDACs HDACs Ivaltinostat->HDACs Inhibits Histone_Acetylation ↑ Histone Acetylation Non_Histone_Acetylation ↑ Non-Histone Protein Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p53 ↑ p53 Acetylation Non_Histone_Acetylation->p53 Hippo_miRNA ↑ Specific miRNAs Non_Histone_Acetylation->Hippo_miRNA Apoptosis Apoptosis p53->Apoptosis Hippo ↓ Hippo Pathway Activity Hippo_miRNA->Hippo Hippo->Apoptosis

Caption: On-target signaling pathways of Ivaltinostat.

Ivaltinostat_Off_Target_Troubleshooting Start Unexpected Phenotype Observed (e.g., ↑ Extracellular Vesicles) Hypothesis Hypothesis: Off-target effect on MBLAC2 Start->Hypothesis Experiment1 Experiment 1: Knockdown MBLAC2 with siRNA Hypothesis->Experiment1 Experiment2 Experiment 2: Use non-hydroxamate HDAC inhibitor Hypothesis->Experiment2 Result1 Does MBLAC2 knockdown phenocopy Ivaltinostat effect? Experiment1->Result1 Conclusion_Off_Target Conclusion: Phenotype is likely due to off-target inhibition of MBLAC2 Result1->Conclusion_Off_Target Yes Conclusion_On_Target Conclusion: Phenotype is likely an on-target effect of HDAC inhibition Result1->Conclusion_On_Target No Result2 Is the phenotype still observed? Experiment2->Result2 Result2->Conclusion_Off_Target No Result2->Conclusion_On_Target Yes

Caption: Troubleshooting workflow for suspected off-target effects.

References

troubleshooting Ivaltinostat formic precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ivaltinostat. This resource is intended for researchers, scientists, and drug development professionals using Ivaltinostat in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the precipitation of Ivaltinostat formic in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: Ivaltinostat, also known as CG-200745, is a potent pan-Histone Deacetylase (HDAC) inhibitor.[1][2] The "formic" designation indicates that it is a formate (B1220265) salt of Ivaltinostat. Salt forms of compounds are often used to improve solubility and stability compared to the free form.[2]

Q2: Why am I observing precipitation when I add this compound to my cell culture media?

A2: Precipitation of Ivaltinostat in aqueous cell culture media is a common issue for many hydrophobic compounds. This typically occurs when the concentration of the compound exceeds its solubility limit in the media. This can be caused by several factors, including high final concentration, rapid dilution from a concentrated stock solution (solvent shifting), low media temperature, and interactions with media components.[3]

Q3: Is the formic acid component causing the precipitation?

A3: The "formic" in "this compound" refers to the formate salt, not to the presence of free formic acid in the product. Formic acid itself is a simple carboxylic acid and is not the cause of the precipitation.[4][5] The issue is related to the overall solubility of the Ivaltinostat molecule in the aqueous environment of your cell culture media.

Q4: What is the optimal final concentration of DMSO in the cell culture media?

A4: The final concentration of DMSO should be kept as low as possible to avoid cellular toxicity. A general guideline is to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[3][6] However, the tolerance to DMSO can be cell-line specific, so it is recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Problem: A precipitate forms immediately after adding the Ivaltinostat stock solution (typically in DMSO) to the cell culture medium.

This phenomenon, often called "crashing out," occurs when the compound, which is soluble in the organic solvent, is rapidly transferred to the aqueous media where it is poorly soluble.[3]

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of Ivaltinostat in the media is above its aqueous solubility limit.Decrease the final working concentration of Ivaltinostat. It is crucial to perform a solubility test to determine the maximum soluble concentration in your specific media.[3]
Rapid Dilution (Solvent Shift) Adding a concentrated DMSO stock directly to a large volume of media causes a rapid change in the solvent environment, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling or vortexing the media to ensure rapid mixing and avoid localized high concentrations.[3][7]
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[3][7]
High DMSO Concentration in Final Solution While DMSO helps in initial dissolution, a high final concentration might not prevent precipitation upon significant dilution and can be toxic to cells.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3][6] This might require preparing a more dilute stock solution.
Issue 2: Delayed Precipitation (After Incubation)

Problem: The media containing Ivaltinostat is clear initially, but a precipitate (often crystalline or cloudy) appears after several hours or days in the incubator.

Potential Cause Explanation Recommended Solution
pH Shift in Media Cell metabolism can cause the pH of the culture media to change over time, which can affect the solubility of pH-sensitive compounds.[8][9]Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH. Monitor the pH of your culture regularly.[6]
Interaction with Media Components Ivaltinostat may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[3]If possible, try a different basal media formulation. You can also perform a stability test of Ivaltinostat in your media of choice over the duration of your experiment.
Media Evaporation In long-term experiments, evaporation of water from the culture media can increase the concentration of Ivaltinostat, potentially exceeding its solubility limit.[3][6]Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes.
Temperature Fluctuations Repeatedly removing the culture vessels from the stable environment of the incubator can cause temperature cycling, which may affect the compound's solubility.[3]Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.
Data Presentation: this compound Solubility

The following table summarizes the available solubility data for this compound. Note that solubility can be affected by the specific formulation and experimental conditions.

Solvent/Vehicle Concentration Observation Source
10% DMSO / 90% Corn oil≥ 2.5 mg/mL (5.28 mM)Clear solution[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.28 mM)Clear solution[10]

SBE-β-CD: Sulfobutyl ether beta-cyclodextrin

Experimental Protocols

Protocol 1: Preparation of Ivaltinostat Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate the solution until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage. A product data sheet suggests storage at -80°C for 6 months or -20°C for 1 month in solvent.[1]

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol provides a step-by-step method for diluting the Ivaltinostat stock solution into cell culture media to minimize precipitation.

  • Materials:

    • Ivaltinostat stock solution (in DMSO)

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Pre-warm the complete cell culture medium to 37°C in a water bath.

    • Thaw the Ivaltinostat stock solution at room temperature.

    • Perform Serial Dilutions (Recommended):

      • For a final concentration of 10 µM from a 10 mM stock, first, prepare an intermediate dilution. For example, add 2 µL of the 10 mM stock to 198 µL of pre-warmed media to get a 100 µM intermediate solution.

      • Gently vortex the intermediate dilution.

      • Add the required volume of the intermediate dilution to your final volume of pre-warmed media.

    • Direct Dilution (Use with caution for lower concentrations):

      • While gently vortexing or swirling the pre-warmed media, add the required volume of the Ivaltinostat stock solution dropwise. This ensures rapid dispersal of the compound and prevents localized high concentrations.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

Troubleshooting Workflow for Ivaltinostat Precipitation

G Troubleshooting Ivaltinostat Precipitation cluster_0 Problem Identification cluster_1 Immediate Precipitation Solutions cluster_2 Delayed Precipitation Solutions cluster_3 Outcome start Precipitation Observed immediate Immediate Precipitation ('Crashing Out') start->immediate Upon mixing delayed Delayed Precipitation (In Incubator) start->delayed Hours/Days later sol1 Lower Final Concentration immediate->sol1 sol2 Use Pre-warmed Media (37°C) immediate->sol2 sol3 Optimize Dilution: - Serial Dilution - Dropwise addition - Gentle mixing immediate->sol3 sol4 Check Final DMSO % (<0.5%) immediate->sol4 sol5 Use Buffered Media (HEPES) delayed->sol5 sol6 Ensure Proper Humidification delayed->sol6 sol7 Minimize Temperature Fluctuations delayed->sol7 sol8 Test in Different Media delayed->sol8 end Clear Solution, Proceed with Experiment sol1->end reassess Precipitation Persists: Re-evaluate Experiment Parameters sol1->reassess sol2->end sol2->reassess sol3->end sol3->reassess sol4->end sol4->reassess sol5->end sol5->reassess sol6->end sol6->reassess sol7->end sol7->reassess sol8->end sol8->reassess HDAC_Pathway Ivaltinostat Ivaltinostat HDAC HDACs (Histone Deacetylases) Ivaltinostat->HDAC Inhibits p53 p53 Acetylation Ivaltinostat->p53 Promotes Histones Histone Proteins (e.g., H3, H4) HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (by HATs) AcetylatedHistones->Histones Deacetylation (by HDACs) DNA Chromatin (DNA) AcetylatedHistones->DNA Relaxes Chromatin Transcription Gene Transcription DNA->Transcription Enables Apoptosis Apoptosis Transcription->Apoptosis Leads to p53->Apoptosis Induces

References

Technical Support Center: Mitigating Cytotoxicity of Ivaltinostat Formic in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ivaltinostat (B1672703) formic acid salt. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the management of Ivaltinostat's cytotoxic effects on normal, non-cancerous cells during pre-clinical research.

Disclaimer

This information is for research purposes only and is not intended as medical advice.

Troubleshooting Guides

Issue 1: Excessive Cytotoxicity Observed in Normal/Control Cell Lines

Question: My in vitro experiments are showing high levels of cell death in my normal cell lines (e.g., fibroblasts, epithelial cells) at concentrations intended to be selective for cancer cells. How can I reduce this off-target cytotoxicity?

Answer: High cytotoxicity in normal cells is a common challenge with pan-HDAC inhibitors like Ivaltinostat. Here are several strategies to investigate and mitigate this issue:

  • Optimize Ivaltinostat Concentration and Exposure Time:

    • Problem: Normal cells may be more sensitive to prolonged exposure or higher concentrations of Ivaltinostat than anticipated.

    • Troubleshooting:

      • Perform a detailed dose-response curve with a broad range of Ivaltinostat concentrations on both your normal and cancer cell lines.

      • Shorten the exposure time. For example, instead of a continuous 72-hour exposure, try a 24-hour treatment followed by a drug-free recovery period.

      • Compare the IC50 values (see Data Presentation section) between your cell lines to determine if a therapeutic window exists.

  • Co-treatment with a Cell Cycle Arrest Inducer (Cyclotherapy):

    • Problem: Ivaltinostat, like many chemotherapeutics, is more toxic to actively dividing cells. Normal proliferating cells in your culture may be inadvertently targeted. The principle of "cyclotherapy" involves temporarily and reversibly arresting the cell cycle of normal cells to protect them from cell-cycle-dependent drugs.[1][2][3]

    • Troubleshooting Protocol:

      • Pre-treat your co-culture of normal and cancer cells with a low, cytostatic concentration of a cell cycle inhibitor that selectively arrests normal cells in the G1 phase. Staurosporine has been shown to preferentially arrest normal cells in G1.[1]

      • After a predetermined period to allow for cell cycle arrest in the normal cell population, introduce Ivaltinostat at the desired concentration.

      • Following Ivaltinostat treatment, wash out both drugs and monitor the recovery and viability of the normal cells alongside the cytotoxic effect on the cancer cells.

  • Co-treatment with an Antioxidant:

    • Problem: A key mechanism of HDAC inhibitor-induced cell death is the generation of reactive oxygen species (ROS).[4] Normal cells may have a lower threshold for ROS-induced damage compared to cancer cells.

    • Troubleshooting Protocol:

      • Pre-treat your normal cells with an antioxidant, such as N-acetylcysteine (NAC), for a few hours before adding Ivaltinostat.[4][5]

      • Maintain the presence of the antioxidant during the Ivaltinostat treatment.

      • Assess cell viability and markers of oxidative stress in both normal and cancer cells to determine if the antioxidant provides selective protection to the normal cells without compromising the anti-cancer efficacy of Ivaltinostat.

Issue 2: Difficulty in Establishing a Selective Cytotoxic Window Between Normal and Cancer Cells

Question: I am not observing a significant difference in the IC50 values for Ivaltinostat between my cancer cell lines and my normal cell lines. What can I do to better define a therapeutic window?

Answer: Establishing a clear therapeutic window is critical. If initial experiments do not show selectivity, consider the following:

  • Cell Line Selection:

    • Problem: The chosen normal cell line may be unusually sensitive to HDAC inhibition, or the cancer cell line may be relatively resistant.

    • Troubleshooting:

      • Test Ivaltinostat on a panel of normal cell lines from different tissues (e.g., human dermal fibroblasts, peripheral blood mononuclear cells (PBMCs), and a non-cancerous epithelial cell line like MCF10A).

      • Similarly, use a panel of cancer cell lines of the relevant type to identify those most sensitive to Ivaltinostat.

  • p53 Status of Cell Lines:

    • Problem: The tumor suppressor protein p53 is a key mediator of Ivaltinostat's effects.[6] The p53 status (wild-type vs. mutant) of your cell lines can significantly influence their response. Ivaltinostat can induce apoptosis through p53 acetylation.[7]

    • Troubleshooting:

      • Verify the p53 status of your cell lines.

      • Compare the cytotoxic effects of Ivaltinostat in cancer cell lines with wild-type p53 versus those with mutant or null p53. You may find that cancer cells with wild-type p53 are more sensitive, potentially widening the therapeutic window when compared to normal cells (which should have wild-type p53).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Ivaltinostat-induced cytotoxicity?

A1: Ivaltinostat is a pan-HDAC inhibitor. By inhibiting histone deacetylases, it leads to an accumulation of acetylated histones and other non-histone proteins. This results in the reactivation of silenced tumor suppressor genes, leading to cell cycle arrest, induction of apoptosis (programmed cell death), and the generation of reactive oxygen species (ROS).[4][8] Key signaling pathways implicated in Ivaltinostat's action include the p53 and Hippo pathways.[6]

Q2: Why might cancer cells be more sensitive to Ivaltinostat than normal cells?

A2: The selectivity of HDAC inhibitors for cancer cells over normal cells is a complex phenomenon. Several factors may contribute to this:

  • Differential Response to Oxidative Stress: Cancer cells often have a higher basal level of ROS and may be more susceptible to further ROS induction by Ivaltinostat. Normal cells may have more robust antioxidant defense mechanisms.[9]

  • Dependency on HDACs: Cancer cells can become "addicted" to the activity of certain HDACs for their survival and proliferation.[10]

  • Cell Cycle Checkpoints: Many cancer cells have defective cell cycle checkpoints (e.g., mutated p53), making them unable to arrest and repair damage, thus undergoing apoptosis. Normal cells with intact checkpoints can arrest the cell cycle to allow for repair, thereby surviving the treatment.[2][3]

Q3: What is Ivaltinostat formic, and how does it differ from the free base?

A3: this compound is the formic acid salt of Ivaltinostat. Salt forms of drugs are often developed to improve properties such as solubility and stability, which can be advantageous for in vitro and in vivo applications.

Q4: Are there specific cell lines that are recommended as "normal" controls for cytotoxicity assays?

A4: While no cell line perfectly recapitulates in vivo normal tissue, several are commonly used. These include:

  • Human Dermal Fibroblasts (HDFs): Primary cells that represent a normal stromal cell type.

  • Peripheral Blood Mononuclear Cells (PBMCs): Can be isolated from healthy donors for a representation of systemic effects on immune cells.

  • Vero cells: From African Green Monkey Kidney, are an epithelial cell line often used in cytotoxicity testing.

  • MCF10A: A non-tumorigenic human breast epithelial cell line.

Q5: How does Ivaltinostat affect the p53 and Hippo signaling pathways?

A5:

  • p53 Pathway: Ivaltinostat has been shown to increase the acetylation of p53.[7] Acetylation of p53 can enhance its stability and transcriptional activity, leading to the expression of target genes that promote cell cycle arrest (e.g., p21) and apoptosis.[7][11]

  • Hippo Pathway: Ivaltinostat can induce antitumor effects by modulating the Hippo pathway, which is a key regulator of organ size and cell proliferation.[6] In some cancers, Ivaltinostat's effects are mediated through miRNAs that target components of the Hippo pathway.[12] The dysregulation of the Hippo pathway is common in cancer, and its activation in normal cells is crucial for tissue homeostasis.[13][14]

Data Presentation

Table 1: In Vitro Cytotoxicity of Ivaltinostat (CG-200745) in Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
BxPC3Pancreatic2.4[2]
Cfpac-1Pancreatic10.7[2]
HPACPancreatic7.4[2]
SNU-1196Cholangiocarcinoma0.6[12][15]
SNU-1196/GRGemcitabine-Resistant Cholangiocarcinoma0.9[12][15]
SNU-308Cholangiocarcinoma1.8[12][15]

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol can be used to determine the IC50 of Ivaltinostat in both normal and cancer cell lines.

Materials:

  • Cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of Ivaltinostat in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted Ivaltinostat to the respective wells. Include a vehicle control (medium with the same concentration of solvent).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

G cluster_0 Ivaltinostat Treatment cluster_1 Cellular Effects cluster_2 Downstream Consequences Ivaltinostat Ivaltinostat HDAC_inhibition HDAC Inhibition Ivaltinostat->HDAC_inhibition ROS_generation ROS Generation Ivaltinostat->ROS_generation p53_acetylation p53 Acetylation HDAC_inhibition->p53_acetylation Hippo_pathway Hippo Pathway Modulation HDAC_inhibition->Hippo_pathway Gene_expression Altered Gene Expression HDAC_inhibition->Gene_expression Cell_cycle_arrest Cell Cycle Arrest p53_acetylation->Cell_cycle_arrest Apoptosis Apoptosis p53_acetylation->Apoptosis Hippo_pathway->Cell_cycle_arrest Hippo_pathway->Apoptosis DNA_damage DNA Damage ROS_generation->DNA_damage Gene_expression->Cell_cycle_arrest Gene_expression->Apoptosis DNA_damage->Apoptosis G start Start: High Cytotoxicity in Normal Cells q1 Is Ivaltinostat concentration and exposure time optimized? start->q1 sol1 Perform dose-response and time-course experiments q1->sol1 No q2 Are normal cells proliferating in culture? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Co-treat with a cell cycle arrest inducer (e.g., Staurosporine) to protect normal cells q2->sol2 Yes q3 Is ROS-induced damage a suspected mechanism? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Co-treat with an antioxidant (e.g., N-acetylcysteine) q3->sol3 Yes end End: Cytotoxicity Mitigated q3->end No a3_yes Yes sol3->end

References

Ivaltinostat formic treatment duration for optimal histone acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Ivaltinostat formic acid for experiments focused on histone acetylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the formic acid salt form of Ivaltinostat (also known as CG-200745). This salt form typically offers enhanced water solubility and stability compared to the free base, while maintaining comparable biological activity at equivalent molar concentrations.[1] Ivaltinostat is a potent, orally active pan-histone deacetylase (HDAC) inhibitor.[1]

Q2: What is the mechanism of action of Ivaltinostat?

Ivaltinostat inhibits the deacetylation of histone H3 and tubulin by binding to the zinc-containing catalytic pocket of HDAC enzymes through its hydroxamic acid moiety.[1] This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure and gene expression, ultimately inducing effects such as apoptosis in cancer cells.[1]

Q3: What is the optimal treatment duration of Ivaltinostat for maximal histone acetylation?

The optimal treatment duration for achieving maximal histone acetylation is cell-type dependent and should be determined empirically. However, studies in Calu6 cells have shown a significant time-dependent increase in the acetylation of histone H3 and H4 for up to 24 hours when treated with Ivaltinostat (0-10 μM).[1] To determine the optimal duration for your specific cell line, a time-course experiment is recommended.

Q4: What is a recommended starting concentration for Ivaltinostat in in-vitro experiments?

A starting concentration in the low micromolar range is recommended. For example, in Calu6 cells, concentrations between 0-10 μM have been shown to be effective at increasing histone acetylation.[1] A dose-response experiment is crucial to determine the optimal concentration for your experimental system, balancing maximal histone acetylation with minimal cytotoxicity if cell viability is a concern.

Troubleshooting Guides

Western Blot Analysis of Histone Acetylation

ProblemPossible CauseSuggested Solution
Weak or No Signal Insufficient primary antibody concentration.Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).[2][3]
Low abundance of acetylated histones.Increase the amount of protein loaded per well (at least 20-30 µg of whole-cell extract is recommended).[3] Consider using a positive control from cells known to have high levels of histone acetylation.
Inefficient protein transfer.For small proteins like histones, use a nitrocellulose membrane with a smaller pore size (0.2 µm).[4] Verify transfer efficiency with Ponceau S staining.[5]
High Background Primary antibody concentration is too high.Decrease the primary antibody concentration.
Insufficient blocking.Increase blocking time to 1-2 hours or try a different blocking agent (e.g., 5% BSA instead of milk).[6]
Excessive washing.Reduce the number and duration of washing steps.[7]
Non-specific Bands Primary antibody is not specific enough.Use a ChIP-validated antibody for histone modifications.
Protein degradation.Ensure the use of protease and phosphatase inhibitors in your lysis buffer.[3]

Chromatin Immunoprecipitation (ChIP) Assay

ProblemPossible CauseSuggested Solution
Low DNA Yield Insufficient starting material.Increase the number of cells per immunoprecipitation.[8]
Inefficient cell lysis and chromatin shearing.Optimize sonication or enzymatic digestion conditions to achieve chromatin fragments in the 200-800 bp range.[8] Verify fragment size on an agarose (B213101) gel.
Over-crosslinking of chromatin.Optimize formaldehyde (B43269) fixation time (typically 5-15 minutes at room temperature) as over-crosslinking can mask antibody epitopes.[8]
High Background Non-specific antibody binding.Pre-clear the chromatin with protein A/G beads before adding the primary antibody. Always include a non-specific IgG control.[8][9]
Too much antibody or chromatin.Titrate the amount of both antibody and chromatin to find the optimal ratio.[8][9]
No or Little Product in PCR Not enough DNA added to the PCR reaction.Increase the amount of DNA template or the number of PCR cycles.[9]
Antibody does not work for IP.Use a ChIP-validated antibody.[9]

Data Presentation

Table 1: Effect of Ivaltinostat Treatment Duration on Histone H3 and H4 Acetylation in Calu6 Cells

Treatment Duration (hours)Ivaltinostat Concentration (µM)Fold Change in Acetyl-Histone H3 (Relative to Control)Fold Change in Acetyl-Histone H4 (Relative to Control)
13Data indicates a significant increase.[1]Data indicates a significant increase.[1]
63Data indicates a significant increase.[1]Data indicates a significant increase.[1]
123Data indicates a significant increase.[1]Data indicates a significant increase.[1]
243Data indicates a significant increase.[1]Data indicates a significant increase.[1]

Note: This table is a representation of the reported time-dependent increase in histone acetylation.[1] Actual fold changes would need to be quantified by densitometry from Western blots.

Table 2: In-Vitro Efficacy of Ivaltinostat in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)
SNU-1196Cholangiocarcinoma0.6372
SNU-1196/GRCholangiocarcinoma0.9372
SNU-308Cholangiocarcinoma1.8072
LNCaPProstate CancerGrowth Inhibition Observed48
DU145Prostate CancerGrowth Inhibition Observed48
PC3Prostate CancerGrowth Inhibition Observed48

Data compiled from MedChemExpress.[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of Histone Acetylation Following Ivaltinostat Treatment

  • Cell Culture and Treatment:

    • Plate cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 0, 6, 12, 24 hours).

  • Histone Extraction (Acid Extraction Method):

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Lyse cells in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100 and protease inhibitors) on ice for 10 minutes.

    • Centrifuge to pellet the nuclei and discard the supernatant.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation.

    • Centrifuge to pellet debris and collect the supernatant containing histones.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Mix histone extracts with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (10-20 µg) onto a 15% SDS-polyacrylamide gel.

    • Transfer proteins to a 0.2 µm nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (e.g., anti-Histone H3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the intensity of the acetylated histone band to the corresponding total histone band for each sample.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound or a vehicle control.

    • Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA for 10 minutes at room temperature.

    • Quench the reaction with 125 mM glycine.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin to an average size of 200-800 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the sheared chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with a specific antibody against the acetylated histone of interest (e.g., anti-acetyl-Histone H3) or a non-specific IgG control.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by heating at 65°C.

    • Purify the DNA using a standard DNA purification kit.

  • Analysis:

    • Analyze the enriched DNA by qPCR or high-throughput sequencing (ChIP-seq).

Visualizations

Ivaltinostat_Mechanism_of_Action cluster_acetylation Histone Acetylation State Ivaltinostat This compound HDAC Histone Deacetylase (HDAC) Ivaltinostat->HDAC Inhibition Histone Histone Tail (Lysine) HDAC->Histone Deacetylation AcetylGroup Acetyl Group AcetylatedHistone Acetylated Histone Chromatin Condensed Chromatin (Transcriptional Repression) OpenChromatin Open Chromatin (Transcriptional Activation) Chromatin->OpenChromatin Remodeling

Caption: Ivaltinostat's mechanism of action.

Western_Blot_Workflow Start Cell Treatment with This compound HistoneExtraction Histone Extraction (Acid Extraction) Start->HistoneExtraction Quantification Protein Quantification (Bradford Assay) HistoneExtraction->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Western Blot Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-acetyl-H3) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: Western blot workflow for histone acetylation.

ChIP_Workflow Start Cell Treatment and Cross-linking Lysis Cell Lysis and Chromatin Shearing Start->Lysis IP Immunoprecipitation (with anti-acetyl-histone Ab) Lysis->IP Wash Washing IP->Wash Elution Elution Wash->Elution Reverse Reverse Cross-linking and DNA Purification Elution->Reverse Analysis qPCR or ChIP-seq Analysis Reverse->Analysis

Caption: ChIP workflow for histone acetylation.

References

Ivaltinostat formic degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting tips related to the handling, storage, and potential degradation of Ivaltinostat, particularly when using formic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Ivaltinostat?

A1: Proper storage of Ivaltinostat is crucial for maintaining its integrity and ensuring reliable experimental results. For stock solutions, it is recommended to store them sealed and protected from moisture.[1]

TemperatureStorage Duration
-80°CUp to 6 months
-20°CUp to 1 month

For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]

Q2: I observed precipitation when preparing my Ivaltinostat solution with formic acid. What should I do?

A2: If you encounter precipitation or phase separation during the preparation of your Ivaltinostat solution, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure the final solution is clear before use.

Q3: What are the potential degradation pathways for Ivaltinostat in the presence of formic acid?

Below is a hypothetical degradation pathway diagram illustrating this potential conversion.

G Ivaltinostat Ivaltinostat (Hydroxamic Acid) CarboxylicAcid Ivaltinostat Carboxylic Acid Metabolite Ivaltinostat->CarboxylicAcid Hydrolysis FormicAcid Formic Acid (Acidic Environment) FormicAcid->Ivaltinostat May Promote Degradation

Hypothetical degradation of Ivaltinostat.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Ivaltinostat degradation due to improper storage or handling.1. Review storage conditions. Ensure stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term).[1]2. Prepare fresh working solutions for each experiment.[1]3. Minimize the time the compound is kept in solutions containing formic acid, especially at room temperature.
Loss of compound activity over time Potential hydrolysis of the active hydroxamic acid moiety.1. Assess the purity of your Ivaltinostat stock periodically using analytical methods like HPLC.2. Consider performing a stability study under your specific experimental conditions to determine the rate of degradation.
Precipitation in prepared solutions Poor solubility in the chosen solvent system.1. Use gentle heating or sonication to aid dissolution.[1]2. If precipitation persists, consider adjusting the solvent composition.

Experimental Protocols

Protocol 1: General Procedure for Assessing Ivaltinostat Stability in a Formic Acid-Containing Solution

This protocol provides a general framework for evaluating the stability of Ivaltinostat in your specific experimental buffer or solvent containing formic acid.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prep Prepare Ivaltinostat solution in formic acid-containing solvent Incubate Incubate at desired temperatures (e.g., RT, 37°C) Prep->Incubate Sample Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) Incubate->Sample Analyze Analyze samples by HPLC or LC-MS to quantify Ivaltinostat and detect degradation products Sample->Analyze

Workflow for Ivaltinostat stability assessment.

Methodology:

  • Solution Preparation: Prepare a solution of Ivaltinostat at the desired concentration in your experimental solvent containing formic acid.

  • Incubation: Aliquot the solution into several vials and incubate them at the relevant experimental temperatures (e.g., room temperature, 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each temperature condition.

  • Sample Analysis: Immediately analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of Ivaltinostat remaining and to identify any potential degradation products.

  • Data Analysis: Plot the concentration of Ivaltinostat as a function of time for each temperature to determine the degradation rate.

This information should help you to better design your experiments and interpret your results when working with Ivaltinostat in the presence of formic acid. For further assistance, please consult the relevant product documentation or contact your supplier.

References

Technical Support Center: Overcoming Resistance to Ivaltinostat Formic in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Ivaltinostat (B1672703) formic (also known as CG-200745) in cancer cell lines.

Troubleshooting Guides

Problem 1: Decreased Sensitivity or Acquired Resistance to Ivaltinostat Monotherapy

Symptoms:

  • Gradual increase in the IC50 value of Ivaltinostat in your cancer cell line over time.

  • Reduced efficacy of Ivaltinostat in inducing cell cycle arrest or apoptosis compared to initial experiments.

  • Cells previously sensitive to Ivaltinostat now exhibit sustained proliferation in its presence.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Upregulation of ATP-Binding Cassette (ABC) Transporters 1. Hypothesis: Increased expression of drug efflux pumps, such as Multidrug Resistance Protein 3 (MRP3) and MRP4, can reduce intracellular concentrations of Ivaltinostat.[1][2]2. Verification: Perform Western blot or qPCR to assess the expression levels of MRP3, MRP4, and other relevant ABC transporters (e.g., P-glycoprotein) in resistant cells compared to the parental sensitive cells.3. Solution: Consider combination therapy with known ABC transporter inhibitors. Alternatively, explore synergistic combinations of Ivaltinostat with other chemotherapeutic agents that are not substrates of the overexpressed transporters.
Activation of Pro-Survival Signaling Pathways 1. Hypothesis: Cancer cells may develop resistance by activating alternative survival pathways, such as the PI3K/Akt/mTOR or MAPK pathways, to counteract the effects of HDAC inhibition.2. Verification: Use Western blotting to examine the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-mTOR, p-ERK) in resistant versus sensitive cells.3. Solution: Investigate combination therapy with inhibitors targeting the activated survival pathway. For example, a PI3K inhibitor or a MEK inhibitor could potentially re-sensitize the cells to Ivaltinostat.
Overexpression of Anti-Apoptotic Proteins 1. Hypothesis: Increased expression of anti-apoptotic proteins, such as Bcl-2, can confer resistance to Ivaltinostat-induced apoptosis.2. Verification: Assess the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1) in resistant and sensitive cells using Western blotting.3. Solution: Consider combining Ivaltinostat with a Bcl-2 inhibitor (e.g., Venetoclax) to promote apoptosis in resistant cells.[3]
Problem 2: Lack of Synergistic Effect with Combination Therapy

Symptom:

  • The combination of Ivaltinostat with another anti-cancer agent does not show a greater-than-additive effect on cell viability compared to the individual treatments.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Inappropriate Drug Ratio or Dosing Schedule 1. Hypothesis: The synergistic effect of drug combinations is often dependent on the ratio and timing of their administration.2. Verification: Perform a checkerboard assay with a range of concentrations for both Ivaltinostat and the combination drug to determine the optimal synergistic ratio. Calculate the Combination Index (CI) to quantify the interaction (CI < 1 indicates synergy).3. Solution: Adjust the experimental protocol to use the determined synergistic ratio. Consider sequential versus simultaneous drug administration to maximize the desired biological effect.
Antagonistic Mechanisms of Action 1. Hypothesis: The mechanisms of action of the two drugs may be antagonistic.2. Verification: Review the known signaling pathways affected by both drugs to identify potential points of negative cross-talk.3. Solution: Select a combination partner with a complementary, non-overlapping mechanism of action. For example, combining Ivaltinostat (an epigenetic modulator) with a DNA-damaging agent or a targeted therapy for a specific oncogenic driver in the cell line.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of Ivaltinostat?

A1: Ivaltinostat is a pan-histone deacetylase (HDAC) inhibitor. By inhibiting HDAC enzymes, it leads to the accumulation of acetylated histones and other non-histone proteins. This results in the remodeling of chromatin, leading to the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis.

Q2: Are there any known biomarkers that may predict sensitivity or resistance to Ivaltinostat?

A2: While specific biomarkers for Ivaltinostat resistance are still under investigation, preclinical and clinical studies suggest that the expression levels of certain proteins may be associated with treatment outcomes. For instance, in some contexts, lower expression of ABC transporters like MRP3 and MRP4 may correlate with better sensitivity.[1][2] Additionally, the mutational status of genes in key signaling pathways (e.g., PI3K, MAPK) could influence the response to combination therapies involving Ivaltinostat.

Q3: What combination therapies with Ivaltinostat have shown promise in overcoming resistance?

A3: Ivaltinostat has demonstrated synergistic anti-tumor effects when combined with other chemotherapeutic agents. In pancreatic cancer models, it has been shown to overcome resistance to gemcitabine (B846).[1] Clinical trials have also investigated Ivaltinostat in combination with gemcitabine and erlotinib (B232), as well as with capecitabine, showing promising clinical activity.[4][5]

Q4: How can I develop an Ivaltinostat-resistant cell line for my experiments?

A4: Developing a drug-resistant cell line typically involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the drug over a prolonged period. The process generally involves:

  • Determining the initial IC50 of Ivaltinostat for the parental cell line.

  • Treating the cells with a low concentration of Ivaltinostat (e.g., IC10-IC20).

  • Gradually increasing the drug concentration as the cells adapt and resume proliferation.

  • Periodically assessing the IC50 to monitor the development of resistance.

  • Once a desired level of resistance is achieved, the resistant cell line should be maintained in a medium containing a maintenance concentration of Ivaltinostat.

Quantitative Data Summary

Table 1: Clinical Trial Data for Ivaltinostat Combination Therapy in Advanced Pancreatic Ductal Adenocarcinoma (PDAC)

Treatment Regimen Number of Evaluable Patients Objective Response Rate (ORR) Disease Control Rate (DCR) Median Overall Survival (OS) Median Progression-Free Survival (PFS)
Ivaltinostat + Gemcitabine + Erlotinib1625.0%93.8%10.8 months5.8 months

Data from a Phase I/II study in patients with untreated locally advanced or metastatic PDAC.[6][7]

Experimental Protocols

Protocol 1: Development of an Ivaltinostat-Resistant Cell Line
  • Determine the IC50 of the Parental Cell Line:

    • Plate the parental cancer cells in a 96-well plate at a predetermined optimal density.

    • Treat the cells with a serial dilution of Ivaltinostat for 72 hours.

    • Assess cell viability using an MTT or similar assay.

    • Calculate the IC50 value using non-linear regression analysis.

  • Induction of Resistance:

    • Culture the parental cells in a medium containing a starting concentration of Ivaltinostat equal to the IC10 or IC20.

    • When the cells reach 80-90% confluency, passage them and increase the Ivaltinostat concentration by a factor of 1.5 to 2.

    • If significant cell death occurs, maintain the cells at the current concentration until they recover and resume stable proliferation.

    • Repeat this process of gradually increasing the drug concentration over several months.

  • Confirmation and Maintenance of Resistance:

    • Periodically determine the IC50 of the treated cell population to monitor the increase in resistance.

    • Once the desired resistance level (e.g., >10-fold increase in IC50) is achieved, the resistant cell line can be considered established.

    • Maintain the resistant cell line in a culture medium containing a maintenance concentration of Ivaltinostat (typically the concentration at which they were selected) to preserve the resistant phenotype.

Protocol 2: Western Blot for ABC Transporter Expression
  • Protein Extraction:

    • Lyse both parental (sensitive) and Ivaltinostat-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MRP3, MRP4, or other ABC transporters of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

    • Quantify the band intensities to compare the expression of ABC transporters between sensitive and resistant cells.

Visualizations

cluster_resistance Potential Mechanisms of Ivaltinostat Resistance cluster_solutions Strategies to Overcome Resistance ABC Increased ABC Transporter (e.g., MRP3, MRP4) Expression Resistance Drug Resistance ABC->Resistance Survival Activation of Pro-Survival Signaling Pathways (e.g., PI3K/Akt, MAPK) Survival->Resistance Apoptosis Overexpression of Anti-Apoptotic Proteins (e.g., Bcl-2) Apoptosis->Resistance ABC_Inhibitor ABC Transporter Inhibitors ABC_Inhibitor->ABC Inhibits Pathway_Inhibitor Targeted Pathway Inhibitors (e.g., PI3K, MEK inhibitors) Pathway_Inhibitor->Survival Inhibits Bcl2_Inhibitor Bcl-2 Inhibitors Bcl2_Inhibitor->Apoptosis Inhibits Ivaltinostat Ivaltinostat Cell Cancer Cell Ivaltinostat->Cell Inhibits HDAC Cell->Resistance Develops

Caption: Mechanisms of Ivaltinostat resistance and potential therapeutic strategies.

cluster_workflow Experimental Workflow for Investigating Ivaltinostat Resistance cluster_characterization Mechanism Characterization cluster_testing Strategy Testing start Start with Ivaltinostat- sensitive parental cell line develop Develop resistant cell line (prolonged Ivaltinostat exposure) start->develop confirm Confirm resistance (IC50 determination) develop->confirm characterize Characterize resistance mechanisms confirm->characterize test Test strategies to overcome resistance characterize->test end Identify effective combination therapy test->end wb Western Blot (ABC transporters, signaling proteins) qpcr qPCR (Gene expression analysis) combo Combination therapy (e.g., with pathway inhibitors) synergy Assess synergy (Combination Index)

Caption: Workflow for studying and overcoming Ivaltinostat resistance in vitro.

References

minimizing variability in Ivaltinostat formic experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with Ivaltinostat formic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound acid and how does it differ from Ivaltinostat?

A1: Ivaltinostat (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor.[1][2] this compound acid is the salt form of Ivaltinostat. This form generally offers enhanced water solubility and stability compared to the free base.[1] In terms of biological activity, both the salt and free forms of a compound typically exhibit comparable effects at equivalent molar concentrations.[1]

Q2: What is the mechanism of action for Ivaltinostat?

A2: Ivaltinostat is a hydroxamate-based pan-HDAC inhibitor.[3] It works by binding to the zinc-containing catalytic pocket of HDAC enzymes, thereby inhibiting their activity.[1][2] This leads to an increase in the acetylation of histone proteins (like H3 and H4) and other non-histone proteins such as tubulin.[1][2] The accumulation of acetylated proteins results in the modulation of gene expression, including the upregulation of tumor suppressor genes like p53, and ultimately can induce cell cycle arrest, apoptosis, and anti-tumor effects.[1][2]

Q3: What are the key signaling pathways affected by Ivaltinostat?

A3: Ivaltinostat has been shown to influence several critical cellular pathways. It induces the accumulation of p53 and enhances the expression of its downstream targets, MDM2 and p21 (Waf1/Cip1).[1][2] Additionally, it has been reported to induce anti-tumor effects through the modulation of miRNAs that target the Hippo pathway in cancer cells.

Q4: How should this compound acid be stored?

A4: For optimal stability, this compound acid should be stored under the conditions recommended in the Certificate of Analysis provided by the supplier.[1] For in vivo experiments, it is advisable to prepare working solutions fresh on the same day of use.[2] If storing stock solutions, they should be clarified and stored appropriately to ensure reliability of experimental results.[2]

Q5: In which solvents can this compound acid be dissolved?

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Drug Concentration 1. Prepare fresh working solutions from a validated stock for each experiment. 2. Ensure complete dissolution of the compound; use sonication if necessary.[2] 3. Perform a dose-response curve in every new cell line to confirm the IC50.Reduced well-to-well and experiment-to-experiment variability in cell viability or proliferation assays.
Cell Line Instability 1. Use cells within a consistent and low passage number range. 2. Regularly perform cell line authentication (e.g., STR profiling). 3. Monitor for changes in morphology or growth rate.Consistent cellular response to Ivaltinostat treatment.
Edge Effects in Multi-well Plates 1. Do not use the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to maintain humidity. 3. Ensure even cell seeding density across all wells.Minimized variability due to differential evaporation and temperature gradients across the plate.
Issue 2: Inconsistent Results in Western Blots for Histone Acetylation
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Lysis Buffer 1. Use a lysis buffer containing a potent HDAC inhibitor (e.g., Trichostatin A or Sodium Butyrate) to prevent deacetylation during sample preparation. 2. Ensure the lysis buffer also contains protease inhibitors.Preservation of the acetylated state of histones and other proteins, leading to more accurate and reproducible Western blot results.
Antibody Variability 1. Validate the primary antibody for specificity to the acetylated mark of interest. 2. Use the same antibody lot for a series of comparative experiments. 3. Titrate the primary antibody to determine the optimal concentration for signal-to-noise ratio.Strong and specific signal for the target acetylated protein with minimal background.
Inconsistent Protein Loading 1. Perform a precise protein quantification assay (e.g., BCA) for all samples. 2. Load equal amounts of protein in each lane. 3. Use a reliable loading control (e.g., total histone H3 or β-actin) to normalize the signal.Consistent loading across all lanes, allowing for accurate comparison of acetylation levels between samples.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound acid in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).[2]

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Acetylated Histone H3
  • Cell Lysis: After treatment with Ivaltinostat, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated histone H3 (e.g., Ac-H3K9) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3).

Visualizations

Ivaltinostat_Mechanism_of_Action cluster_drug Ivaltinostat cluster_enzyme HDAC Enzyme cluster_protein Histone Protein cluster_downstream Downstream Effects ivaltinostat Ivaltinostat (Formic Acid Salt) hdac HDAC ivaltinostat->hdac Inhibition histone_acetylated Histone (Acetylated) hdac->histone_acetylated Deacetylation histone_deacetylated Histone (Deacetylated) histone_acetylated->histone_deacetylated gene_expression Altered Gene Expression histone_acetylated->gene_expression cell_effects Cell Cycle Arrest, Apoptosis gene_expression->cell_effects

Caption: Mechanism of action of Ivaltinostat as an HDAC inhibitor.

Troubleshooting_Workflow start High Experimental Variability Observed check_reagents Verify Reagent Quality and Preparation start->check_reagents check_protocol Review Experimental Protocol check_reagents->check_protocol Reagents OK implement_changes Implement Corrective Actions check_reagents->implement_changes Issue Found check_instrumentation Calibrate and Maintain Instrumentation check_protocol->check_instrumentation Protocol OK check_protocol->implement_changes Issue Found check_instrumentation->implement_changes Issue Found re_run_experiment Re-run Experiment with Controls check_instrumentation->re_run_experiment Instruments OK implement_changes->re_run_experiment evaluate_results Evaluate Results re_run_experiment->evaluate_results resolved Variability Minimized evaluate_results->resolved Successful escalate Consult with Technical Support evaluate_results->escalate Unsuccessful

Caption: A logical workflow for troubleshooting experimental variability.

References

Ivaltinostat formic quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ivaltinostat formic acid salt. The information provided is intended to assist with quality control and purity assessment experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound acid salt.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Potential Cause Troubleshooting Steps
Degradation of Ivaltinostat 1. Review Sample Handling: Ensure the sample was protected from light and stored at the recommended temperature. The hydroxamic acid moiety can be susceptible to degradation. 2. Check Solvent pH: Acidic or basic conditions can promote hydrolysis of the hydroxamic acid to the corresponding carboxylic acid. Ensure the pH of the mobile phase and sample diluent is controlled. 3. Perform Forced Degradation Studies: To identify potential degradation products, subject a sample of Ivaltinostat to stress conditions (acid, base, oxidation, heat, light) as part of a stability-indicating method development.[1][2][3]
Impurity from Synthesis 1. Review Synthesis Route: Identify potential unreacted starting materials, intermediates, or by-products from the synthesis of Ivaltinostat. 2. Use a High-Resolution Mass Spectrometer (HRMS): Couple the HPLC to a mass spectrometer to obtain accurate mass data for the unknown peaks, which can help in their identification.
Contamination 1. Check Solvents and Glassware: Run a blank gradient (injecting only the mobile phase) to check for contaminants from the solvent or system. Ensure all glassware is thoroughly cleaned. 2. Verify Reference Standard Purity: If using an external standard, ensure its purity and proper storage.

Issue 2: Poor Peak Shape or Resolution in HPLC

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase 1. Adjust Mobile Phase Composition: Vary the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary to resolve all components. 2. Modify pH of Aqueous Phase: The ionization state of Ivaltinostat and its impurities can affect retention and peak shape. Experiment with different pH values of the aqueous buffer.
Column Issues 1. Column Overload: Reduce the injection volume or the concentration of the sample. 2. Column Contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained compounds. 3. Column Degradation: If the column has been used extensively, it may need to be replaced.
Secondary Interactions 1. Add an Ion-Pairing Agent: If peak tailing is observed, it may be due to interactions with residual silanols on the silica-based column. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for assessing the purity of this compound acid salt?

A1: The most common and effective method for assessing the purity of this compound acid salt is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] For more detailed analysis and identification of impurities, HPLC coupled with Mass Spectrometry (LC-MS) is recommended.[4]

Q2: What are the potential impurities I should look for in Ivaltinostat?

A2: While specific impurities for Ivaltinostat are not publicly detailed, based on the structure (a hydroxamic acid-containing HDAC inhibitor), potential impurities can be inferred from related compounds and general degradation pathways.[6][]

Potential Ivaltinostat-Related Impurities

Impurity Type Potential Structure/Description Origin
Process-Related Starting materials, reagents, and intermediates from the synthesis.Synthesis
Degradation-Related The corresponding carboxylic acid (hydrolysis product of the hydroxamic acid).Degradation
Degradation-Related Products from oxidative degradation.Degradation
Related Substances Isomers or closely related structural analogs.Synthesis

Q3: How should I prepare this compound acid salt for analysis?

A3: this compound acid salt should be accurately weighed and dissolved in a suitable solvent. A common solvent for initial trials would be a mixture of the mobile phase components, such as acetonitrile and water. It is crucial to ensure complete dissolution and to filter the sample solution before injection into the HPLC system to prevent clogging of the column.

Q4: What are the typical storage conditions for this compound acid salt to ensure its stability?

A4: While specific stability data for Ivaltinostat is not widely published, as a general guideline for hydroxamic acid-containing compounds, it should be stored in a cool, dry, and dark place to prevent degradation. The formic acid salt form is noted to have enhanced water solubility and stability compared to the free form.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment (General Protocol)

This is a general starting protocol that may require optimization for your specific instrumentation and Ivaltinostat sample.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of Ivaltinostat)[5]

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a solution of this compound acid salt in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Ivaltinostat_Troubleshooting_Workflow cluster_start Start cluster_issue Issue Identification cluster_end Resolution start Purity Analysis of Ivaltinostat issue Unexpected Peaks in HPLC Chromatogram? start->issue degradation Degradation issue->degradation Yes synthesis_impurity Synthesis Impurity contamination Contamination resolved Issue Resolved issue->resolved No check_handling Review Sample Handling & Storage degradation->check_handling forced_degradation Perform Forced Degradation degradation->forced_degradation review_synthesis Review Synthesis Route synthesis_impurity->review_synthesis use_ms Use LC-MS for Identification synthesis_impurity->use_ms check_solvents Check Solvents & Run Blank contamination->check_solvents check_handling->resolved forced_degradation->resolved review_synthesis->resolved use_ms->resolved check_solvents->resolved

Caption: Troubleshooting workflow for unexpected peaks in HPLC analysis of Ivaltinostat.

References

Validation & Comparative

Ivaltinostat vs. Vorinostat: An In Vitro Efficacy Comparison for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vitro performance of two prominent histone deacetylase (HDAC) inhibitors, Ivaltinostat (CG-200745) and Vorinostat (B1683920) (SAHA). This guide provides a comparative analysis of their anti-cancer effects, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Two potent histone deacetylase (HDAC) inhibitors, Ivaltinostat and Vorinostat, have demonstrated significant anti-neoplastic activity in various cancer models. Both belong to the hydroxamic acid class of HDAC inhibitors and function by binding to the zinc ion in the catalytic domain of HDAC enzymes.[1] This inhibition leads to the accumulation of acetylated histones, altering chromatin structure and reactivating the expression of tumor suppressor genes.[2][3] While both are pan-HDAC inhibitors, in vitro studies reveal differences in their efficacy and molecular mechanisms, providing a basis for selecting the appropriate compound for specific research applications.

Quantitative Comparison of In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for Ivaltinostat and Vorinostat across various cancer cell lines as reported in several in vitro studies.

Cancer TypeCell LineIvaltinostat (CG-200745) IC50 (µM)Vorinostat (SAHA) IC50 (µM)Reference
Cholangiocarcinoma SNU-11960.631.2[4][5]
SNU-1196/GR (Gemcitabine-Resistant)0.932.6[4][5]
SNU-3081.803.9[4][5]
Prostate Cancer LNCaPGrowth Inhibition Observed (0.01-100 µM)2.5 - 7.5[4][6]
DU145Growth Inhibition Observed (0.01-100 µM)-[4]
PC3Growth Inhibition Observed (0.01-100 µM)2.5 - 7.5[4][6]
Breast Cancer MCF-7-0.75[6][7]
Glioblastoma T98G-13.43[8]
Leukemia MV4-11-0.636[9]
Lymphoma Daudi-0.493[9]

Note: IC50 values can vary between studies due to different experimental conditions.

Direct comparative studies in non-small cell lung cancer (NSCLC) cells (A549 and H460) have shown that Ivaltinostat inhibits cell viability more effectively than Vorinostat in a dose-dependent manner.[10][11] Furthermore, Ivaltinostat demonstrated a greater ability to induce apoptosis, reactive oxygen species (ROS), and mitochondrial dysfunction compared to Vorinostat in these cell lines.[10][11][12][13]

Signaling Pathways and Molecular Mechanisms

Both Ivaltinostat and Vorinostat exert their anti-cancer effects through the modulation of key signaling pathways.

Ivaltinostat has been shown to induce the accumulation of p53, a critical tumor suppressor protein, and promote its transcriptional activity.[3][4] This leads to the enhanced expression of downstream targets like p21 and MDM2, ultimately resulting in cell cycle arrest and apoptosis.[4] In cholangiocarcinoma cells, Ivaltinostat's anti-tumor effects are also mediated through the Hippo signaling pathway by upregulating specific microRNAs.[5]

Ivaltinostat_Signaling_Pathway cluster_0 Epigenetic Regulation Ivaltinostat Ivaltinostat (CG-200745) HDAC HDACs Ivaltinostat->HDAC Inhibits Hippo Hippo Pathway (via miRNAs) Ivaltinostat->Hippo Histones Histones HDAC->Histones Deacetylates p53 p53 HDAC->p53 Deacetylates Ac_Histones Acetylated Histones Ac_Histones->p53 Activates Transcription of Ac_p53 Acetylated p53 (Activated) p21 p21 Ac_p53->p21 Induces MDM2 MDM2 Ac_p53->MDM2 Induces Apoptosis Apoptosis Ac_p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Hippo->Apoptosis

Ivaltinostat's mechanism of action.

Vorinostat, a broad inhibitor of class I and II HDACs, also induces cell cycle arrest and apoptosis.[14][15] Its mechanism involves both transcriptional and non-transcriptional effects.[14] Notably, Vorinostat has been shown to interact with the insulin-like growth factor (IGF-I) signaling pathway.[16][17] In certain cancer cells, it can enhance IGF-I-stimulated IGF-I receptor (IGF-IR) phosphorylation, while in others, it may reduce it.[16] This modulation of the IGF-I pathway contributes to its anti-proliferative and apoptotic effects.[17]

Vorinostat_Signaling_Pathway cluster_0 Epigenetic Regulation Vorinostat Vorinostat (SAHA) HDAC HDACs (Class I & II) Vorinostat->HDAC Inhibits IGF_IR IGF-I Receptor Vorinostat->IGF_IR Modulates Histones Histones HDAC->Histones Deacetylates Ac_Histones Acetylated Histones Downstream Downstream Signaling (e.g., AKT, p21) Ac_Histones->Downstream Alters Gene Expression of p_IGF_IR Phosphorylated IGF-IR IGF_IR->p_IGF_IR Phosphorylation p_IGF_IR->Downstream Apoptosis Apoptosis Downstream->Apoptosis CellCycleArrest Cell Cycle Arrest Downstream->CellCycleArrest

Vorinostat's mechanism of action.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparative studies of Ivaltinostat and Vorinostat.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of Ivaltinostat or Vorinostat. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and IC50 values are determined by plotting the percentage of viability against the log of the inhibitor concentration.[18]

Western Blot Analysis
  • Protein Extraction: Cells treated with Ivaltinostat or Vorinostat are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., acetylated histones, p53, cleaved PARP, caspases).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time PCR for HDAC mRNA Expression
  • RNA Extraction: Total RNA is isolated from treated and untreated cells.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for different HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC8).

  • Data Analysis: The relative expression of each HDAC gene is calculated using the delta-delta Ct method, with a housekeeping gene (e.g., GAPDH) used for normalization.[10][11]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with Ivaltinostat or Vorinostat start->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot treat->western qpcr Real-Time PCR treat->qpcr ic50 Determine IC50 Values viability->ic50 protein Analyze Protein Expression (Apoptosis, Signaling) western->protein mrna Quantify HDAC mRNA Levels qpcr->mrna end Comparative Efficacy Conclusion ic50->end Compare Potency protein->end Elucidate Mechanism mrna->end Assess HDAC Regulation

General experimental workflow.

References

A Preclinical Comparative Analysis of Ivaltinostat and Romidepsin in T-Cell Lymphoma Models

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison Reveals a Data Gap for Ivaltinostat in T-Cell Lymphoma, Highlighting Extensive Research on Romidepsin's Efficacy and Mechanism of Action.

In the landscape of therapeutic development for T-cell lymphomas, histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. Among these, Romidepsin (Istodax®) is an established treatment for cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL). Ivaltinostat (formerly CG-745), a newer pan-HDAC inhibitor, has been investigated in various solid tumors and other hematologic malignancies. This guide provides a comparative overview of these two HDAC inhibitors based on available preclinical data.

It is important to note that a direct comparison is challenging due to the limited availability of public preclinical data for Ivaltinostat specifically in T-cell lymphoma models. While extensive research has been conducted on Romidepsin in this context, data for Ivaltinostat in similar models are scarce. This guide, therefore, presents a comprehensive summary of existing data for Romidepsin and the available, albeit limited, information for Ivaltinostat, primarily from studies on other cancer types, to offer a broad comparative perspective for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Epigenetic Regulation

Both Ivaltinostat and Romidepsin are HDAC inhibitors that function by altering the acetylation status of histone and non-histone proteins. This leads to the relaxation of chromatin structure, allowing for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.

Romidepsin is a potent, bicyclic class I selective HDAC inhibitor.[1] It acts as a prodrug that is activated within the cell, where its disulfide bond is reduced to release a thiol group that binds to the zinc ion in the active site of HDAC enzymes.[2] This inhibition leads to an accumulation of acetylated histones, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[2]

Ivaltinostat is a hydroxamate-based pan-HDAC inhibitor.[3] Like other hydroxamates, it is believed to chelate the zinc ion in the HDAC active site, thereby inhibiting its enzymatic activity. Studies in various cancer cell lines have shown that Ivaltinostat induces the accumulation of acetylated histones H3 and tubulin, leading to the expression of proteins like p21 and p53, which are critical for cell cycle arrest and apoptosis.[3]

In Vitro Efficacy: A Look at the Available Data

DrugCell LineCancer TypeIC50 (nM)Time PointAssay
Romidepsin PEERT-cell Lymphoma10.8Not SpecifiedNot Specified
Romidepsin SUPT1T-cell Lymphoma7.9Not SpecifiedNot Specified
Romidepsin Patient J (Primary)T-cell Lymphoma7.0Not SpecifiedNot Specified

Signaling Pathways and Cellular Effects

HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways.

Romidepsin has been shown to impact multiple survival signaling pathways in malignant T-cells.[4][5] Key effects include:

  • Induction of Apoptosis: Romidepsin induces apoptosis through the activation of both intrinsic and extrinsic pathways.[4]

  • Cell Cycle Arrest: It can cause cell cycle arrest, although some studies in T-cell lymphoma models have observed apoptosis without significant cell cycle arrest.

  • Modulation of Key Pathways: Romidepsin inhibits the pro-survival PI3K/AKT/mTOR and β-catenin pathways.[4][5] Conversely, it activates the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathway and the unfolded protein response (UPR) in the endoplasmic reticulum.[4]

Ivaltinostat , based on studies in other cancers, also induces apoptosis and cell cycle arrest.[3] Its effects on specific signaling pathways in T-cell lymphoma have not been detailed in available literature. However, as a pan-HDAC inhibitor, it is expected to have broad effects on gene expression and cellular processes regulated by histone acetylation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies of Romidepsin.

Romidepsin In Vitro Cytotoxicity Assay
  • Cell Lines: PEER and SUPT1 T-cell lymphoma cell lines, and primary cells from a T-cell lymphoma patient.[4]

  • Treatment: Cells were exposed to varying concentrations of Romidepsin.

  • Analysis: The half-maximal inhibitory concentration (IC50) was determined to assess the drug's potency.[4]

Analysis of Signaling Pathways (Romidepsin)
  • Cell Culture and Treatment: T-cell lymphoma cell lines (PEER, SUPT1) and primary patient cells were treated with Romidepsin.[4]

  • Western Blot Analysis: Protein lysates were collected to analyze the expression and phosphorylation status of key proteins in signaling pathways such as PI3K/AKT/mTOR and β-catenin.[4][5]

  • Gene Expression Analysis: Changes in gene expression following Romidepsin treatment were assessed to understand its impact on transcriptional regulation.

Visualizing the Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.

Romidepsin_Mechanism cluster_cell T-Cell Lymphoma Cell Romidepsin Romidepsin (Prodrug) Active_Romidepsin Active Romidepsin (thiol form) Romidepsin->Active_Romidepsin Reduction HDAC HDACs (Class I) Active_Romidepsin->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of Action of Romidepsin in T-cell Lymphoma.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_pathway Signaling Pathway Analysis TCL_Cells T-Cell Lymphoma Cell Lines & Primary Cells Treatment Treat with Romidepsin (Dose-Response) TCL_Cells->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 TCL_Cells2 T-Cell Lymphoma Cells Treatment2 Treat with Romidepsin TCL_Cells2->Treatment2 Lysate Cell Lysis Treatment2->Lysate Western_Blot Western Blot Lysate->Western_Blot Analysis Analyze Protein Expression & Phosphorylation Western_Blot->Analysis

Caption: General Experimental Workflow for Preclinical Evaluation.

Conclusion

Based on the currently available preclinical data, Romidepsin has been extensively studied in T-cell lymphoma models, demonstrating potent in vitro efficacy and a well-characterized mechanism of action involving the modulation of key survival and stress-related signaling pathways.

In contrast, there is a significant gap in the publicly available preclinical data regarding the efficacy and mechanism of Ivaltinostat specifically in T-cell lymphoma models. While it is known to be a pan-HDAC inhibitor with demonstrated activity in other hematologic and solid tumors, its direct comparative performance against Romidepsin in this particular malignancy remains to be elucidated.

For researchers and drug developers, the extensive dataset for Romidepsin provides a solid foundation for further investigation and clinical application in T-cell lymphoma. Future preclinical studies directly comparing Ivaltinostat and Romidepsin in T-cell lymphoma models are warranted to fully understand their relative therapeutic potential in this disease. Such studies would be invaluable in guiding the clinical development and positioning of Ivaltinostat for the treatment of T-cell lymphomas.

References

A Comparative Guide to Pan-HDAC Inhibitors: Ivaltinostat Formic Acid Versus Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational pan-histone deacetylase (HDAC) inhibitor, Ivaltinostat (B1672703) formic acid (also known as CG-200745), with three established pan-HDAC inhibitors: Vorinostat (SAHA), Panobinostat (LBH589), and Belinostat (PXD101). The comparison is based on available experimental data on their mechanism of action, in vitro and in vivo efficacy, and includes detailed experimental protocols for key assays.

Introduction to Pan-HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression of genes, including tumor suppressor genes. In various cancers, the aberrant activity of HDACs is linked to oncogenesis and tumor progression. Pan-HDAC inhibitors are a class of anti-cancer agents that non-selectively inhibit multiple HDAC isoforms, leading to histone hyperacetylation, reactivation of silenced genes, and ultimately, cell cycle arrest, differentiation, and apoptosis in malignant cells.

Mechanism of Action

Ivaltinostat, Vorinostat, Panobinostat, and Belinostat are all pan-HDAC inhibitors that share a common mechanism of action. They all possess a hydroxamic acid moiety that chelates the zinc ion within the catalytic pocket of HDAC enzymes, thereby blocking their deacetylase activity.[1] This inhibition leads to the accumulation of acetylated histones and other non-histone proteins, resulting in a cascade of downstream effects that contribute to their anti-tumor activity.

Ivaltinostat specifically has been shown to inhibit the deacetylation of histone H3 and tubulin, leading to the accumulation of the tumor suppressor protein p53 and the induction of apoptosis.[2]

Comparative Efficacy: In Vitro Data

The following tables summarize the available quantitative data on the inhibitory activity of Ivaltinostat and the comparator compounds against various HDAC isoforms and in different cancer cell lines.

Table 1: In Vitro HDAC Isoform Inhibition (IC50, nM)

HDAC IsoformIvaltinostat (CG-200745)Vorinostat (SAHA)Panobinostat (LBH589)Belinostat (PXD101)
Class I
HDAC1<100[3]102.127 (in HeLa cell extracts)[4]
HDAC2<100[3]202.6-
HDAC3<100[3]163.3-
HDAC8-310531-
Class IIa
HDAC4->100023-
HDAC5->100022-
HDAC7->100038-
HDAC9->100029-
Class IIb
HDAC6<100[3]314.1-
HDAC10-8312-
Class IV
HDAC11-120011-

Data for Ivaltinostat is presented as a concentration range where significant inhibition was observed, as specific IC50 values against each isoform were not available in the reviewed literature. One study noted that the inhibitory concentration (IC50) of CG-745 (Ivaltinostat) was approximately 10 times lower than that of Vorinostat in an in vitro enzyme assay.[3] Another study showed that CG-745 inhibited the mRNA expression of HDAC1, HDAC2, and HDAC3 more effectively than Vorinostat.[5] Data for other inhibitors are compiled from various sources and may have been determined using different assay conditions.

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)

Cell Line (Cancer Type)Ivaltinostat (CG-200745)Vorinostat (SAHA)Panobinostat (LBH589)Belinostat (PXD101)
SNU-1196 (Cholangiocarcinoma)0.63[6]1.2[6]--
SNU-1196/GR (Gemcitabine-Resistant Cholangiocarcinoma)0.93[6]2.6[6]--
SNU-308 (Cholangiocarcinoma)1.80[6]3.9[6]--
BxPC3 (Pancreatic)2.4[7]---
Cfpac-1 (Pancreatic)10.7[7]---
HPAC (Pancreatic)7.4[7]---
A549 (Non-small cell lung)More potent than Vorinostat[5]---
H460 (Non-small cell lung)More potent than Vorinostat[5]---

In Vivo Efficacy

Ivaltinostat has demonstrated anti-tumor activity in in vivo xenograft models. In a cholangiocarcinoma xenograft model, treatment with CG200745 resulted in a decrease in tumor volume and weight.[6] Similarly, in a pancreatic cancer model, the combination of Ivaltinostat with gemcitabine (B846) and erlotinib (B232) reduced tumor size by up to 50%.[7] Ivaltinostat is currently being evaluated in clinical trials for patients with metastatic pancreatic adenocarcinoma.[1][8]

Vorinostat, Panobinostat, and Belinostat have also shown significant anti-tumor effects in various preclinical and clinical settings, leading to their approval for the treatment of certain hematological malignancies.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Pan-HDAC Inhibitors

HDAC_Inhibition_Pathway cluster_acetylation Histone Acetylation HDAC_Inhibitor Pan-HDAC Inhibitor (Ivaltinostat, Vorinostat, etc.) HDACs HDACs (Class I, II, IV) HDAC_Inhibitor->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Anti_Tumor_Effects Anti-Tumor Effects Cell_Cycle_Arrest->Anti_Tumor_Effects Apoptosis->Anti_Tumor_Effects

Caption: General signaling pathway of pan-HDAC inhibitors.

Experimental Workflow for HDAC Inhibitor Evaluation

HDAC_Inhibitor_Workflow Start Start: Compound Synthesis Enzymatic_Assay HDAC Enzymatic Assay (Determine IC50 vs Isoforms) Start->Enzymatic_Assay Cell_Viability Cell Viability Assay (MTT) (Determine IC50 in Cancer Cells) Enzymatic_Assay->Cell_Viability Western_Blot Western Blot (Confirm Histone Acetylation) Cell_Viability->Western_Blot In_Vivo_Xenograft In Vivo Xenograft Model (Evaluate Anti-Tumor Efficacy) Western_Blot->In_Vivo_Xenograft Clinical_Trials Clinical Trials In_Vivo_Xenograft->Clinical_Trials

Caption: A typical workflow for the preclinical evaluation of HDAC inhibitors.

Experimental Protocols

HDAC Enzymatic Assay (Fluorometric)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

  • Test compound (Ivaltinostat or other inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the recombinant HDAC enzyme to each well, except for the no-enzyme control wells.

  • Add the diluted test compound or vehicle (DMSO) to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the developer solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of HDAC inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (Ivaltinostat or other inhibitors)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate with gentle shaking for 15-30 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure to evaluate the anti-tumor efficacy of an HDAC inhibitor in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound (Ivaltinostat or other inhibitors) formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection or oral gavage).

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, western blotting for histone acetylation).

  • Compare the tumor growth between the treatment and control groups to evaluate the in vivo efficacy of the HDAC inhibitor.

Conclusion

References

A Comparative Guide to Ivaltinostat's Engagement of the p53 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ivaltinostat (B1672703) (formic salt), a novel histone deacetylase (HDAC) inhibitor, with other HDAC inhibitors, focusing on their effects on the p53 tumor suppressor pathway. The information presented is supported by experimental data to aid in the evaluation of Ivaltinostat as a potential therapeutic agent.

Ivaltinostat and the p53 Pathway: A Mechanism of Action

Ivaltinostat, also known as CG-200745, is a potent pan-HDAC inhibitor. Its primary mechanism in activating the p53 pathway involves the inhibition of histone deacetylases, leading to the hyperacetylation of the p53 protein. This post-translational modification is crucial for p53's stability and transcriptional activity.

Key molecular events following Ivaltinostat treatment include:

  • Increased p53 Acetylation: Ivaltinostat treatment has been shown to increase the acetylation of p53 at specific lysine (B10760008) residues, namely K320, K373, and K382.[1] This acetylation prevents p53 from being targeted for degradation by MDM2.

  • p53 Accumulation: By inhibiting its degradation, Ivaltinostat leads to the accumulation of p53 protein within the cell.[1][2]

  • Enhanced p53-Dependent Transactivation: Acetylated p53 has a higher affinity for its target DNA sequences. Ivaltinostat promotes the binding of p53 to the promoter regions of its target genes.[1]

  • Upregulation of p53 Target Genes: This enhanced binding leads to the increased transcription and expression of key downstream targets of p53, including:

    • p21 (Waf1/Cip1): A cyclin-dependent kinase inhibitor that mediates cell cycle arrest, primarily at the G1/S checkpoint.[1][2]

    • MDM2: As part of a negative feedback loop, p53 also promotes the expression of its own negative regulator, MDM2.[1][2]

  • Induction of Apoptosis: The activation of the p53 pathway by Ivaltinostat ultimately leads to cancer cell death, a process often dependent on the p53 status of the cells.[1][3]

p53_pathway cluster_0 Ivaltinostat Action cluster_1 p53 Regulation cluster_2 Cellular Outcomes Ivaltinostat Ivaltinostat (CG-200745) HDAC HDACs Ivaltinostat->HDAC Inhibition p53 p53 HDAC->p53 Deacetylation p53_acetylated Acetylated p53 (Active) p53->p53_acetylated Acetylation MDM2_p MDM2 p53_acetylated->MDM2_p Inhibition of MDM2-mediated degradation p21 p21 (Waf1/Cip1) Expression p53_acetylated->p21 Transactivation MDM2_g MDM2 Expression p53_acetylated->MDM2_g Transactivation Apoptosis Apoptosis p53_acetylated->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Diagram 1: Ivaltinostat's mechanism of action on the p53 signaling pathway.

Comparative Analysis: Ivaltinostat vs. Other HDAC Inhibitors

The efficacy of Ivaltinostat in activating the p53 pathway can be better understood through a direct comparison with other well-characterized HDAC inhibitors.

Ivaltinostat (CG-745) vs. Vorinostat (SAHA)

A study directly comparing Ivaltinostat (referred to as CG-745) and Vorinostat (SAHA) in non-small cell lung cancer (NSCLC) cell lines (A549 and H460) provides valuable insights into their relative potency.

Data Summary:

ParameterIvaltinostat (CG-745)Vorinostat (SAHA)Cell LinesReference
Cell Viability (IC50, 48h) More potentLess potentA549, H460[4]
Apoptosis Induction More effective inductionLess effective inductionA549, H460[4]
HDAC mRNA Expression Stronger reduction of HDAC1, 2, 3, 8Weaker reductionA549[4]

Key Findings:

  • Superior Potency in Reducing Cell Viability: Ivaltinostat demonstrated a greater ability to inhibit the viability of NSCLC cells compared to Vorinostat in a dose-dependent manner.[4]

  • Enhanced Apoptosis Induction: Western blot analysis revealed that Ivaltinostat was more effective than Vorinostat at inducing cleavage of PARP and caspases-3, -8, and -9, all markers of apoptosis.[4]

  • Greater Impact on HDAC Expression: Ivaltinostat led to a more significant reduction in the mRNA expression of HDAC1, HDAC2, HDAC3, and HDAC8 compared to Vorinostat.[4]

Ivaltinostat vs. Entinostat

While direct comparative studies between Ivaltinostat and Entinostat are limited, existing literature allows for an indirect comparison of their p53-related mechanisms.

  • Ivaltinostat: As a pan-HDAC inhibitor, Ivaltinostat's effects are broad. Its cytotoxic effects have been shown to be p53-dependent in certain cancer cell lines.[5]

  • Entinostat: This is a class I-selective HDAC inhibitor. Interestingly, its cytotoxic effects have also been reported to be partially dependent on p53.[6] This suggests that both broad-spectrum and more targeted HDAC inhibition can converge on the p53 pathway to induce cell death.

The choice between a pan-inhibitor like Ivaltinostat and a class-selective inhibitor like Entinostat may depend on the specific cancer type and the desired therapeutic window.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of Ivaltinostat's effect on the p53 pathway are provided below.

experimental_workflow cluster_assays Downstream Assays start Cancer Cell Lines (e.g., A549, H460, RKO) treat Treatment with HDAC Inhibitors - Ivaltinostat - Vorinostat - Entinostat (Varying concentrations and time points) start->treat viability Cell Viability Assay (MTT Assay) treat->viability western Western Blot Analysis - Acetyl-p53 - Total p53 - p21, MDM2 - Cleaved PARP, Caspases treat->western chip Chromatin Immunoprecipitation (ChIP) - p53 binding to p21 promoter treat->chip data Data Analysis and Comparison viability->data western->data chip->data logical_relationship HDAC_Inhibition HDAC Inhibition (Ivaltinostat, Vorinostat, etc.) p53_Acetylation Increased p53 Acetylation HDAC_Inhibition->p53_Acetylation p53_Activation p53 Pathway Activation p53_Acetylation->p53_Activation Cellular_Outcomes Anti-Cancer Effects - Cell Cycle Arrest - Apoptosis - Reduced Cell Viability p53_Activation->Cellular_Outcomes

References

Ivaltinostat Formic Acid Salt: A Comparative Analysis of its Anti-Tumor Efficacy and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of Ivaltinostat (B1672703), available as a formic acid salt for improved solubility and stability, with other histone deacetylase (HDAC) inhibitors. The data presented is compiled from various preclinical and clinical studies to aid in the evaluation of its therapeutic potential and to ensure the reproducibility of its anti-tumor effects.

Mechanism of Action

Ivaltinostat (also known as CG200745) is a potent pan-histone deacetylase (HDAC) inhibitor.[1] Its primary mechanism of action involves the inhibition of HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, Ivaltinostat leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes that are often silenced in cancer cells.

Two key pathways have been identified as being significantly modulated by Ivaltinostat:

  • p53 Acetylation: Ivaltinostat treatment leads to the hyperacetylation of the tumor suppressor protein p53. This post-translational modification enhances p53's stability and transcriptional activity, promoting the expression of downstream targets involved in cell cycle arrest and apoptosis.

  • Hippo Signaling Pathway: Ivaltinostat has been shown to induce anti-tumor effects by targeting the Hippo pathway through the regulation of microRNAs. The Hippo pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is frequently observed in cancer.

Preclinical Anti-Tumor Efficacy

Ivaltinostat has demonstrated significant anti-tumor activity across a range of cancer cell lines and in animal models.

In Vitro Studies

Ivaltinostat has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability varies depending on the cell line and duration of exposure.

Cancer TypeCell Line(s)Key FindingsReference
Pancreatic CancerNot specifiedInhibited pancreatic cancer cell growth and improved chemosensitivity to gemcitabine (B846). Induced expression of apoptotic proteins and increased acetylated histone H3 levels.[2]
Prostate CancerLNCaP, DU145, PC3Inhibited cell growth.[1]
CholangiocarcinomaSNU-1196, SNU-1196/GR, SNU-308Inhibited proliferation with IC50 values of 0.63, 0.93, and 1.80 μM, respectively, after 72 hours.[1]
Non-small cell lung cancerCalu6Reduced cell proliferation to 40% of untreated cells at 10 μM after 48 hours. Increased the proportion of cells in the G2/M phase.[1]
In Vivo Studies

In xenograft models, Ivaltinostat has been shown to effectively reduce tumor growth, both as a monotherapy and in combination with other anti-cancer agents.

Cancer ModelTreatmentKey FindingsReference
Pancreatic Cancer XenograftIvaltinostat in combination with gemcitabine/erlotinib (B232)Reduced tumor size by up to 50%.
Unilateral Ureteral Obstruction (UUO) in mice30 mg/kg Ivaltinostat, daily oral administration for 7 daysAttenuated oxidative stress, inflammatory cytokines, and adhesion molecules in the kidneys.[1]

Comparison with Other HDAC Inhibitors

While direct head-to-head preclinical studies with detailed quantitative comparisons are limited in the public domain, the available information suggests Ivaltinostat's potency is comparable to or greater than other approved HDAC inhibitors in specific contexts.

A study comparing various HDAC inhibitors' ability to induce HIV-1 expression from latently infected cell lines found the following potency ranking: panobinostat (B1684620) > givinostat (B1684626)belinostat (B1667918) > vorinostat (B1683920) > valproic acid.[3] Although Ivaltinostat was not included in this specific study, its classification as a pan-HDAC inhibitor suggests it likely has a broad range of activity similar to these agents.[4]

In a study on testicular germ cell tumors, the pan-HDAC inhibitors belinostat and panobinostat were effective in both cisplatin-sensitive and -resistant cell lines, with IC50 values in the low nanomolar range.[5]

Clinical Reproducibility and Performance

Ivaltinostat has been evaluated in several clinical trials, primarily in patients with advanced pancreatic cancer, demonstrating a manageable safety profile and promising anti-tumor activity, particularly in combination regimens.

Trial PhaseCancer TypeTreatment RegimenKey Efficacy ResultsReference
Phase I/IIAdvanced Pancreatic Ductal AdenocarcinomaIvaltinostat + Gemcitabine + ErlotinibObjective Response Rate (ORR): 25.0%; Disease Control Rate (DCR): 93.8%; Median Overall Survival (OS): 8.6 months; Median Progression-Free Survival (PFS): 5.3 months.[2][6]
Phase Ib/IIMetastatic Pancreatic AdenocarcinomaIvaltinostat + Capecitabine70% of patients with measurable disease had stable disease as the best response. Recommended Phase 2 dose of Ivaltinostat: 250mg/m².[7]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with varying concentrations of Ivaltinostat formic acid salt or other HDAC inhibitors for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blot Analysis for Histone and p53 Acetylation
  • Cell Lysis: Treat cells with Ivaltinostat or other HDAC inhibitors for the specified time. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-histone H3, total histone H3, acetylated-p53, total p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Animal Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS and Matrigel) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Monitor tumor growth by measuring the tumor volume (Volume = 0.5 x length x width²) regularly.

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer Ivaltinostat (e.g., via oral gavage or intravenous injection) and/or other chemotherapeutic agents according to the study design.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).

Visualizations

Signaling Pathway of Ivaltinostat

Ivaltinostat_Pathway Ivaltinostat Ivaltinostat HDACs HDACs Ivaltinostat->HDACs inhibits Hippo Hippo Pathway (via miRNAs) Ivaltinostat->Hippo Histones Histones HDACs->Histones deacetylates p53 p53 HDACs->p53 deacetylates Acetylated_Histones Acetylated Histones Acetylated_p53 Acetylated p53 Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Apoptosis Apoptosis Acetylated_p53->Apoptosis CellCycleArrest Cell Cycle Arrest Acetylated_p53->CellCycleArrest TSG Tumor Suppressor Gene Expression Chromatin->TSG YAP_TAZ Inhibition of YAP/TAZ Hippo->YAP_TAZ YAP_TAZ->Apoptosis

Caption: Ivaltinostat inhibits HDACs, leading to increased acetylation of histones and p53, and modulation of the Hippo pathway, ultimately resulting in anti-tumor effects.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow Start Cancer Cell Culture Implantation Subcutaneous Injection into Immunodeficient Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring (Volume Measurement) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Ivaltinostat +/- other agents) Randomization->Treatment Monitoring Continued Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis Ex Vivo Analysis (Weight, IHC, Western Blot) Endpoint->Analysis

Caption: A typical workflow for evaluating the anti-tumor efficacy of Ivaltinostat in a mouse xenograft model.

References

cross-validation of Ivaltinostat formic's HDAC inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ivaltinostat (B1672703) with Alternative HDAC Inhibitors

Ivaltinostat (formerly known as CG-200745) is a pan-histone deacetylase (HDAC) inhibitor that has shown promise in pre-clinical and clinical studies for various cancers.[1][2] Like other hydroxamate-based HDAC inhibitors, its mechanism of action involves the chelation of a zinc ion in the active site of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins.[3] This alteration in protein acetylation can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] This guide provides a comparative overview of Ivaltinostat's HDAC inhibition profile against two well-established HDAC inhibitors, Vorinostat (B1683920) (SAHA) and Panobinostat (B1684620) (LBH589), supported by available experimental data.

Quantitative Comparison of HDAC Inhibition

HDAC IsoformVorinostat (SAHA) IC50 (nM)Panobinostat (LBH589) IC50 (nM)Ivaltinostat (CG-200745) IC50 (nM)
Class I Data Not Available
HDAC1~10<13.2Data Not Available
HDAC2~130<13.2Data Not Available
HDAC3~20<13.2Data Not Available
HDAC8~827Mid-nanomolar rangeData Not Available
Class IIa Data Not Available
HDAC4>1000Mid-nanomolar rangeData Not Available
HDAC5>1000<13.2Data Not Available
HDAC7>1000Mid-nanomolar rangeData Not Available
HDAC9>1000<13.2Data Not Available
Class IIb Data Not Available
HDAC6~30<13.2Data Not Available
HDAC10~70<13.2Data Not Available
Class IV Data Not Available
HDAC11~600<13.2Data Not Available

Note: IC50 values can vary depending on the assay conditions and substrate used. The data presented here is a compilation from multiple sources for comparative purposes.[4][5][6][7][8]

Experimental Protocols

Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of HDAC inhibitors.

Materials:

  • Recombinant human HDAC isoforms

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)

  • Test compounds (Ivaltinostat, Vorinostat, Panobinostat) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme Reaction:

    • Add assay buffer to each well of the 96-well plate.

    • Add the test compound dilutions to the respective wells.

    • Add the recombinant HDAC enzyme to each well, except for the negative control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Development: Add the developer solution to each well to stop the deacetylation reaction and initiate the release of the fluorophore.

  • Fluorescence Measurement: Incubate the plate at 37°C for 15-30 minutes and then measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Molecular Pathways and Workflows

Experimental Workflow for HDAC Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Add compounds and enzyme to 96-well plate A->C B Prepare HDAC enzyme and substrate solutions B->C D Pre-incubate at 37°C C->D E Add substrate to initiate reaction D->E F Incubate at 37°C E->F G Add developer to stop reaction and generate signal F->G H Measure fluorescence G->H I Calculate % inhibition H->I J Determine IC50 values I->J

Caption: Workflow for a fluorometric HDAC inhibition assay.

Ivaltinostat-Induced p53 Signaling Pathway

Ivaltinostat, as a pan-HDAC inhibitor, increases the acetylation of various proteins, including the tumor suppressor p53.[3] This acetylation enhances p53 stability and transcriptional activity, leading to the expression of downstream target genes that regulate cell fate.

G cluster_input Input cluster_cellular Cellular Events cluster_outcome Outcome Ivaltinostat Ivaltinostat HDACs HDACs Ivaltinostat->HDACs inhibition p53_acetylated Acetylated p53 (Active) HDACs->p53_acetylated deacetylation (blocked) p53_inactive Inactive p53 p53_inactive->p53_acetylated acetylation MDM2 MDM2 p53_acetylated->MDM2 upregulates p21 p21 p53_acetylated->p21 upregulates Apoptosis Apoptosis p53_acetylated->Apoptosis MDM2->p53_acetylated negative feedback (degradation) CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

References

Ivaltinostat Shows Promise in Overcoming Resistance to SAHA in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New research and analysis suggest that the pan-histone deacetylase (HDAC) inhibitor, Ivaltinostat (B1672703), may offer a promising therapeutic strategy for cancers that have developed resistance to the widely used HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat). Preclinical data point towards Ivaltinostat's ability to counteract key resistance mechanisms, offering a potential new avenue for patients with refractory disease.

Resistance to SAHA is a significant clinical challenge, often linked to the overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, and the activation of pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. Ivaltinostat, through its distinct molecular actions, appears capable of circumventing these resistance mechanisms.

A key preclinical study has demonstrated that Ivaltinostat can decrease the expression of ABC transporter genes, which are responsible for pumping chemotherapy drugs out of cancer cells.[1] This finding is critical, as the overexpression of these transporters is a well-established mechanism of resistance to various anti-cancer agents, including some HDAC inhibitors. By reducing the expression of these efflux pumps, Ivaltinostat may restore the sensitivity of cancer cells to HDAC inhibition.

While direct comparative studies of Ivaltinostat in SAHA-resistant models are not yet published, the available data on its mechanism of action provide a strong rationale for its potential efficacy in this setting. As a pan-HDAC inhibitor, Ivaltinostat targets a broad range of HDAC enzymes, which could be advantageous in overcoming resistance that may arise from the modulation of specific HDAC isoforms.

Comparative Efficacy Data

To date, clinical trials of Ivaltinostat have focused primarily on its use in combination with other anti-cancer agents in solid tumors, particularly pancreatic cancer.[2][3][4][5] These studies have provided valuable data on the safety and efficacy of Ivaltinostat in a clinical setting.

Treatment RegimenCancer TypeObjective Response Rate (ORR)Disease Control Rate (DCR)Median Overall Survival (OS)Median Progression-Free Survival (PFS)
Ivaltinostat + Gemcitabine (B846) + Erlotinib (B232)Pancreatic Ductal Adenocarcinoma25.0%93.8%10.8 months5.8 months
Ivaltinostat + Capecitabine (B1668275)Metastatic Pancreatic Adenocarcinoma--9.6 months3.3 months

Experimental Protocols

The data presented above are derived from robust clinical trial methodologies.

Phase I/II Study of Ivaltinostat with Gemcitabine and Erlotinib:

This study employed a 3+3 dose-escalation design in Phase I to determine the maximum tolerated dose (MTD) of Ivaltinostat when combined with fixed doses of gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma. In Phase II, patients received Ivaltinostat at the MTD in combination with gemcitabine and erlotinib. The primary endpoint for the Phase II portion was the Objective Response Rate (ORR).[1][6]

Phase Ib Study of Ivaltinostat with Capecitabine:

This dose-escalation study evaluated the safety and recommended Phase 2 dose (RP2D) of Ivaltinostat in combination with capecitabine in patients with pretreated metastatic pancreatic adenocarcinoma. Patients were enrolled in cohorts receiving escalating doses of Ivaltinostat alongside a fixed dose of capecitabine. The primary objectives were to assess safety, tolerability, and determine the RP2D.[3][4]

Signaling Pathways and Mechanisms of Action

The potential for Ivaltinostat to overcome SAHA resistance lies in its interaction with key cellular pathways.

SAHA_Resistance_and_Ivaltinostat_Action cluster_SAHA SAHA (Vorinostat) cluster_Ivaltinostat Ivaltinostat cluster_Cell Cancer Cell cluster_Resistance SAHA Resistance Mechanisms SAHA SAHA HDACs HDACs SAHA->HDACs ABC_transporters ↑ ABC Transporters (Drug Efflux) PI3K_AKT ↑ PI3K/AKT Pathway MAPK_ERK ↑ MAPK/ERK Pathway Ivaltinostat Ivaltinostat Ivaltinostat->HDACs Inhibits Ivaltinostat->ABC_transporters ↓ Expression Ivaltinostat->PI3K_AKT Potential Inhibition? Ivaltinostat->MAPK_ERK Potential Inhibition? Acetylation ↑ Histone Acetylation HDACs->Acetylation Reduces Apoptosis Apoptosis Acetylation->Apoptosis Promotes ABC_transporters->SAHA Efflux PI3K_AKT->Apoptosis Inhibits MAPK_ERK->Apoptosis Inhibits

Caption: Ivaltinostat may overcome SAHA resistance by downregulating ABC transporters.

The diagram above illustrates the established mechanisms of SAHA resistance and the potential points of intervention for Ivaltinostat. While SAHA's efficacy is diminished by drug efflux and pro-survival signaling, Ivaltinostat's ability to reduce ABC transporter expression presents a direct countermeasure. Further research is warranted to fully elucidate Ivaltinostat's impact on the PI3K/AKT and MAPK/ERK pathways in the context of SAHA resistance.

Experimental Workflow for Assessing Efficacy in Resistant Models

To definitively establish the efficacy of Ivaltinostat in SAHA-resistant cancers, a rigorous preclinical experimental workflow is necessary.

Experimental_Workflow cluster_setup Model Development cluster_treatment Treatment Groups cluster_assays Endpoint Assays start Cancer Cell Line saha_treatment Chronic SAHA Treatment start->saha_treatment resistant_cells SAHA-Resistant Cell Line saha_treatment->resistant_cells control Vehicle Control saha SAHA ivaltinostat Ivaltinostat viability Cell Viability Assay (e.g., MTT) control->viability apoptosis Apoptosis Assay (e.g., Annexin V) control->apoptosis western_blot Western Blot Analysis (ABC Transporters, p-AKT, p-ERK) control->western_blot saha->viability saha->apoptosis saha->western_blot ivaltinostat->viability ivaltinostat->apoptosis ivaltinostat->western_blot

Caption: Workflow to test Ivaltinostat in SAHA-resistant cells.

This workflow outlines the necessary steps to generate SAHA-resistant cancer cell lines and subsequently test the efficacy of Ivaltinostat compared to SAHA and a vehicle control. The endpoint assays will provide quantitative data on cell viability, apoptosis, and the molecular markers of resistance.

The preliminary evidence for Ivaltinostat's ability to counteract mechanisms of SAHA resistance is compelling. Further head-to-head preclinical studies are crucial to confirm these findings and pave the way for clinical trials in patients with SAHA-refractory cancers. Such research could unlock a valuable new treatment option for a patient population with urgent unmet needs.

References

A Comparative Analysis of Ivaltinostat and Belinostat: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance, mechanism of action, and experimental data for the pan-HDAC inhibitors Ivaltinostat and Belinostat (B1667918).

This guide provides a detailed comparative analysis of two prominent pan-histone deacetylase (HDAC) inhibitors, Ivaltinostat (formerly CG-200745) and Belinostat (PXD101), designed for researchers, scientists, and drug development professionals. Both agents are hydroxamate-based pan-HDAC inhibitors that have shown promise in oncology, but they differ in their developmental status, approved indications, and available preclinical and clinical data.

Introduction and Mechanism of Action

Ivaltinostat and Belinostat are both classified as pan-HDAC inhibitors, targeting multiple HDAC enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] By inhibiting HDACs, these compounds lead to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This, in turn, can reactivate the transcription of tumor suppressor genes, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.[1][2]

Belinostat is a potent pan-HDAC inhibitor with an IC50 of 27 nM in a cell-free assay.[3] It has been shown to induce apoptosis and is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[2][4] Ivaltinostat is also a potent, orally active pan-HDAC inhibitor that has demonstrated anti-tumor effects by inducing apoptosis and enhancing the sensitivity of cancer cells to other chemotherapeutic agents.[1] It is currently in clinical development for various cancers, including metastatic pancreatic cancer.[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ivaltinostat and Belinostat is presented below. Both compounds share a hydroxamic acid moiety, which is crucial for chelating the zinc ion in the active site of HDAC enzymes.

PropertyIvaltinostat (CG-200745)Belinostat (PXD101)
Molecular Formula C25H37N3O4C15H14N2O4S
Molecular Weight 443.58 g/mol 318.35 g/mol [4]
IUPAC Name (E)-N1-(3-(dimethylamino)propyl)-N8-hydroxy-2-((naphthalen-1-yloxy)methyl)oct-2-enediamide(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide[2]
CAS Number 936221-33-9[1]866323-14-0[2]
Chemical Structure (Structure not available in search results)
alt text
pKa Not available7.87 and 8.71[6]
Solubility Not availableSparingly soluble in aqueous solutions, freely soluble in ethanol[6]

Comparative In Vitro Efficacy

While no head-to-head comparative studies were identified, the following tables summarize the available in vitro efficacy data (IC50 values) for Ivaltinostat and Belinostat in various cancer cell lines. It is important to note that these values were determined in different studies and under potentially different experimental conditions, so direct comparisons should be made with caution.

Table 3.1: In Vitro Efficacy of Ivaltinostat

Cell LineCancer TypeIC50 (µM)Reference
SNU-1196Cholangiocarcinoma0.63[1]
SNU-1196/GRCholangiocarcinoma0.93[1]
SNU-308Cholangiocarcinoma1.80[1]
LNCaPProstate CancerGrowth Inhibition[1]
DU145Prostate CancerGrowth Inhibition[1]
PC3Prostate CancerGrowth Inhibition[1]

Table 3.2: In Vitro Efficacy of Belinostat

Cell LineCancer TypeIC50 (nM)Reference
Pan-HDAC (cell-free)-27[3]
LN-229Glioblastoma210[7]
LN-18Glioblastoma300[7]
NCCIT-RTesticular Germ Cell Tumor46[8]
2102Ep-RTesticular Germ Cell Tumor107[8]
NT2-RTesticular Germ Cell Tumor103[8]
2102Ep-PTesticular Germ Cell Tumor197[8]
T3M4, AsPC-1, Panc-1Pancreatic CancerGrowth Inhibition[9]
8 of 9 Thyroid Cancer Cell LinesThyroid CancerGrowth Inhibition[10]

Signaling Pathways and Experimental Workflows

General Signaling Pathway of HDAC Inhibitors

The following diagram illustrates the general mechanism of action for pan-HDAC inhibitors like Ivaltinostat and Belinostat.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDAC_Inhibitor Ivaltinostat / Belinostat HDAC HDAC Enzyme HDAC_Inhibitor->HDAC Inhibition Histone Histone Protein HDAC->Histone Deacetylation Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Histone->Acetylated_Histone HATs (Acetylation) Acetylated_Histone->Histone HDACs (Deacetylation) Transcription Gene Transcription Acetylated_Histone->Transcription DNA DNA TSG Tumor Suppressor Genes (e.g., p21, p53) Cell_Cycle_Arrest Cell Cycle Arrest Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription->Apoptosis Experimental_Workflow start Start drug_prep Prepare Stock Solutions (Ivaltinostat & Belinostat) start->drug_prep cell_culture Culture Cancer Cell Lines drug_prep->cell_culture viability_assay Cell Viability Assay (e.g., MTT/MTS) cell_culture->viability_assay hdac_assay HDAC Enzymatic Assay cell_culture->hdac_assay western_blot Western Blot Analysis (Acetylated Histones) cell_culture->western_blot data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) viability_assay->data_analysis hdac_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

References

Independent Verification of Ivaltinostat's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ivaltinostat (formic), a novel pan-histone deacetylase (HDAC) inhibitor, with other established HDAC inhibitors, Vorinostat (B1683920) and Panobinostat (B1684620). The information presented is supported by experimental data from preclinical studies to aid in the independent verification of its mechanism of action.

Mechanism of Action at a Glance

Ivaltinostat (also known as CG-200745) is a hydroxamate-based pan-HDAC inhibitor.[1] Like other inhibitors in its class, its primary mechanism involves binding to the zinc-containing catalytic domain of HDAC enzymes, preventing the removal of acetyl groups from histone and non-histone proteins.[2] This action leads to the hyperacetylation of proteins, which plays a crucial role in altering gene expression and inducing anti-tumor effects.

The key downstream effects of Ivaltinostat-mediated HDAC inhibition include:

  • Increased Histone Acetylation: Leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes.[3]

  • Acetylation of Non-Histone Proteins: Affects key cellular proteins like p53, leading to its accumulation and activation.[4]

  • Induction of p21: Promotes cell cycle arrest.[1][4]

  • Apoptosis: Triggers programmed cell death in cancer cells.[5]

Data Presentation: A Comparative Analysis

Quantitative data from in vitro studies are summarized below to compare the potency of Ivaltinostat with Vorinostat and Panobinostat.

Table 1: Comparative Cytotoxicity (IC50 Values) in Cholangiocarcinoma Cell Lines

The following data is derived from a study that directly compared the anti-proliferative effects of Ivaltinostat (CG200745) and Vorinostat in three cholangiocarcinoma cell lines after 72 hours of treatment.

Cell LineCancer TypeIvaltinostat (µM)Vorinostat (µM)
SNU-1196Cholangiocarcinoma0.61.2
SNU-1196/GR (Gemcitabine-Resistant)Cholangiocarcinoma0.92.6
SNU-308Cholangiocarcinoma1.83.9
Data sourced from a 2020 study on the effects of CG200745 in cholangiocarcinoma cell lines.[6]
Table 2: Cytotoxicity (IC50 Values) of Pan-HDAC Inhibitors in Various Cancer Cell Lines

This table compiles IC50 values from various studies to provide a broader perspective on the potency of each inhibitor across different cancer types. Note that direct comparison is challenging due to variations in experimental conditions between studies.

InhibitorCell LineCancer TypeIC50 Value (µM)
Ivaltinostat BxPC3Pancreatic Cancer2.4[1]
HPACPancreatic Cancer7.4[1]
Cfpac-1Pancreatic Cancer10.7[1]
Vorinostat SW-982Synovial Sarcoma8.6[7]
SW-1353Chondrosarcoma2.0[7]
MDA-MB-231Breast Cancer2.5 - 5.0
Panobinostat SW-982Synovial Sarcoma0.1[7]
SW-1353Chondrosarcoma0.02[7]
HCT116Colon Cancer0.0071
HHCutaneous T-cell Lymphoma0.0018
IC50 values are dependent on the specific assay conditions and cell line.
Table 3: HDAC Isoform Inhibition Profile

A critical aspect of characterizing an HDAC inhibitor is its activity against specific HDAC isoforms. Ivaltinostat is described as a pan-HDAC inhibitor. While a detailed public profile of its specific isoform inhibition is not available, the profiles for Vorinostat and Panobinostat are presented for comparison.

HDAC IsoformVorinostat (IC50, nM)Panobinostat (IC50, nM)
Class I
HDAC110<13.2
HDAC2-<13.2
HDAC320<13.2
HDAC8-Mid-nanomolar range
Class IIa
HDAC4-Mid-nanomolar range
HDAC7-Mid-nanomolar range
Class IIb
HDAC6-<13.2
Class IV
HDAC11-<13.2
Data compiled from multiple sources.[8][9] Values indicate high potency against these isoforms.

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and experimental workflows discussed in this guide.

G cluster_0 cluster_1 cluster_2 cluster_3 Ivaltinostat Ivaltinostat HDACs HDAC Enzymes (Class I, II, IV) Ivaltinostat->HDACs Inhibition Histones Histone Proteins HDACs->Histones Deacetylation p53 p53 Protein HDACs->p53 Deacetylation Tubulin Tubulin HDACs->Tubulin Deacetylation Acetylated_Histones Acetylated Histones (Hyperacetylation) Histones->Acetylated_Histones Acetylated_p53 Acetylated p53 p53->Acetylated_p53 Chromatin Chromatin Remodeling (Open Structure) Acetylated_Histones->Chromatin p21 p21 Expression Acetylated_p53->p21 Apoptosis Apoptosis Acetylated_p53->Apoptosis Chromatin->p21 CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) p21->CellCycleArrest

Caption: Signaling pathway of Ivaltinostat as an HDAC inhibitor.

G cluster_workflow Experimental Workflow: Western Blot for Histone Acetylation A 1. Cell Culture & Treatment Treat cancer cells with Ivaltinostat (various concentrations and times). B 2. Histone Extraction Isolate histone proteins from treated and control cells. A->B C 3. SDS-PAGE Separate histone proteins by size using gel electrophoresis. B->C D 4. Protein Transfer Transfer separated proteins to a PVDF or nitrocellulose membrane. C->D E 5. Immunoblotting Probe with primary antibodies (e.g., anti-acetyl-H3, anti-total-H3). D->E F 6. Detection Incubate with HRP-conjugated secondary antibody and visualize. E->F G 7. Data Analysis Quantify band intensity to determine relative acetylation levels. F->G

Caption: Workflow for verifying histone hyperacetylation.

G Ivaltinostat Ivaltinostat Administration HDAC_Inhibition Pan-HDAC Enzyme Inhibition Ivaltinostat->HDAC_Inhibition Protein_Hyperacetylation Protein Hyperacetylation HDAC_Inhibition->Protein_Hyperacetylation Histone_Acetylation Histone (H3, H4) Acetylation Protein_Hyperacetylation->Histone_Acetylation NonHistone_Acetylation Non-Histone (p53, Tubulin) Acetylation Protein_Hyperacetylation->NonHistone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression NonHistone_Acetylation->Gene_Expression Tumor_Suppressor Tumor Suppressor Gene Upregulation (e.g., p21) Gene_Expression->Tumor_Suppressor Cellular_Outcomes Anti-Tumor Cellular Outcomes Tumor_Suppressor->Cellular_Outcomes Cell Cycle Arrest, Apoptosis

Caption: Logical relationship of Ivaltinostat's mechanism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines for key assays cited in this guide.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol provides a general method for measuring the inhibition of HDAC activity using a fluorogenic substrate.

  • Reagent Preparation: Prepare HDAC assay buffer, a cell-permeable fluorogenic HDAC substrate, and a developer solution containing a protease and a potent HDAC inhibitor (like Trichostatin A) to stop the reaction.

  • Cell Treatment: Plate cells and treat with various concentrations of Ivaltinostat or control vehicle for a predetermined duration (e.g., 24 hours).

  • Assay Procedure:

    • Lyse the cells and add the cell lysate to a 96-well plate.

    • Initiate the reaction by adding the HDAC substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction and develop the signal by adding the Lysis/Developer Solution.

    • Incubate for an additional 15 minutes at 37°C.

  • Fluorescence Measurement: Read the fluorescent intensity of each well using a microplate reader (excitation ≈ 355 nm; emission ≈ 460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of Histone Acetylation

This protocol is used to qualitatively and quantitatively assess changes in global histone acetylation levels.

  • Cell Lysis and Histone Extraction: After treating cells with Ivaltinostat, wash with ice-cold PBS and lyse the cells. Perform acid extraction to isolate histone proteins.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.

  • SDS-PAGE: Denature 15-20 µg of histone extract per lane and separate the proteins on a high-percentage (e.g., 15%) SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and an antibody for total Histone H3 as a loading control).

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the proportion of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with Ivaltinostat or vehicle control for the desired time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a propidium (B1200493) iodide (PI) staining solution containing RNase A.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to gate the cell population and deconvolute the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

References

Assessing the Specificity of Ivaltinostat Formic's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity and specificity of Ivaltinostat formic (also known as CG-200745), a potent pan-HDAC inhibitor, with other established histone deacetylase (HDAC) inhibitors. The information is supported by available experimental data to aid in the assessment of its therapeutic potential.

Overview of this compound

This compound is a hydroxamic acid-based, orally active pan-HDAC inhibitor.[1][2] Its mechanism of action involves binding to the zinc-containing catalytic pocket of HDAC enzymes, leading to the inhibition of histone H3 and tubulin deacetylation.[1][2] This activity results in the accumulation of acetylated histones, which plays a crucial role in the regulation of gene expression.

Functionally, Ivaltinostat has been shown to induce the accumulation of the tumor suppressor protein p53, promote its transcriptional activity, and enhance the expression of downstream targets such as MDM2 and p21.[1][2] These molecular events contribute to its observed anti-tumor effects, including the induction of apoptosis and the enhancement of sensitivity to other chemotherapeutic agents like gemcitabine (B846) and 5-fluorouracil (B62378) in various cancer cell lines.[1][2]

Comparative Analysis of HDAC Inhibitor Specificity

While specific IC50 values for Ivaltinostat against a full panel of individual HDAC isoforms are not publicly available, it is characterized as a pan-HDAC inhibitor, suggesting broad activity across multiple HDAC classes. For a comprehensive comparison, the following table summarizes the reported IC50 values for other well-characterized HDAC inhibitors against various HDAC isoforms. This allows for an indirect assessment of where Ivaltinostat's activity profile might lie within the broader landscape of HDAC inhibition.

Table 1: Comparative Inhibitory Activity (IC50) of Selected HDAC Inhibitors

HDAC IsoformIvaltinostat (CG-200745)Vorinostat (SAHA)Panobinostat (LBH589)Belinostat (PXD101)
Class I
HDAC1Pan-inhibitor10 nMLow nM rangePan-inhibitor
HDAC2Pan-inhibitor~10 nMLow nM rangePan-inhibitor
HDAC3Pan-inhibitor20 nMLow nM rangePan-inhibitor
HDAC8Pan-inhibitor6.8 nMMid nM rangePan-inhibitor
Class IIa
HDAC4Pan-inhibitor>1,000 nMMid nM rangePan-inhibitor
HDAC5Pan-inhibitor>1,000 nMLow nM rangePan-inhibitor
HDAC7Pan-inhibitor>1,000 nMMid nM rangePan-inhibitor
HDAC9Pan-inhibitor>1,000 nMLow nM rangePan-inhibitor
Class IIb
HDAC6Pan-inhibitor~10 nMLow nM rangePan-inhibitor
HDAC10Pan-inhibitorData not availableLow nM rangePan-inhibitor
Class IV
HDAC11Pan-inhibitorData not availableLow nM rangePan-inhibitor

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.

Experimental Protocols

The determination of HDAC inhibitor activity is typically performed using in vitro enzymatic assays. A common and robust method is the fluorometric assay, which offers high sensitivity and is suitable for high-throughput screening.

Fluorometric HDAC Activity Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific recombinant human HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Test compound (this compound) and reference inhibitors (e.g., Vorinostat)

  • Developer solution (e.g., Trypsin in assay buffer)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in HDAC assay buffer.

  • Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC assay buffer.

  • Reaction Setup: To the wells of a 96-well black microplate, add the following in order:

    • HDAC assay buffer

    • Test compound or vehicle control

    • Recombinant HDAC enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination and Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorophore (AMC).

  • Fluorescence Measurement: Incubate the plate at 37°C for 15 minutes and then measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Biological Activity and Experimental Design

To provide a clearer understanding of the molecular pathways affected by Ivaltinostat and the experimental procedures used for its characterization, the following diagrams are provided.

HDAC_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of This compound Reaction_Setup Combine Compound, Enzyme & Buffer Compound_Dilution->Reaction_Setup Enzyme_Prep Recombinant HDAC Isoform Enzyme_Prep->Reaction_Setup Substrate_Addition Add Fluorogenic Substrate Reaction_Setup->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Development Add Developer (e.g., Trypsin) Incubation->Development Measurement Measure Fluorescence Development->Measurement Data_Processing Normalize Data Measurement->Data_Processing Curve_Fitting Dose-Response Curve Data_Processing->Curve_Fitting IC50_Determination Calculate IC50 Value Curve_Fitting->IC50_Determination

Caption: Workflow for determining the IC50 value of an HDAC inhibitor.

p53_Pathway_Ivaltinostat Ivaltinostat This compound HDACs Histone Deacetylases (HDACs) Ivaltinostat->HDACs Inhibition p53_acetylation p53 Acetylation (Inactive p53) HDACs->p53_acetylation Deacetylation p53_active Acetylated p53 (Active) p53_acetylation->p53_active Acetylation MDM2 MDM2 p53_active->MDM2 Upregulates p21 p21 (Waf1/Cip1) p53_active->p21 Upregulates Apoptosis Apoptosis p53_active->Apoptosis MDM2->p53_active Negative Feedback (Degradation) Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Ivaltinostat's mechanism of action via the p53 signaling pathway.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Ivaltinostat Formic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Ivaltinostat formic acid, a potent pan-HDAC inhibitor. While a safety data sheet (SDS) for this compound acid from one supplier suggests it is not a hazardous substance, it is crucial to recognize that it is a salt of Ivaltinostat and formic acid. Formic acid itself is a hazardous material, being flammable, corrosive, and toxic if inhaled or swallowed[1][2][3][4]. Therefore, the disposal procedures for this compound acid should align with the more stringent guidelines for formic acid to ensure maximum safety.

Chemical and Physical Properties

A summary of the relevant quantitative data for the components of this compound acid is provided below for easy reference. Understanding these properties is the first step in safe handling and disposal.

PropertyThis compound AcidFormic Acid
Molecular Formula C₂₅H₃₅N₃O₆HCOOH
Molecular Weight 473.56 g/mol 46.03 g/mol
Appearance Not specifiedColorless fuming liquid[5]
Boiling Point Not specified100-101 °C (212-214 °F)[1]
Melting Point Not specified8.2-8.4 °C (46.8-47.1 °F)[1]
Density Not specified1.22 g/cm³ at 25 °C (77 °F)[1]
Flash Point Not specified59 °C (138.2 °F)[2]
Solubility Soluble in PBS, DMSO, PEG300, Tween-80, saline, corn oil[6]Miscible with water, ether, acetone, ethyl acetate, glycerol, methanol, and ethanol[5]

Standard Operating Procedure for Disposal

The following protocol outlines the necessary steps for the safe disposal of this compound acid. This procedure is based on the established guidelines for handling and disposing of formic acid and other hazardous laboratory chemicals.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing the appropriate personal protective equipment to minimize exposure risk.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile, minimum thickness 0.11mm with a breakthrough time of at least 8 hours)[7].

  • Eye Protection: Use tightly fitting safety goggles and a face shield (8-inch minimum)[7].

  • Lab Coat: A flame-retardant and antistatic lab coat is recommended[1].

  • Respiratory Protection: If working outside of a chemical fume hood or if there is a risk of aerosol formation, use a NIOSH-approved respirator[2][3].

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Original Container: Whenever possible, leave the this compound acid in its original container[1].

  • Hazardous Waste Container: If transferring is necessary, use a clearly labeled, sealed, and suitable container for hazardous waste. Do not mix with other waste materials[1]. The container should be kept tightly closed in a cool, dry, and well-ventilated area, away from heat and ignition sources[1][8].

Spill Management

In the event of a spill, immediate and appropriate action is required to contain and clean the area.

  • Evacuate: Evacuate non-essential personnel from the immediate area[1][8].

  • Ventilate: Ensure adequate ventilation[8].

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as earth, sand, or vermiculite[9]. For larger spills, dike the area to prevent spreading[9].

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste[7][9]. Use non-sparking tools to avoid ignition[1][9].

  • Decontamination: Clean the affected area thoroughly to remove any residual contamination[9].

  • Environmental Protection: Do not allow the product to enter drains, sewers, or water courses[1][7][9].

Final Disposal

The final disposal of this compound acid must be conducted in accordance with all applicable national and local regulations.

  • Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal company[3][7].

  • Documentation: Maintain all necessary documentation regarding the disposal of the hazardous material as required by your institution and local authorities.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound acid, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Waste Handling cluster_spill Spill Response cluster_disposal Final Disposal A Assess Hazards (Review SDS) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Keep in Original or Labeled Container) B->C D Store Safely (Cool, Dry, Well-Ventilated Area) C->D I Contact Licensed Waste Disposal Company D->I E Spill Occurs F Contain Spill (Use Inert Absorbent) E->F G Collect & Containerize (Use Non-Sparking Tools) F->G H Decontaminate Area G->H H->I J Arrange for Pickup I->J K Complete Documentation J->K

References

Personal protective equipment for handling Ivaltinostat formic

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Ivaltinostat formic. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.

Chemical Identifier:

  • Product Name: Ivaltinostat (formic)

  • Synonyms: CG-200745 (formic)

  • Molecular Formula: C₂₅H₃₅N₃O₆

  • Molecular Weight: 473.56

Hazard Identification and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, it is crucial to handle it with care due to its composition as a salt of Ivaltinostat and formic acid.[1] Formic acid is a flammable, corrosive, and toxic compound.[2][3][4][5] Therefore, comprehensive personal protective equipment is mandatory to mitigate risks.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or PVC gloves are suitable.[6] Replace immediately if punctured or stretched.[6]
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn at all times.
Face shieldRequired when there is a risk of splashing.
Skin and Body Protection Laboratory coatStandard lab coat for minimal risk activities.
CoverallsRecommended for larger quantities or when significant exposure is possible.[6]
Flame-retardant antistatic protective clothingAdvised when handling large quantities due to the flammability of formic acid.
Respiratory Protection Fume hoodAll handling of this compound should be conducted in a certified chemical fume hood.[3]
RespiratorMay be required for spill cleanup or in case of ventilation failure.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is vital for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1][4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1]

  • Ignition Sources: Keep the substance away from heat, sparks, and open flames, as formic acid is flammable.[3][4]

  • Static Discharge: Implement measures to prevent static discharge.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[3] Wash hands thoroughly after handling.[3]

Storage:

  • Container: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[1][3][4]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and metals.[3]

  • Sunlight: Protect from direct sunlight.[1]

  • Recommended Temperature: Store at 4°C, sealed and away from direct sunlight.[1]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly minimize harm.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1][3] Seek medical attention.[1]
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1][3] Wash out the mouth with water.[1] Seek immediate medical attention.[1]
Spill Evacuate the area.[1] Wear appropriate PPE, including respiratory protection.[1] Absorb the spill with inert material and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3] Wear self-contained breathing apparatus and full protective clothing.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste materials should be considered hazardous waste.

  • Containers: Collect waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Do not allow the substance to enter drains or waterways.[1]

  • Contaminated PPE: Contaminated PPE should be disposed of as hazardous waste.

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh and Prepare this compound C->D Begin Work E Conduct Experiment D->E F Clean Work Area E->F K Spill E->K L Exposure E->L G Segregate Waste (Solid, Liquid, Sharps) F->G Waste Generated H Label Waste Containers G->H I Store Waste in Designated Area H->I J Arrange for Professional Disposal I->J M Follow Emergency Procedures K->M L->M

Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal, including emergency protocols.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.